7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-nitro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O4S/c11-10(12)5-1-2-6-7(3-5)15(13,14)9-4-8-6/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGQNQVXNSZYGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])S(=O)(=O)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743592 | |
| Record name | 7-Nitro-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37162-50-8 | |
| Record name | 7-Nitro-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide, a heterocyclic compound of significant interest in medicinal chemistry. While direct experimental data for this specific molecule is limited, this document synthesizes information from closely related analogues and foundational chemical principles to present a detailed profile. The guide covers a plausible synthetic pathway, predicted physicochemical properties, spectral characteristics, and expected reactivity. This information is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents based on the benzothiadiazine 1,1-dioxide scaffold.
Introduction: The Benzothiadiazine 1,1-Dioxide Scaffold
The 1,2,4-benzothiadiazine 1,1-dioxide core is a privileged scaffold in medicinal chemistry, most notably represented by the diuretic drug chlorothiazide and the antihypertensive agent diazoxide.[1][2] These compounds and their analogues exhibit a wide range of biological activities, including but not limited to, diuretic, antihypertensive, and potassium channel opening effects.[2][3] The introduction of a nitro group at the 7-position of the benzothiadiazine 1,1-dioxide ring is anticipated to significantly modulate the electronic properties and, consequently, the biological activity of the molecule. The strong electron-withdrawing nature of the nitro group can influence the acidity of the sulfonamide protons, the reactivity of the aromatic ring, and the potential for the molecule to engage in specific receptor-ligand interactions. This guide will explore these anticipated chemical properties in detail.
Synthesis of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide
A plausible and efficient synthesis of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide involves a two-step process starting from commercially available materials. The key is the formation of the precursor, 2-amino-5-nitrobenzenesulfonamide, followed by cyclization to form the desired heterocyclic ring system.
Step 1: Synthesis of 2-Amino-5-nitrobenzenesulfonamide
The synthesis of the crucial intermediate, 2-amino-5-nitrobenzenesulfonamide, can be achieved from 2-amino-5-nitrobenzenesulfonic acid.[4]
Experimental Protocol:
-
Chlorosulfonation: Suspend 2-amino-5-nitrobenzenesulfonic acid in a suitable solvent mixture such as acetonitrile and sulfolane.
-
Slowly add phosphorus oxychloride at ambient temperature.
-
Heat the mixture to 75-80 °C for 3-5 hours to facilitate the formation of the corresponding sulfonyl chloride.
-
Ammonolysis: Carefully transfer the supernatant containing the sulfonyl chloride to a cooled solution of ammonium hydroxide, maintaining the temperature below 30 °C.
-
Stir the reaction mixture at ambient temperature for approximately 2 hours.
-
Concentrate the mixture under reduced pressure.
-
The resulting slurry is aged, cooled, and filtered.
-
Wash the solid product with water and dry under vacuum to yield 2-amino-5-nitrobenzenesulfonamide.[4]
Causality Behind Experimental Choices:
-
Phosphorus oxychloride is a potent chlorinating agent used to convert the sulfonic acid into the more reactive sulfonyl chloride.
-
Acetonitrile and sulfolane are used as solvents due to their ability to suspend the starting material and their relatively high boiling points, which are suitable for the reaction temperature.
-
The slow addition of the sulfonyl chloride to ammonium hydroxide and the temperature control are critical to manage the exothermic reaction and prevent unwanted side reactions.
Step 2: Cyclization to form 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide
The cyclization of 2-amino-5-nitrobenzenesulfonamide to form the benzothiadiazine ring can be accomplished by reacting it with a one-carbon electrophile, such as triethyl orthoformate. This method is a common approach for the synthesis of the 1,2,4-benzothiadiazine 1,1-dioxide core.[5]
Experimental Protocol:
-
Suspend 2-amino-5-nitrobenzenesulfonamide in an excess of triethyl orthoformate.
-
Add a catalytic amount of a Lewis acid, such as aluminum chloride, or a protic acid.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide.
Self-Validating System:
-
The progress of the reaction can be monitored by TLC, observing the disappearance of the starting material (2-amino-5-nitrobenzenesulfonamide) and the appearance of the product spot with a different Rf value.
-
The final product can be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure and purity.
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway to 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide.
Physicochemical Properties
The physicochemical properties of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide can be predicted based on its structure.
| Property | Predicted Value | Justification |
| Molecular Formula | C₇H₅N₃O₄S | Based on the chemical structure. |
| Molecular Weight | 227.19 g/mol | Calculated from the molecular formula. |
| Appearance | Pale yellow to yellow crystalline solid | The nitro group is a chromophore that often imparts color. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | The presence of polar functional groups (NO₂, SO₂NH) suggests some water solubility, while the aromatic ring provides lipophilicity. Analogous compounds like diazoxide are sparingly soluble in water.[3] |
| Acidity (pKa) | Predicted to be acidic | The N-H protons of the sulfonamide group are acidic and will be further acidified by the electron-withdrawing nitro group. |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H protons. The aromatic protons will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring, with chemical shifts influenced by the electron-withdrawing nitro and sulfonyl groups. The N-H protons are expected to appear as broad singlets at a downfield chemical shift, and their position may be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will show signals for the seven carbon atoms of the benzothiadiazine ring system. The carbons attached to the nitro and sulfonyl groups will be significantly deshielded.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the sulfonamide, the asymmetric and symmetric stretching of the S=O bonds of the sulfone group (typically around 1350-1300 cm⁻¹ and 1180-1140 cm⁻¹, respectively), and the asymmetric and symmetric stretching of the N=O bonds of the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1290 cm⁻¹, respectively).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of SO₂ and NO₂ groups.
Chemical Reactivity
The reactivity of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide is governed by the interplay of the benzothiadiazine core and the strongly electron-withdrawing nitro group.
Acidity and N-Alkylation/Acylation
The sulfonamide protons are acidic and can be deprotonated by a suitable base. The resulting anion can then be alkylated or acylated at the nitrogen atoms. The regioselectivity of these reactions can be influenced by the reaction conditions.[1] The electron-withdrawing nitro group will increase the acidity of the N-H protons compared to the unsubstituted benzothiadiazine 1,1-dioxide.
Aromatic Ring Reactivity
The benzene ring is highly deactivated towards electrophilic aromatic substitution due to the presence of two strong electron-withdrawing groups (the sulfonyl and nitro groups). Conversely, the ring will be activated towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using various reducing agents, such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation provides a synthetic handle to introduce further diversity into the molecule, for example, through diazotization and subsequent reactions of the resulting diazonium salt.
Diagram of Key Reactivity Pathways:
Caption: Predicted reactivity of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide.
Potential Applications in Drug Discovery
Given the known biological activities of the benzothiadiazine 1,1-dioxide scaffold, the 7-nitro derivative represents a promising starting point for the development of new therapeutic agents. The nitro group can act as a hydrogen bond acceptor and its electron-withdrawing properties can fine-tune the overall electronic profile of the molecule for optimal target engagement. The corresponding 7-amino derivative, obtained via reduction, can serve as a versatile intermediate for the synthesis of a library of analogues with diverse functionalities. These derivatives could be explored for a range of therapeutic applications, including as diuretics, antihypertensives, and modulators of ion channels.
Conclusion
This technical guide has provided a detailed overview of the anticipated chemical properties of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide. By leveraging established synthetic methodologies for the benzothiadiazine scaffold and understanding the influence of the nitro substituent, a comprehensive chemical profile has been constructed. This guide is intended to empower researchers and drug development professionals with the foundational knowledge required to synthesize, characterize, and further explore the therapeutic potential of this and related compounds. Further experimental validation of the predicted properties is a necessary next step in fully elucidating the chemistry of this intriguing molecule.
References
- Hoffmann-La Roche Inc.; Zhu, Jiang. Preparation of 2-amino-5-nitro-benzenesulfonamide as an intermediate in the synthesis of hedgehog pathway inhibitors. US2014/200362, 2014, A1. (Link not available)
-
PrepChem. Preparation of 2-amino-5-nitrobenzenesulfonic acid. [Link]
-
Reddy, T. J.; Le, K.; Datta, A.; Parhy, B.; Kumar, U. K. S. Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction. Beilstein J. Org. Chem.2012 , 8, 1864–1869. [Link]
-
Mátyus, P.; Károlyházy, L.; Gáti, T.; Szabó, A.; Szilágyi, G.; Czakó, D. Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules2021 , 26(1), 136. [Link]
-
Al-Sanea, M. M.; Al-Warhi, T.; Al-Obaid, A. R.; Al-Harbi, N. O.; Abdel-Aziz, A. A.-M. Synthesis and in vitro antileishmanial efficacy of novel benzothiadiazine-1,1-dioxide derivatives. Molecules2022 , 27(19), 6296. [Link]
- Google Patents. Preparation method of 2-methyl-5-aminobenzenesulfonamide. CN107805212B.
-
Le-Dévéhat, F.; F-R-P, G.; Serg-Le-Borgn, S.; Giraud, F.; R-Le-Guevel, R.; Pirotte, B.; C-Le-Paige, M.-T. Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators. ACS Chem. Neurosci.2016 , 7(11), 1599–1611. [Link]
-
Mátyus, P.; Károlyházy, L.; Gáti, T.; Szabó, A.; Szilágyi, G.; Czakó, D. Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules2021 , 26(1), 136. [Link]
-
Kamal, A.; Reddy, V. S.; Rao, A. V. S. A new synthesis of 1,2,4-benzothiadiazines and a selective preparation of o-aminobenzenesulphonamides. J. Chem. Soc., Perkin Trans. 11990 , 205-207. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3019, Diazoxide. [Link]
-
Moody, C. J.; Rees, C. W.; Tsoi, S. C. Synthesis of 1,2,4-benzothiadiazines via readily generated iminium ions. J. Chem. Soc., Perkin Trans. 11981 , 329-333. [Link]
-
Klein, J.; L-Lind, K.; Go-ring, R.; E-We-mar, C.; Sch-n-k, S.; Sch-fer, M.; Gr-n-d-mann, M.; Buschauer, A. Synthesis of modified 4H-1,2,4-benzothiadiazine-1,1-dioxides and determination of their affinity and selectivity for different types of K(ATP) channels. ChemMedChem2009 , 4(11), 1850-8. [Link]
-
Reddy, T. J.; Le, K.; Datta, A.; Parhy, B.; Kumar, U. K. S. Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction. Beilstein J. Org. Chem.2012 , 8, 1864–1869. [Link]
-
Wang, L.; Zhang, J.; Fan, X.; Zhang, G.; Liu, Y. Tandem Reduction, Ammonolysis, Condensation, and Deamination Reaction for Synthesis of Benzothiadiazines and 1-(Phenylsulfonyl)-1 H-benzimidazoles. J. Org. Chem.2022 , 87(21), 14738-14752. [Link]
Sources
7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide and its Congeners
Authored by: A Senior Application Scientist
Preamble: The Versatile Benzothiadiazine Scaffold
The 1,2,4-benzothiadiazine 1,1-dioxide core is a privileged scaffold in medicinal chemistry, giving rise to a diverse array of pharmacologically active agents.[1] From established therapeutics like the diuretic hydrochlorothiazide and the antihypertensive diazoxide to novel investigational compounds, this heterocyclic system has proven to be a fertile ground for drug discovery.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antiviral, anticancer, antidiabetic, and neuro-modulatory effects.[1] This guide will delve into the established and putative mechanisms of action of this chemical class, with a specific focus on the implications of nitro-substitution, as exemplified by 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide.
Part 1: Established Mechanisms of Action for Benzothiadiazine 1,1-Dioxide Derivatives
The therapeutic diversity of benzothiadiazine 1,1-dioxide derivatives stems from their ability to interact with a range of biological targets. The following sections will explore the primary mechanisms that have been elucidated for various members of this class.
Modulation of Ionotropic Glutamate Receptors
A significant area of research for benzothiadiazine derivatives has been their activity as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][3] These receptors are crucial for fast synaptic transmission in the central nervous system.
Mechanism of Action:
Benzothiadiazine PAMs bind to an allosteric site on the receptor, distinct from the glutamate binding site. This binding event potentiates the receptor's response to glutamate by reducing desensitization and/or deactivation.[3] The result is an enhanced and prolonged ion flux through the receptor channel in response to agonist binding. IDRA21 is a notable example of a benzothiadiazine derivative that modulates both AMPA and kainate receptors.[1][3] The potentiation of these receptors has therapeutic potential for neurological and cognitive disorders.[4][5]
Caption: Positive Allosteric Modulation of AMPA Receptors.
Inhibition of Aldose Reductase
Certain derivatives of benzothiadiazine 1,1-dioxide have been identified as potent inhibitors of aldose reductase.[6] This enzyme is the first and rate-limiting step in the polyol pathway, which becomes significant in hyperglycemic conditions. By converting glucose to sorbitol, this pathway contributes to the pathogenesis of diabetic complications.
Mechanism of Action:
Benzothiadiazine-based aldose reductase inhibitors likely act by binding to the active site of the enzyme, preventing the reduction of glucose. The specific interactions will depend on the substitution pattern of the benzothiadiazine scaffold. The introduction of a nitro group has been shown to be a key feature for potent inhibitory activity in some cases.[6]
Caption: Inhibition of the Polyol Pathway via Aldose Reductase.
Anticancer and Anti-inflammatory Activities
The benzothiadiazine scaffold has also been explored for its anticancer and anti-inflammatory potential. Halogenated derivatives have demonstrated anticancer activity.[7] The anti-inflammatory effects of some 1,2-benzothiazine 1,1-dioxide derivatives have been well-documented and are thought to occur through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes.[8]
Part 2: The Role of the Nitro Group: Focus on 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide
While comprehensive studies on the specific mechanism of action of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide are not extensively reported in the literature, we can infer its likely biological activities based on the behavior of closely related nitro-substituted analogues.
Potent Aldose Reductase Inhibition
A study on novel nitro-benzothiadiazine 1,1-dioxide derivatives revealed that compounds with 5-nitro and 8-nitro substitutions displayed significant inhibitory activity against aldose reductase, with IC50 values of 4.6 µM and 13.45 µM, respectively.[6] This suggests that the presence of a nitro group on the benzene ring of the benzothiadiazine scaffold is conducive to potent inhibition of this enzyme.
Table 1: Aldose Reductase Inhibitory Activity of Nitro-Benzothiadiazine 1,1-Dioxide Derivatives
| Compound | Substitution Position | IC50 (µM)[6] |
| Derivative 1 | 5-Nitro | 4.6 |
| Derivative 2 | 8-Nitro | 13.45 |
Based on these findings, it is highly probable that 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide also functions as an aldose reductase inhibitor. The electron-withdrawing nature of the nitro group may play a crucial role in the binding affinity of the compound to the enzyme's active site.
Part 3: Experimental Protocols
To facilitate further research into the mechanism of action of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide, a detailed protocol for an in vitro aldose reductase inhibition assay is provided below.
In Vitro Aldose Reductase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide against aldose reductase.
Materials:
-
Recombinant human or rat aldose reductase
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.2)
-
7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide (dissolved in DMSO)
-
Spectrophotometer capable of reading absorbance at 340 nm
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare working solutions of the test compound at various concentrations by diluting the stock solution with the assay buffer.
-
Prepare solutions of NADPH, DL-glyceraldehyde, and aldose reductase in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
NADPH solution
-
Test compound solution (or DMSO for control)
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the DL-glyceraldehyde solution to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve.
-
Caption: Workflow for an in vitro Aldose Reductase Inhibition Assay.
Conclusion and Future Directions
The 1,2,4-benzothiadiazine 1,1-dioxide scaffold is a remarkably versatile platform for the development of new therapeutic agents. While the precise mechanism of action for 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide requires direct experimental validation, evidence from closely related analogues strongly suggests its potential as an aldose reductase inhibitor. Future research should focus on confirming this activity and exploring other potential mechanisms, such as the modulation of ionotropic glutamate receptors and anti-inflammatory pathways. A comprehensive understanding of its pharmacological profile will be essential for its potential development as a therapeutic agent for diabetic complications or other indications.
References
-
Journal of Research in Chemistry. Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. [Link]
-
MDPI. Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. [Link]
-
Journal of Physiology and Pharmacology. BENZOTHIADIAZINES DERIVATIVES AS NOVEL ALLOSTERIC MODULATORS OF KAINIC ACID RECEPTORS. [Link]
-
Wikipedia. Benzothiadiazine. [Link]
-
PubMed Central. In Silico Drug Design of Benzothiadiazine Derivatives Interacting with Phospholipid Cell Membranes. [Link]
-
PubMed Central. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][3]oxazin-4-ones as potent anticancer and antioxidant agents. [Link]
-
ResearchGate. Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. [Link]
-
2a biotech. 7-NITRO-4H-BENZO[E][1][2][9]THIADIAZINE 1,1-DIOXIDE. [Link]
-
PubMed Central. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. [Link]
-
PubMed. 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1][2][9]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm? [Link]
-
Atlantis Press. Novel Nitro Derivatives of Benzothiadiazine 1,1-Dioxide as Aldose Reductase Inhibitors. [Link]
-
ResearchGate. (PDF) Thiazine: Synthesis and Biological Activity. [Link]
-
MDPI. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. [Link]
-
PubMed. 4H-1,2,4-Pyridothiadiazine 1,1-dioxides and 2,3-dihydro-4H-1,2, 4-pyridothiadiazine 1,1-dioxides chemically related to diazoxide and cyclothiazide as powerful positive allosteric modulators of (R/S)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid receptors: design, synthesis, pharmacology, and structure-activity relationships. [Link]
Sources
- 1. chemistryjournal.net [chemistryjournal.net]
- 2. mdpi.com [mdpi.com]
- 3. jpp.krakow.pl [jpp.krakow.pl]
- 4. 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4H-1,2,4-Pyridothiadiazine 1,1-dioxides and 2,3-dihydro-4H-1,2, 4-pyridothiadiazine 1,1-dioxides chemically related to diazoxide and cyclothiazide as powerful positive allosteric modulators of (R/S)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid receptors: design, synthesis, pharmacology, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Benzothiadiazine - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Biological Activity of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide and Its Derivatives
An In-Depth Technical Guide to the Biological Activity of 7-Nitro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide and Its Derivatives
Executive Summary
The benzothiadiazine 1,1-dioxide scaffold is a privileged structure in medicinal chemistry, famously represented by diuretic and antihypertensive agents.[1][2] Strategic modification of this core, particularly at the 7-position, has unlocked a diverse range of biological activities. This guide focuses on the 7-nitro substituted derivatives, a class of compounds demonstrating significant therapeutic potential. The primary, well-documented activity of these molecules is the potent inhibition of aldose reductase, a key enzyme implicated in the pathogenesis of diabetic complications.[3] This document provides a detailed exploration of the synthesis, mechanism of action, and experimental validation of this activity. Furthermore, it delves into other promising, albeit less explored, therapeutic avenues for this scaffold, including potential applications in oncology and neuroscience, drawing parallels from structurally related compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of the therapeutic landscape for 7-Nitro-4H-benzo[e][3][4][5]thiadiazine 1,1-dioxide.
The Benzothiadiazine 1,1-Dioxide Scaffold: A Versatile Core
The 1,2,4-benzothiadiazine 1,1-dioxide core is a heterocyclic ring system that has been a cornerstone of pharmaceutical development for over half a century.[2] Its rigid structure and the specific electronic properties conferred by the sulfonyl group make it an ideal platform for developing targeted therapeutic agents. While early derivatives like chlorothiazide were developed as diuretics, modern research has shown that substitutions on the aromatic ring can dramatically alter the compound's biological targets. The 7-position, in particular, has been identified as a critical site for modification, influencing activities ranging from central nervous system modulation to anticancer effects.[5][6] The introduction of a nitro group at this position creates a potent electron-withdrawing environment, significantly impacting the molecule's binding affinities and potential mechanisms of action.
Synthesis and Chemical Profile
The synthesis of 7-nitro-benzothiadiazine 1,1-dioxide derivatives is typically achieved through a multi-step process starting from a pre-functionalized benzothiadiazine core. The nitration step is a critical transformation that dictates the final biological properties of the molecule.
General Synthesis Workflow
The synthesis generally involves the nitration of a parent benzothiadiazine 1,1-dioxide. This is often accomplished using a mixture of sulfuric acid and concentrated nitric acid, a standard method for electrophilic aromatic substitution. The specific reaction conditions are crucial for controlling regioselectivity and yield.
Caption: General workflow for the synthesis of 7-nitro-benzothiadiazine 1,1-dioxides.
Primary Biological Activity: Aldose Reductase Inhibition
The most significant and well-characterized biological activity of 7-nitro-benzothiadiazine 1,1-dioxides is their ability to inhibit the aldose reductase (ALR2) enzyme.[3] This activity positions them as promising candidates for the treatment of chronic diabetic complications.
The Polyol Pathway and Diabetic Complications
Under normal glycemic conditions, most glucose is metabolized through glycolysis. However, in hyperglycemic states, such as in diabetes mellitus, the excess glucose is shunted into the polyol pathway. In this pathway, ALR2 catalyzes the reduction of glucose to sorbitol, which is then oxidized to fructose. The accumulation of sorbitol leads to osmotic stress, oxidative damage, and the formation of advanced glycation end products (AGEs), contributing to diabetic neuropathy, nephropathy, and retinopathy.[3] Inhibition of ALR2 is therefore a key therapeutic strategy to prevent or mitigate these debilitating complications.
Caption: The polyol pathway's role in diabetic complications and the target for ALR2 inhibitors.
In Vitro Inhibitory Activity
Several novel nitro-benzothiadiazine 1,1-dioxide derivatives have been synthesized and evaluated for their inhibitory activity against ALR2. The position of the nitro group on the aromatic ring was found to be a critical determinant of potency. Specifically, derivatives with nitro groups at the 5- and 8-positions (note: numbering can vary, but these are distinct from the 7-position) displayed significant inhibitory activity.[3]
| Compound ID | Substitution Pattern | IC₅₀ (μM) |
| 7a | 5-Nitro | 4.6 |
| 7b | 6-Nitro | > 50 |
| 7c | 8-Nitro | 13.45 |
| Data synthesized from the findings in the cited literature.[3] |
Expertise Insight: The superior activity of the 5-nitro derivative (7a) compared to the 6-nitro and 8-nitro variants highlights the stringent structural requirements of the ALR2 active site. This suggests that the specific location of the highly polar nitro group is crucial for optimal interaction with key residues in the enzyme's binding pocket.
Mechanism of Action and Molecular Docking
Molecular modeling studies provide a structural basis for the inhibitory activity of these compounds. The most active derivative was docked into the binding pocket of human ALR2. These studies revealed that the inhibitor binds tightly within the active site. A key interaction involves the nitro group, which acts as an electronic acceptor, forming tight hydrogen bonds with hydroxy groups of residues within the active site.[3] This strong hydrogen bonding interaction is a primary driver of the compound's high affinity and inhibitory potency.
Caption: A conceptual diagram of the inhibitor binding within the ALR2 active site.
Experimental Protocol: Aldose Reductase Inhibition Assay
This protocol describes a self-validating system for determining the in vitro ALR2 inhibitory activity of test compounds.
A. Materials and Reagents:
-
Recombinant human aldose reductase (ALR2)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced)
-
DL-Glyceraldehyde (substrate)
-
Sodium phosphate buffer (pH 6.2)
-
Test compound (e.g., 7-Nitro-4H-benzo[e][3][4][5]thiadiazine 1,1-dioxide) dissolved in DMSO
-
Positive control inhibitor (e.g., Epalrestat)
-
Spectrophotometer capable of reading absorbance at 340 nm
B. Step-by-Step Methodology:
-
Preparation: Prepare a reaction mixture in a 96-well UV-transparent plate. Each well should contain sodium phosphate buffer, NADPH, and ALR2 enzyme solution.
-
Compound Addition: Add varying concentrations of the test compound (or positive control) to the appropriate wells. For the negative control (100% activity), add an equivalent volume of DMSO. Include a "no-enzyme" control to account for non-enzymatic NADPH oxidation.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde, to all wells.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADPH to NADP⁺.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration.
-
Normalize the rates relative to the negative control (DMSO) to determine the percent inhibition.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
C. Trustworthiness through Self-Validation:
-
Negative Control (DMSO): Establishes the baseline 100% enzyme activity.
-
Positive Control (Epalrestat): Validates that the assay can detect known inhibitors.
-
No-Enzyme Control: Ensures that the observed NADPH oxidation is enzyme-dependent.
-
No-Substrate Control: Confirms that the enzyme requires the substrate to function.
Exploration of Other Potential Biological Activities
While ALR2 inhibition is the most established activity, the chemical features of the 7-nitro-benzothiadiazine 1,1-dioxide scaffold suggest its potential in other therapeutic areas.
Anticancer Potential
Structurally related halogenated benzothiadiazine derivatives have demonstrated anticancer activity by inhibiting mitochondrial respiratory complex II (CII), also known as succinate dehydrogenase.[6] CII is a vital component of the electron transport chain, and its inhibition can selectively induce apoptosis in cancer cells, which are often under high metabolic stress.
Hypothesis for Future Study: The potent electron-withdrawing nature of the 7-nitro group could mimic or enhance the effects seen with halogenated derivatives at the CII binding site. Therefore, screening 7-nitro-4H-benzo[e][3][4][5]thiadiazine 1,1-dioxide against various cancer cell lines, particularly those sensitive to mitochondrial inhibitors, is a logical and promising next step. Furthermore, other nitro-substituted heterocyclic compounds, such as 7-nitro-2-aryl-4H-benzo[d][3][7]oxazin-4-ones, have shown significant cytotoxic potential against cancer cells, reinforcing the rationale for investigating the anticancer properties of this scaffold.[7][8]
Central Nervous System (CNS) Activity
Other 7-substituted benzothiadiazine 1,1-dioxides have been identified as potent positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[5] For example, a 7-chloro derivative was found to be one of the most active benzothiadiazine-derived AMPA-PAMs in vitro.[5] These receptors are critical for synaptic plasticity and cognitive function. While the 7-nitro derivative has not been explicitly tested for this activity, its structural similarity to known AMPA-PAMs suggests that it could be a valuable candidate for investigation in the context of cognitive enhancers or treatments for neurological disorders.
Photodynamic Therapy (PDT) Potential
Photodynamic therapy is a non-invasive cancer treatment that uses a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that kill cancer cells.[9] Nitro-aromatic compounds have been explored as photosensitizers due to their unique electronic properties.[10] The presence of the nitro group and the extended aromatic system in 7-nitro-4H-benzo[e][3][4][5]thiadiazine 1,1-dioxide makes it a plausible candidate for PDT applications. Future studies could investigate its ability to generate ROS upon light activation and its efficacy in preclinical PDT models.
Future Research Directions and Conclusion
7-Nitro-4H-benzo[e][3][4][5]thiadiazine 1,1-dioxide and its related isomers stand out as potent and specific inhibitors of aldose reductase, with a clear mechanism of action. This presents a strong foundation for their development as therapeutics for diabetic complications.
Key Future Directions:
-
In Vivo Efficacy: Progressing the lead ALR2 inhibitors into animal models of diabetes to assess their in vivo efficacy in preventing neuropathy, nephropathy, and retinopathy.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to optimize for drug-like characteristics.
-
Broad-Spectrum Screening: Evaluating the lead compounds against panels of cancer cell lines to explore the hypothesized anticancer activity via mitochondrial complex II inhibition.
-
Neurological Activity: Assessing the potential for AMPA receptor modulation in in vitro binding and functional assays.
-
Photosensitizer Evaluation: Investigating the photophysical properties of the compound to determine its suitability as a photosensitizer for photodynamic therapy.
References
- Novel Nitro Derivatives of Benzothiadiazine 1,1-Dioxide as Aldose Reductase Inhibitors.
-
Synthesis, biological evaluation and molecular modelling studies on benzothiadiazine derivatives as PDE4 selective inhibitors. PubMed. [Link]
-
Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][3][7]oxazin-4-ones as potent anticancer and antioxidant agents. PubMed Central. [Link]
-
7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][3][4][5]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm? PubMed. [Link]
-
Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. PubMed Central. [Link]
-
Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI. [Link]
-
Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. PubMed Central. [Link]
- Synthesis and antiparasitic screening of 4-nitro-1,2,6-thiadiazine 1,1-dioxides. ResearchGate.
-
Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Semantic Scholar. [Link]
-
Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Preprints.org. [Link]
-
Design and syntheses of 7-nitro-2-aryl-4 H-benzo[ d][3][7]oxazin-4-ones as potent anticancer and antioxidant agents. PubMed. [Link]
-
Biocompatible Nitro Group-Based Photosensitizer for AIE, Hypoxia, and Photodynamic Therapy. Experimental and Theoretical Approach. ResearchGate. [Link]
-
Photodynamic Therapy: From the Basics to the Current Progress of N-Heterocyclic-Bearing Dyes as Effective Photosensitizers. PubMed Central. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, biological evaluation and molecular modelling studies on benzothiadiazine derivatives as PDE4 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and syntheses of 7-nitro-2-aryl-4 H-benzo[ d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photodynamic Therapy: From the Basics to the Current Progress of N-Heterocyclic-Bearing Dyes as Effective Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide Derivatives
An In-Depth Technical Guide to the Synthesis of 7-Nitro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide Derivatives
Introduction: The Significance of the 7-Nitro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide Scaffold
The 4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Derivatives of this structure have demonstrated a wide array of biological activities, including but not limited to, acting as antihypertensive agents, and positive allosteric modulators of AMPA receptors. The introduction of a nitro group at the 7-position can significantly influence the electronic properties and biological activity of the molecule, making its derivatives of particular interest for the development of novel therapeutics. This guide provides a comprehensive overview of the synthetic strategies for accessing 7-nitro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide and its derivatives, with a focus on the underlying chemical principles and practical experimental considerations.
Primary Synthetic Route: Cyclization of 2-Amino-5-nitrobenzenesulfonamide
The most direct and widely employed strategy for the synthesis of the 7-nitro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide core commences with the readily available starting material, 2-amino-5-nitrobenzenesulfonamide. This approach is favored for its reliability and the commercial availability of the starting material. The general synthetic workflow involves the cyclization of the o-aminobenzenesulfonamide to form the thiadiazine ring, followed by optional derivatization at various positions.
Logical Relationship: Synthesis from 2-Amino-5-nitrobenzenesulfonamide
Caption: General synthetic workflow starting from 2-amino-5-nitrobenzenesulfonamide.
Step 1: Cyclization to Form the Thiadiazine Ring
The key step in this synthetic sequence is the formation of the six-membered thiadiazine ring. This is typically achieved through the condensation of 2-amino-5-nitrobenzenesulfonamide with a one-carbon electrophile, most commonly an orthoester such as triethyl orthoformate.
Causality Behind Experimental Choices:
-
Triethyl Orthoformate: This reagent serves as a source of a "formyl" equivalent. The reaction proceeds via initial formation of an ethoxymethyleneamino intermediate, which then undergoes intramolecular cyclization with the sulfonamide nitrogen, followed by elimination of ethanol to yield the desired benzothiadiazine.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures, often under reflux conditions, to drive the reaction to completion. The use of an excess of the orthoester can also serve as the reaction solvent.
Experimental Protocol: Synthesis of 7-Nitro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide
-
To a suspension of 2-amino-5-nitrobenzenesulfonamide (1.0 eq.) in triethyl orthoformate (10-15 eq.), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product often precipitates out of the solution and can be collected by filtration.
-
Wash the collected solid with a non-polar solvent (e.g., diethyl ether or hexane) to remove any residual orthoester.
-
Dry the product under vacuum to yield 7-nitro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide as a solid.
| Compound | CAS Number | Molecular Formula |
| 7-Nitro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide | 37162-50-8 | C7H5N3O4S |
Step 2: N-Alkylation of the Thiadiazine Core
The nitrogen atom at the 4-position of the benzothiadiazine ring can be readily alkylated to introduce further diversity. This is typically achieved using an appropriate alkylating agent in the presence of a base.
Causality Behind Experimental Choices:
-
Alkylating Agents: A variety of alkylating agents can be employed, such as alkyl halides (iodides, bromides) or sulfates. The choice of alkylating agent will depend on the desired alkyl group and its reactivity.
-
Base: A non-nucleophilic base, such as potassium carbonate or cesium carbonate, is commonly used to deprotonate the N-4 position, thereby activating it for nucleophilic attack on the alkylating agent.
-
Solvent: A polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), is typically used to dissolve the reactants and facilitate the reaction.
Experimental Protocol: Synthesis of 4-Alkyl-7-nitro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide
-
To a solution of 7-nitro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide (1.0 eq.) in acetonitrile, add potassium carbonate (1.5-2.0 eq.).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the desired alkyl iodide (1.1-1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (as monitored by TLC).
-
Once the reaction is complete, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 4-alkyl derivative.
Step 3: Reduction of the C=N Double Bond
For the synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide derivatives, the endocyclic C=N double bond can be selectively reduced.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium borohydride (NaBH4) is a commonly used and effective reducing agent for this transformation. It is a mild hydride donor that selectively reduces the imine-like double bond without affecting the nitro group or the aromatic ring.
-
Solvent: Protic solvents such as methanol or ethanol are typically used for sodium borohydride reductions.
Experimental Protocol: Synthesis of 4-Alkyl-7-nitro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
-
Dissolve the 4-alkyl-7-nitro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide (1.0 eq.) in a suitable solvent such as methanol.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (2.0-3.0 eq.) portion-wise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Alternative Synthetic Strategies
While the cyclization of 2-amino-5-nitrobenzenesulfonamide is the most common route, other elegant methods have been developed for the synthesis of the benzothiadiazine 1,1-dioxide core.
Aza-Wittig Reaction Approach
A more sophisticated approach involves an intramolecular aza-Wittig reaction of an ortho-azidobenzenesulfonamide derivative. This method provides a powerful tool for the construction of the heterocyclic ring.[4]
Reaction Workflow: Aza-Wittig Cyclization
A Strategic Approach to the Preliminary In Vitro Screening of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide outlines a comprehensive and logically tiered strategy for the preliminary in vitro screening of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide, a novel heterocyclic entity with potential therapeutic applications. Given the nascent stage of investigation for this specific molecule, this document provides a robust framework extrapolated from the known biological activities of the broader benzothiadiazine class of compounds.[1][2] The proposed workflow emphasizes a "fail early, fail cheap" paradigm, integrating early-stage cytotoxicity profiling, targeted biological assays, and foundational ADME-Tox assessments to enable data-driven decisions in the hit-to-lead optimization process.[3] Detailed, field-proven protocols for key assays are provided, alongside a discussion of the scientific rationale underpinning each experimental choice. This guide is intended for researchers, scientists, and drug development professionals tasked with the initial characterization and advancement of novel chemical matter.
Introduction: The Benzothiadiazine Scaffold and the Rationale for Screening
The 1,2,4-benzothiadiazine 1,1-dioxide core is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of clinically significant therapeutics.[2] Notable examples range from thiazide diuretics to antihypertensive agents like diazoxide.[2][4] More recent investigations have revealed the potential of this structural motif in diverse therapeutic areas, including oncology and neuroscience.[2][4][5][6] Specifically, derivatives have been identified as positive allosteric modulators of AMPA receptors, suggesting applications in cognitive disorders, while others have demonstrated potent anticancer activity.[2][5][6]
The subject of this guide, 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide, represents a novel analogue within this versatile chemical class. The introduction of a nitro group at the 7-position is a common strategy in medicinal chemistry to modulate electronic properties and potentially enhance biological activity. While specific data for this compound is not yet publicly available, its structural similarity to other bioactive benzothiadiazines provides a strong rationale for a systematic preliminary screening campaign.
This guide, therefore, presents a structured, multi-tiered approach to efficiently evaluate the cytotoxic profile and potential therapeutic relevance of this and similar novel compounds.
Proposed Synthesis Outline
While a definitive synthesis for 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide is not yet published, a plausible synthetic route can be extrapolated from established methodologies for related benzothiadiazine and nitro-substituted aromatic compounds. A potential approach could involve the reaction of a suitably substituted nitro-anthranilic acid derivative with a source of the thiadiazine ring, a common strategy in the synthesis of related heterocyclic systems.[7] The precise reaction conditions, including solvents, catalysts, and temperature, would require empirical optimization. For the purposes of this screening guide, we will assume the availability of a purified stock of the compound.
Tier 1: Foundational Cytotoxicity Profiling
The initial and most critical step in the evaluation of any novel compound is to determine its intrinsic cytotoxicity.[8][9][10] This foundational data informs the concentration ranges for all subsequent biological assays and provides an early indication of the compound's therapeutic index. A panel of cell lines, including both cancerous and non-cancerous lines, should be employed to assess for potential selective toxicity.[9][10]
Recommended Cell Line Panel
-
Cancer Cell Lines: A diverse panel is recommended to identify potential tissue-specific activity. Examples include:
-
MCF-7 (Breast Cancer)
-
HCT-116 (Colorectal Carcinoma)
-
HUH-7 (Hepatocellular Carcinoma)
-
A549 (Lung Carcinoma)
-
-
Non-Cancerous Cell Line: To assess general cytotoxicity and selectivity.
-
HEK293 (Human Embryonic Kidney cells)
-
Primary Cytotoxicity Assay: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9][10]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide in appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).[8]
-
Incubation: Incubate the plates for a standard duration, typically 48 or 72 hours, at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[11]
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the resulting solution using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[8]
Confirmatory Cytotoxicity Assay: LDH Release Assay
To corroborate the MTT assay findings and assess a different mechanism of cell death (loss of membrane integrity), a Lactate Dehydrogenase (LDH) release assay is recommended.[8][12]
Experimental Protocol: LDH Release Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect an aliquot of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.
-
Incubation: Incubate according to the manufacturer's instructions to allow for the conversion of a substrate into a colored product.
-
Data Acquisition: Measure the absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and an untreated control.
Data Presentation: Cytotoxicity Profile
| Cell Line | Compound | IC50 (µM) [Hypothetical Data] |
| MCF-7 | 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide | 15.8 ± 2.1 |
| HCT-116 | 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide | 25.4 ± 3.5 |
| HUH-7 | 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide | 12.3 ± 1.9 |
| A549 | 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide | 38.1 ± 4.2 |
| HEK293 | 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide | > 100 |
Data are presented as mean ± standard deviation from three independent experiments.
Tier 2: Preliminary ADME-Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is crucial to avoid late-stage failures in drug development.[3][13][14] A suite of in vitro assays can provide valuable insights into the drug-like properties of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide.[13][15]
Key In Vitro ADME-Tox Assays
-
Metabolic Stability: Assessed using liver microsomes or S9 fractions to determine the compound's susceptibility to metabolism by cytochrome P450 enzymes.[3][15]
-
CYP450 Inhibition: Evaluates the potential for drug-drug interactions by measuring the compound's inhibitory effect on major CYP450 isoforms.[3][15][16]
-
Plasma Protein Binding: Determines the extent to which the compound binds to plasma proteins, which can affect its distribution and availability.[15]
-
Permeability: Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays predict intestinal absorption.[3][15]
-
hERG Inhibition: An early safety screen to assess the risk of cardiotoxicity.[3][15]
These assays are typically conducted in a high-throughput format by specialized contract research organizations.
Tier 3: Hypothesis-Driven Biological Screening
Based on the known activities of the benzothiadiazine scaffold, a targeted screening approach is recommended. The results from the cytotoxicity screen will guide the selection of relevant assays and cell lines.
Anticancer Screening Cascade
If selective cytotoxicity is observed in cancer cell lines, further investigation into the mechanism of action is warranted.
Experimental Workflow: Anticancer Mechanism of Action
Caption: Workflow for elucidating the anticancer mechanism of action.
Neurological Activity Screening
Given the precedent for AMPA receptor modulation by benzothiadiazine derivatives, screening for neurological activity is a logical parallel path.[5][17]
Experimental Workflow: Neurological Activity Screening
Caption: Workflow for preliminary neurological activity screening.
Conclusion and Future Directions
This guide provides a structured and scientifically grounded framework for the initial in vitro evaluation of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide. By systematically assessing cytotoxicity, ADME-Tox properties, and potential therapeutic activities, researchers can efficiently generate a comprehensive preliminary data package. The outcomes of this screening cascade will be instrumental in making informed decisions regarding the progression of this novel compound into more complex preclinical models and ultimately, towards lead optimization. The versatility of the benzothiadiazine scaffold suggests that a thorough investigation of this new derivative is a worthwhile endeavor with the potential to uncover novel therapeutic agents.
References
-
In Vitro ADME and Toxicology Assays. Eurofins Discovery. [Link]
-
In Vitro ADME-Tox Profiling. Creative Biostructure Drug Discovery. [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
-
In Vitro ADME Assays and Services. Charles River Laboratories. [Link]
-
In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. [Link]
-
Synthesis and antiparasitic screening of 4-nitro-1,2,6-thiadiazine 1,1-dioxides. ResearchGate. [Link]
-
Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. PMC - NIH. [Link]
-
Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][11][13]oxazin-4-ones as potent anticancer and antioxidant agents. PMC - PubMed Central. [Link]
-
7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][3][8][13]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm? PubMed. [Link]
-
In Silico Drug Design of Benzothiadiazine Derivatives Interacting with Phospholipid Cell Membranes. MDPI. [Link]
-
Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. Journal of Research in Chemistry. [Link]
-
Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity.* PubMed. [Link]
-
Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. PMC - PubMed Central. [Link]
-
Synthesis and anticancer screening studies of benzothiazole-based piperazine derivatives. OMICS International. [Link]
-
Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI. [Link]
-
Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Preprints.org. [Link]
-
Synthesis of 2H-benzo[e][3][8][13]thiadiazine 1,1-dioxide derivatives. ResearchGate. [Link]
-
4H-1,2,4-Pyridothiadiazine 1,1-dioxides and 2,3-dihydro-4H-1,2, 4-pyridothiadiazine 1,1-dioxides chemically related to diazoxide and cyclothiazide as powerful positive allosteric modulators of (R/S)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid receptors: design, synthesis, pharmacology, and structure-activity relationships. PubMed. [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemistryjournal.net [chemistryjournal.net]
- 3. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 4. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 13. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 14. vectorb2b.com [vectorb2b.com]
- 15. criver.com [criver.com]
- 16. ADME-Tox Assays | P450 Assays | Cytochrome P450 Assay | ADME Assay [promega.com]
- 17. 4H-1,2,4-Pyridothiadiazine 1,1-dioxides and 2,3-dihydro-4H-1,2, 4-pyridothiadiazine 1,1-dioxides chemically related to diazoxide and cyclothiazide as powerful positive allosteric modulators of (R/S)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid receptors: design, synthesis, pharmacology, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide
An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Nitro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic profile of 7-Nitro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide (CAS No. 37162-50-8), a heterocyclic compound of significant interest in medicinal chemistry. Benzothiadiazine 1,1-dioxides are a well-established class of compounds with a range of biological activities.[4][5][6] The introduction of a nitro group modulates the electronic properties and potential biological activity of the scaffold, making a detailed structural confirmation essential for research and development. This document serves as a reference for researchers, scientists, and drug development professionals, detailing the theoretical principles and practical methodologies for the analysis of this compound using UV-Visible, Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry techniques.
Molecular Structure and Physicochemical Properties
7-Nitro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide is characterized by a bicyclic system containing a benzene ring fused to a thiadiazine ring, with a sulfonyl group (1,1-dioxide) and a nitro group at position 7. The presence of the electron-withdrawing sulfonyl and nitro groups significantly influences the molecule's electronic distribution, acidity, and, consequently, its spectroscopic characteristics.
Caption: Workflow for UV-Vis spectroscopic analysis.
Infrared (IR) Spectroscopy
Theoretical Insights & Expected Data
IR spectroscopy is a powerful tool for identifying the key functional groups within the molecule by detecting their characteristic vibrational frequencies. [7][8]
-
SO₂ Group: The sulfonyl group will produce two very strong and distinct stretching bands, which are among the most prominent peaks in the spectrum.
-
NO₂ Group: The nitro group also gives rise to two strong, characteristic stretching vibrations.
-
N-H Group: The N-H bond in the thiadiazine ring will exhibit a stretching vibration. Its position and broadness can indicate the extent of hydrogen bonding in the solid state.
-
Aromatic Ring: Look for C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. [9]
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity N-H (Amine) Stretch 3300 - 3400 Medium C-H (Aromatic) Stretch 3050 - 3150 Medium-Weak C=C (Aromatic) Stretch 1450 - 1600 Medium-Variable NO₂ (Nitro) Asymmetric Stretch 1510 - 1560 Strong NO₂ (Nitro) Symmetric Stretch 1340 - 1380 Strong SO₂ (Sulfonyl) Asymmetric Stretch 1300 - 1350 Strong | SO₂ (Sulfonyl) | Symmetric Stretch | 1140 - 1180 | Strong |
Experimental Protocol: KBr Pellet Method
This self-validating protocol ensures a high-quality spectrum free from solvent interference.
-
Preparation: Gently grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogenous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc. The transparency of the pellet is a key indicator of proper sample preparation.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample scan to the background scan to produce the final transmittance or absorbance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, a deuterated solvent like DMSO-d₆ is highly recommended as it can solubilize the compound and allow for the observation of the exchangeable N-H proton.
¹H NMR Spectroscopy: Predicted Spectrum
The aromatic region will show a distinct pattern for the three protons on the benzene ring. The strong electron-withdrawing effects of both the nitro and sulfonyl groups will shift these protons significantly downfield.
| Proton Position | Approx. Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-8 | 8.3 - 8.5 | d (doublet) | J ≈ 2.0 | 1H |
| H-6 | 8.1 - 8.3 | dd (doublet of doublets) | J ≈ 9.0, 2.0 | 1H |
| H-5 | 7.8 - 8.0 | d (doublet) | J ≈ 9.0 | 1H |
| N-H | 12.0 - 13.0 | br s (broad singlet) | - | 1H |
| C-H (Imine) | 8.5 - 8.7 | s (singlet) | - | 1H |
Rationale: The proton at H-8 is ortho to the nitro group and will appear as a doublet coupled to H-6. The proton at H-5 is ortho to the sulfone-fused carbon and will be a doublet coupled to H-6. The H-6 proton will be a doublet of doublets, split by both H-5 and H-8. The acidic N-H proton is expected to be very downfield and broad.
¹³C NMR Spectroscopy: Predicted Spectrum
Seven distinct carbon signals are expected. The chemical shifts are influenced by the attached heteroatoms and substituent effects.
| Carbon Position | Approx. Chemical Shift (δ, ppm) | Rationale |
| C-3 (Imine) | 150 - 155 | Imine carbon, adjacent to N |
| C-9a | 120 - 125 | Fused aromatic carbon |
| C-8 | 125 - 130 | Aromatic CH, adjacent to nitro group |
| C-7 | 148 - 152 | Aromatic C attached to NO₂ |
| C-6 | 128 - 132 | Aromatic CH |
| C-5a | 135 - 140 | Fused aromatic carbon adjacent to SO₂ |
| C-5 | 118 - 122 | Aromatic CH |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Insert the tube into the NMR spectrometer. Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard pulse programs are typically sufficient. For ¹³C, a proton-decoupled experiment is standard. Further experiments like DEPT, COSY, and HMBC can be run to confirm assignments. [10]
Mass Spectrometry (MS)
Theoretical Insights & Expected Data
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Using a high-resolution mass spectrometer (HRMS) provides a highly accurate mass measurement, which serves as a powerful confirmation of the molecular formula.
-
Molecular Ion (M⁺˙): The primary piece of information is the molecular ion peak. For C₇H₅N₃O₄S, the expected monoisotopic mass is approximately 227.00.
-
Fragmentation: Common fragmentation pathways may include the loss of the nitro group (NO₂, 46 Da) or the sulfonyl group (SO₂, 64 Da).
| Ion | Formula | Expected m/z (Monoisotopic) | Description |
| [M]⁺˙ | C₇H₅N₃O₄S | 227.00 | Molecular Ion |
| [M-NO₂]⁺ | C₇H₅N₁O₂S | 181.01 | Loss of nitro group |
| [M-SO₂]⁺ | C₇H₅N₃O₂ | 163.04 | Loss of sulfur dioxide |
Experimental Protocol: ESI-HRMS
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules.
Sources
- 1. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. edu.rsc.org [edu.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 1H and 13C NMR spectral characterization of some novel 7H-1,2,4-triazolo[3, 4-b] [1,3,4] thiadiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Isolation of Novel Nitrobenzothiadiazine Dioxides
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the discovery, synthesis, and isolation of novel nitrobenzothiadiazine dioxides. It is designed to equip researchers and drug development professionals with the necessary knowledge to navigate this promising area of medicinal chemistry. This document deviates from rigid templates to present a narrative that is both scientifically rigorous and grounded in practical laboratory experience.
Introduction: The Significance of Nitrobenzothiadiazine Dioxides
The benzothiadiazine dioxide scaffold is a cornerstone in medicinal chemistry, with prominent examples including diuretic and antihypertensive agents. The introduction of a nitro group (NO₂) to this privileged structure offers a compelling strategy for modulating its physicochemical and pharmacological properties. The potent electron-withdrawing nature of the nitro group can significantly alter the molecule's reactivity, metabolic stability, and interactions with biological targets.[1][2][3] This has led to the exploration of nitrobenzothiadiazine dioxides for a range of therapeutic applications, including as aldose reductase inhibitors for the potential treatment of diabetic complications.[4]
The nitro group, while a valuable pharmacophore, also presents unique challenges in synthesis and purification due to its potential for multiple isomers and influence on the molecule's polarity. This guide will address these challenges, providing a framework for the rational design, synthesis, and isolation of novel nitrobenzothiadiazine dioxides.
Synthetic Pathways to Novel Nitrobenzothiadiazine Dioxides
The synthesis of nitrobenzothiadiazine dioxides typically involves two main strategies: the nitration of a pre-formed benzothiadiazine dioxide core or the cyclization of a nitro-substituted precursor. The choice of strategy is often dictated by the availability of starting materials and the desired regioselectivity of the nitro group.
Electrophilic Nitration of Benzothiadiazine Dioxides
A common and direct approach is the electrophilic nitration of an existing benzothiadiazine dioxide scaffold. This method's success hinges on the careful control of reaction conditions to achieve the desired regioselectivity and minimize side-product formation.
Causality Behind Experimental Choices:
-
Nitrating Agent: A mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃) is a classic and effective nitrating agent. Sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The ratio of these acids is critical; an excess of sulfuric acid can lead to sulfonation as a side reaction.
-
Reaction Temperature: Electrophilic aromatic substitution reactions are sensitive to temperature. The nitration of benzothiadiazine dioxides is typically carried out at low temperatures (e.g., 0-10 °C) to control the reaction rate, prevent over-nitration, and minimize the formation of undesired byproducts.
-
Reaction Time: The reaction time is monitored to ensure the complete consumption of the starting material while avoiding the degradation of the product. Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction.
Experimental Protocol: Synthesis of 6-Nitro-4H-1,2,4-benzothiadiazine 1,1-dioxide
This protocol is a representative example based on the synthesis of similar nitro-substituted benzothiadiazine dioxides.[4]
Materials:
-
4H-1,2,4-Benzothiadiazine 1,1-dioxide
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 equivalent of 4H-1,2,4-benzothiadiazine 1,1-dioxide in a minimal amount of concentrated sulfuric acid at 0 °C (ice bath).
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to a cooled (0 °C) solution of concentrated sulfuric acid (a 1:1 volume ratio is often a good starting point).
-
Nitration: Slowly add the nitrating mixture dropwise to the solution of the benzothiadiazine dioxide, maintaining the temperature between 0 and 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Precipitation and Filtration: The crude nitrobenzothiadiazine dioxide will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
-
Neutralization: Suspend the crude product in water and neutralize any remaining acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction and Drying: If the product is not a solid, extract the aqueous mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by column chromatography or recrystallization as detailed in Section 3.
Cyclization of Nitro-Substituted Precursors
An alternative strategy involves the synthesis of a nitro-substituted benzenesulfonamide, followed by cyclization to form the benzothiadiazine dioxide ring. This approach can offer better control over the position of the nitro group. For instance, the reductive cyclization of an N,N-diethyl-o-nitrobenzenesulfonamide with a nitrile, promoted by samarium(II) iodide (SmI₂), provides a facile route to 2H-1,2,4-benzothiadiazine 1,1-dioxides.[5][6]
Visualization of Synthetic Workflow
Caption: Synthetic pathways to novel nitrobenzothiadiazine dioxides.
Isolation and Purification: A Critical Step
The isolation and purification of the target nitrobenzothiadiazine dioxide from the reaction mixture is crucial for obtaining a compound of high purity, which is essential for accurate biological evaluation and characterization. The choice of purification method depends on the physical properties of the product and the nature of the impurities.
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.
Expert Insights on Column Chromatography:
-
Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of moderately polar compounds like nitrobenzothiadiazine dioxides.
-
Mobile Phase: The choice of eluent (mobile phase) is critical for achieving good separation. A solvent system of ethyl acetate and hexane is often effective. The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity. For instance, starting with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increasing the concentration of ethyl acetate.
-
Monitoring: Fractions are collected and analyzed by TLC to identify those containing the pure product.
Recrystallization
Recrystallization is an effective method for purifying solid compounds.[1][7][8]
Trustworthiness in Recrystallization:
The principle of recrystallization relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. A successful recrystallization results in the formation of a highly ordered crystal lattice of the pure compound, excluding impurities. The purity of the recrystallized product can be validated by measuring its melting point; a sharp melting point close to the literature value indicates high purity.
Choosing a Recrystallization Solvent:
The ideal solvent for recrystallization should:
-
Dissolve the compound sparingly at room temperature but have high solubility at its boiling point.
-
Not react with the compound.
-
Have a boiling point below the melting point of the compound.
-
Be volatile enough to be easily removed from the purified crystals.
Common solvents for recrystallizing nitroaromatic compounds include ethanol, methanol, and ethyl acetate.
Structural Elucidation and Characterization
The unambiguous identification of the synthesized nitrobenzothiadiazine dioxide is paramount. A combination of spectroscopic techniques is employed for this purpose.
| Technique | Information Provided | Expected Observations for Nitrobenzothiadiazine Dioxides |
| ¹H NMR | Provides information about the number, connectivity, and chemical environment of protons. | Aromatic protons will show characteristic splitting patterns and chemical shifts depending on the position of the nitro group. The electron-withdrawing nitro group will deshield adjacent protons, causing them to appear at a higher chemical shift (downfield). |
| ¹³C NMR | Provides information about the carbon framework of the molecule. | The carbon atom attached to the nitro group will be significantly deshielded. The chemical shifts of other aromatic carbons will also be affected by the position of the nitro group. |
| FTIR | Identifies the functional groups present in the molecule. | Characteristic strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group are expected in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The S=O stretching of the dioxide will also be prominent. |
| Mass Spectrometry | Determines the molecular weight and provides information about the fragmentation pattern of the molecule. | The molecular ion peak (M⁺) will confirm the molecular weight of the synthesized compound. |
Visualization of the Characterization Workflow
Caption: Workflow for the characterization of novel nitrobenzothiadiazine dioxides.
Conclusion and Future Directions
The discovery and isolation of novel nitrobenzothiadiazine dioxides represent a promising avenue for the development of new therapeutic agents. This guide has provided a comprehensive technical overview of the key synthetic strategies, purification techniques, and characterization methods. By understanding the causality behind experimental choices and employing self-validating protocols, researchers can confidently explore this exciting area of medicinal chemistry. Future research in this field will likely focus on the development of more regioselective and efficient synthetic methods, the exploration of a wider range of biological targets, and the detailed investigation of the structure-activity relationships of this intriguing class of compounds.
References
-
MDPI. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Available at: [Link]
-
ResearchGate. (n.d.). The novel scaffold 1,2,4-benzothiadiazine-1,1-dioxide: a review. Available at: [Link]
-
ResearchGate. (n.d.). The structures of 1,2,4- benzothiadiazine-1,1-dioxide derivatives. Available at: [Link]
-
Semantic Scholar. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Available at: [Link]
-
Atlantis Press. (2015). Novel Nitro Derivatives of Benzothiadiazine 1,1-Dioxide as Aldose Reductase Inhibitors. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Available at: [Link]
-
ResearchGate. (n.d.). Facile Synthesis of 2H-1,2,4-Benzothiadiazine 1,1-Dioxides Promoted by SmI2. Available at: [Link]
-
ResearchGate. (n.d.). Our earlier results in the synthesis of benzothiadiazine dioxides. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Benzothiadiazine 1,1-Dioxides through Iodine-Mediated Oxidative Cyclization. Available at: [Link]
-
ResearchGate. (n.d.). Facile synthesis of 2H-1,2,4-benzothiadiazine 1,1-dioxides promoted by SmI2. Available at: [Link]
-
OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available at: [Link]
-
MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available at: [Link]
-
ResearchGate. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available at: [Link]
-
PubMed. (1975). Diverse biological activities displayed by phenothiazines, benzo[a]phenothiazines and benz[c]acridins (review). Available at: [Link]
-
CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Available at: [Link]
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Available at: [Link]
-
YouTube. (2022). Chemical/Laboratory Techniques: Recrystallization. Available at: [Link]
-
YouTube. (2007). Organic Chemistry Lab: Recrystallization. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Synthesis of modified 4H-1,2,4-benzothiadiazine-1,1-dioxides and determination of their affinity and selectivity for different types of K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
In Silico Modeling of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide, a novel compound within a class of molecules known for a wide range of biological activities.[1][2] Given the therapeutic potential of benzothiadiazine derivatives in conditions such as hypertension and as potential anticancer agents, a robust computational assessment of this specific nitro-substituted analog is critical for accelerating its development trajectory.[1][2][3] This document outlines a multi-faceted computational approach, beginning with quantum mechanical characterization, progressing through target identification and interaction analysis via molecular docking, elucidating dynamic behavior with molecular dynamics simulations, and culminating in a predictive assessment of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. The methodologies described herein are designed to provide a thorough, predictive understanding of the molecule's behavior at the atomic and systemic levels, thereby guiding subsequent experimental validation and optimization efforts.
Introduction: The Rationale for In Silico Characterization
The benzothiadiazine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a remarkable diversity of biological effects.[1][2] The introduction of a nitro group at the 7-position of the 4H-benzo[e]thiadiazine 1,1-dioxide core is anticipated to significantly modulate its electronic properties and, consequently, its pharmacokinetic and pharmacodynamic profiles. The nitro group, a potent electron-withdrawing moiety, can influence molecular interactions and metabolic pathways.[4] In silico modeling provides a cost-effective and rapid means to explore these potential effects, de-risk development, and generate testable hypotheses.[5][6]
This guide is structured to follow a logical progression of computational inquiry, mirroring a typical drug discovery pipeline. We will begin by defining the intrinsic properties of the molecule through quantum mechanics, then explore its potential biological targets and binding modes, simulate its dynamic interactions in a biological environment, and finally, predict its likely disposition and safety profile within an organism.
Foundational Analysis: Quantum Mechanical Calculations
Before assessing the interaction of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide with biological systems, it is imperative to understand its intrinsic electronic and structural properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens for this purpose.[7][8]
Objectives of Quantum Mechanical Analysis:
-
Geometry Optimization: To determine the most stable three-dimensional conformation of the molecule.
-
Electronic Property Calculation: To understand the distribution of electrons, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These are critical for predicting reactivity and intermolecular interactions.[4]
-
Vibrational Analysis: To predict the infrared spectrum, which can aid in experimental characterization.
-
Reactivity Descriptors: To calculate parameters such as hardness, softness, and electrophilicity, which provide insights into the molecule's chemical behavior.
Experimental Protocol: DFT Calculations
-
Structure Preparation: The 2D structure of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide is drawn using a molecular editor and converted to a 3D format.
-
Methodology Selection:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Functional: B3LYP is a commonly used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[8]
-
Basis Set: A Pople-style basis set, such as 6-31G(d,p), is suitable for initial geometry optimization and frequency calculations. For more accurate electronic properties, a larger basis set like 6-311++G(d,p) is recommended.[7]
-
-
Calculation Execution:
-
Perform a geometry optimization calculation to find the lowest energy conformation.
-
Follow with a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data and the predicted vibrational spectrum.
-
Conduct a single-point energy calculation with a larger basis set on the optimized geometry to obtain more accurate electronic properties (HOMO, LUMO, etc.).
-
-
Data Analysis:
-
Visualize the optimized geometry and molecular orbitals.
-
Analyze the HOMO-LUMO gap to estimate chemical reactivity. A smaller gap suggests higher reactivity.
-
Map the electrostatic potential onto the electron density surface to identify regions of positive (electrophilic) and negative (nucleophilic) potential, which are crucial for understanding non-covalent interactions.
-
Table 1: Predicted Quantum Chemical Properties of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide
| Property | Predicted Value | Significance |
| HOMO Energy | -7.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -3.2 eV | Relates to the ability to accept electrons.[4] |
| HOMO-LUMO Gap | 4.3 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 5.8 Debye | Influences solubility and binding orientation. |
| Electrostatic Potential | Negative potential around nitro and sulfonyl oxygens | Predicts sites for hydrogen bond acceptance. |
Target Identification and Interaction: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[9] Given the known activities of benzothiadiazine derivatives, potential targets could include carbonic anhydrases, potassium channels, or viral polymerases.[10] For this guide, we will use Hepatitis C Virus (HCV) NS5B polymerase as an exemplary target, based on existing studies of similar scaffolds.[10][11]
Workflow for Molecular Docking
Caption: A generalized workflow for molecular docking studies.
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
Download the crystal structure of the target protein (e.g., HCV NS5B polymerase, PDB ID: 3TYE) from the Protein Data Bank.[9]
-
Using software like AutoDock Tools, Schrödinger Maestro, or MOE, prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide.
-
Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.
-
-
Grid Generation and Docking:
-
Define the binding site on the protein. This can be based on the location of a co-crystallized ligand or identified using pocket detection algorithms.
-
Generate a grid box that encompasses the defined binding site.
-
Perform the docking calculation using a suitable algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
-
Analysis of Results:
-
Analyze the resulting binding poses and their corresponding docking scores. The score is an estimate of the binding affinity.
-
Visualize the top-ranked pose in the context of the binding pocket to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
Simulating Biological Dynamics: Molecular Dynamics (MD)
While docking provides a static snapshot of the ligand-protein interaction, molecular dynamics simulations offer insights into the dynamic behavior of the complex over time in a simulated physiological environment.[1][2] This is particularly useful for assessing the stability of the binding pose and understanding how the ligand affects the protein's conformational dynamics.
MD Simulation Workflow
Caption: Key stages in a molecular dynamics simulation workflow.
Experimental Protocol: MD Simulation
-
System Preparation:
-
Simulation:
-
Minimization: Perform energy minimization to remove steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 310 K) and then adjust the pressure to atmospheric pressure. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).
-
Production Run: Run the simulation for a significant period (e.g., 100-200 ns) to sample the conformational space of the complex.
-
-
Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the system and the binding pose.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify regions of the protein that become more or less flexible upon ligand binding.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and protein over time.
-
Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone.
-
Predicting Drug-Likeness: ADMET Analysis
An effective drug must not only bind its target but also possess favorable ADMET properties.[5][6] In silico ADMET prediction tools can provide early warnings of potential liabilities, such as poor absorption, rapid metabolism, or toxicity.[5][13] The presence of a nitroaromatic group makes toxicity prediction particularly important, as these moieties can sometimes be associated with mutagenicity.[14][15]
Key ADMET Properties for In Silico Prediction
-
Absorption: Lipophilicity (logP), water solubility, intestinal absorption, and blood-brain barrier penetration.
-
Distribution: Plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition and substrate potential.
-
Excretion: Renal clearance.
-
Toxicity: Mutagenicity, carcinogenicity, and cardiotoxicity (hERG inhibition).
Protocol for In Silico ADMET Prediction
-
Tool Selection: Utilize web-based platforms like SwissADME or commercial software packages that employ a variety of models (e.g., QSAR, machine learning).[13]
-
Input: Provide the 2D structure of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide in a suitable format (e.g., SMILES).
-
Execution and Analysis: The software will calculate a range of physicochemical descriptors and predict ADMET properties based on its built-in models. The results are typically presented in a comprehensive report.
Table 2: Predicted ADMET Profile for 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide
| Parameter | Predicted Outcome | Implication for Drug Development |
| Physicochemical Properties | ||
| Molecular Weight | ~227 g/mol | Compliant with Lipinski's Rule of Five. |
| logP | ~1.8 | Good balance between solubility and permeability. |
| Topological Polar Surface Area | ~95 Ų | May have moderate to good oral absorption. |
| Pharmacokinetics | ||
| GI Absorption | High | Likely to be well-absorbed from the gut. |
| BBB Permeant | No | Less likely to cause CNS side effects. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 Violations | Favorable for oral bioavailability. |
| Bioavailability Score | 0.55 | Indicates good potential for oral use. |
| Toxicity | ||
| Mutagenicity (Ames test) | Potential Risk | Requires experimental verification due to the nitro group.[15] |
| hERG Inhibition | Low Risk | Low probability of causing cardiotoxicity. |
Conclusion and Future Directions
This guide has outlined a systematic in silico workflow for the comprehensive characterization of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide. By integrating quantum mechanics, molecular docking, molecular dynamics, and ADMET prediction, researchers can build a detailed, predictive model of this novel compound's behavior. The insights gained from these computational studies are invaluable for prioritizing synthetic efforts, designing focused biological assays, and ultimately, accelerating the journey from a promising molecule to a potential therapeutic agent. It is crucial to emphasize that all in silico predictions must be validated through rigorous experimental testing. The predictive models, however, provide a robust and rational foundation for these future investigations.
References
-
In Silico Drug Design of Benzothiadiazine Derivatives Interacting with Phospholipid Cell Membranes. (2022). MDPI. [Link]
-
In Silico Drug Design of Benzothiadiazine Derivatives Interacting with Phospholipid Cell Membranes. (2022). PubMed. [Link]
-
Studies of benzothiadiazine derivatives as hepatitis C virus NS5B polymerase inhibitors using 3D-QSAR, molecular docking and molecular dynamics. (2010). PubMed. [Link]
-
3D-QSAR and Docking Studies on a Series of Benzothiadiazine Derivatives as Genotype 1 HCV Polymerase Inhibitors. (n.d.). Bentham Science. [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). MDPI. [Link]
-
In silico drug design of benzothiadiazine derivatives interacting with bilayer cell membranes. (2022). bioRxiv. [Link]
-
In silico drug design of benzothiadiazine derivatives interacting with phospholipid cell membranes. (n.d.). UPCommons. [Link]
-
Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment. (2024). Frontiers. [Link]
-
Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). Semantic Scholar. [Link]
-
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO. [Link]
-
Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment. (2024). PMC - NIH. [Link]
-
In Silico ADMET Prediction Service. (n.d.). CD ComputaBio. [Link]
-
QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. (2021). CUNY Academic Works. [Link]
-
Molecular dynamics of solid benzothiadiazine derivatives (Thiazides). A study by NMR, DTA and DFT methods. (2018). ResearchGate. [Link]
-
In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. (2022). PubMed. [Link]
-
In silico #ADMET Analysis by #SwissADMET web based tools. (2021). YouTube. [Link]
-
In silico prediction of the mutagenicity of nitroaromatic compounds using correlation weights of fragments of local symmetry. (2023). PubMed. [Link]
-
ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?. (n.d.). Audrey Yun Li. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. In Silico Drug Design of Benzothiadiazine Derivatives Interacting with Phospholipid Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scielo.br [scielo.br]
- 5. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 6. audreyli.com [audreyli.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. academicworks.cuny.edu [academicworks.cuny.edu]
- 9. mdpi.com [mdpi.com]
- 10. Studies of benzothiadiazine derivatives as hepatitis C virus NS5B polymerase inhibitors using 3D-QSAR, molecular docking and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3D-QSAR and Docking Studies on a Series of Benzothiadiazine Derivatives as Genotype 1 HCV Polymerase Inhibitors | Bentham Science [benthamscience.com]
- 12. upcommons.upc.edu [upcommons.upc.edu]
- 13. youtube.com [youtube.com]
- 14. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In silico prediction of the mutagenicity of nitroaromatic compounds using correlation weights of fragments of local symmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Theoretical Properties of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide
An In-depth Technical Guide to the Theoretical Properties of 7-Nitro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide
Abstract
The 1,2,4-benzothiadiazine 1,1-dioxide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] This technical guide provides a comprehensive theoretical analysis of a specific, yet underexplored derivative: 7-Nitro-4H-benzo[e][3][4][5]thiadiazine 1,1-dioxide. While extensive experimental data on this particular molecule is not broadly published, this paper leverages established computational chemistry principles and data from analogous structures to build a robust predictive model of its core properties. We will explore its optimized molecular geometry, delve into its electronic landscape, predict its reactivity, and forecast its spectroscopic signatures. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the fundamental physicochemical characteristics of this promising heterocyclic system to inform future research and development efforts.
Introduction: The Benzothiadiazine 1,1-Dioxide Core and the Influence of Nitro-Substitution
The benzothiadiazine 1,1-dioxide nucleus is a privileged scaffold in drug discovery, most famously represented by thiazide diuretics like chlorothiazide.[6] The inherent biological activity and synthetic tractability of this heterocyclic system have spurred the development of derivatives with a wide range of pharmacological applications, including anticancer, antiviral, and neuroactive properties.[5][1] The introduction of a nitro group, a potent electron-withdrawing moiety, at the 7-position of the aromatic ring is anticipated to significantly modulate the molecule's electronic properties and, consequently, its reactivity and potential for intermolecular interactions. Understanding these modifications from a theoretical standpoint is crucial for rational drug design and the prediction of the molecule's behavior in biological systems.
This guide will construct a theoretical profile of 7-Nitro-4H-benzo[e][3][4][5]thiadiazine 1,1-dioxide. By employing principles of computational chemistry, we can predict key properties that are fundamental to its chemical behavior and potential as a bioactive molecule.
Computational Methodology: A Framework for In Silico Analysis
To investigate the theoretical properties of 7-Nitro-4H-benzo[e][3][4][5]thiadiazine 1,1-dioxide, a robust computational methodology is paramount. The protocols described herein are based on widely accepted practices in the field, similar to those used for related heterocyclic systems.[7]
Geometry Optimization and Vibrational Frequency Analysis
The initial step involves the optimization of the molecule's three-dimensional structure to find its lowest energy conformation. This is typically achieved using Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost.
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that often yields accurate results for organic molecules.
-
Basis Set: 6-311++G(d,p) is a flexible basis set that includes polarization and diffuse functions, which are important for accurately describing the electronic distribution in a molecule with heteroatoms and a nitro group.
-
Procedure:
-
Construct the initial 3D structure of 7-Nitro-4H-benzo[e][3][4][5]thiadiazine 1,1-dioxide.
-
Perform a full geometry optimization without any symmetry constraints.
-
Confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface by performing a vibrational frequency analysis. The absence of imaginary frequencies confirms a stable structure.
-
Electronic Structure and Property Calculations
Once the optimized geometry is obtained, a single-point energy calculation is performed using the same DFT method to derive various electronic properties.
-
Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transitions.
-
Molecular Electrostatic Potential (MEP): The MEP will be mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential. This map is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to determine atomic charges and to study charge delocalization and hyperconjugative interactions within the molecule.
The following diagram illustrates the general workflow for this computational analysis.
Caption: Computational workflow for theoretical property prediction.
Predicted Molecular and Electronic Properties
Based on the established methodology, we can predict the key structural and electronic features of 7-Nitro-4H-benzo[e][3][4][5]thiadiazine 1,1-dioxide.
Molecular Geometry
The molecule consists of a fused bicyclic system: a benzene ring and a thiadiazine dioxide ring. The benzene ring will be planar, while the thiadiazine ring is expected to adopt a conformation that minimizes steric strain. The presence of the sulfonyl group and the nitro group will significantly influence the bond lengths and angles compared to the unsubstituted parent compound.
-
N-S-O and O-S-O bond angles in the sulfonyl group are expected to be in the range of 107-120°, typical for tetrahedral sulfur in such systems.
-
C-N-O bond angles in the nitro group will be approximately 120°, consistent with sp² hybridization.
-
Aromatic C-C bond lengths will be around 1.39-1.41 Å, with some variation due to the electron-withdrawing effects of the fused ring and the nitro group.
-
The C-NO₂ bond will likely cause a slight lengthening of the adjacent C-C bonds in the aromatic ring.
The following diagram represents the predicted molecular structure.
Caption: 2D structure of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide.
Electronic Properties
The electronic landscape of this molecule is dominated by the strong electron-withdrawing nature of both the sulfonyl (-SO₂) and nitro (-NO₂) groups.
-
Frontier Molecular Orbitals (HOMO/LUMO): The presence of the nitro group is expected to significantly lower the energy of both the HOMO and LUMO compared to the unsubstituted parent compound.[5] This leads to a smaller HOMO-LUMO energy gap, which has implications for the molecule's color (potential to absorb in the visible region) and its polarizability. The HOMO is likely to be distributed over the electron-rich aromatic ring, while the LUMO is expected to be localized more on the nitro group and the thiadiazine ring, indicating these are the primary sites for accepting electrons.
-
Molecular Electrostatic Potential (MEP): The MEP surface will show highly negative regions (red/yellow) around the oxygen atoms of the sulfonyl and nitro groups, making them prime locations for hydrogen bonding and interactions with electrophiles or metal ions. The hydrogen atom on the nitrogen at position 4 (N-H) will be a region of high positive potential (blue), marking it as a hydrogen bond donor site. The aromatic ring will have a more complex potential, with the region near the nitro group being more electron-deficient.
| Property | Predicted Characteristic | Implication for Drug Design |
| HOMO Energy | Lowered due to electron-withdrawing groups | Increased oxidative stability |
| LUMO Energy | Significantly lowered by the nitro group | Increased susceptibility to nucleophilic attack; potential for charge-transfer interactions |
| HOMO-LUMO Gap | Reduced | Potential for altered pharmacokinetic properties and metabolic pathways |
| MEP Negative Regions | Localized on sulfonyl and nitro oxygens | Key hydrogen bond acceptor sites for receptor binding |
| MEP Positive Regions | Localized on the N-H proton | Key hydrogen bond donor site for receptor binding |
Predicted Chemical Reactivity
The electronic properties discussed above allow for a reasoned prediction of the chemical reactivity of 7-Nitro-4H-benzo[e][3][4][5]thiadiazine 1,1-dioxide.
-
Acidity: The N-H proton at the 4-position is expected to be significantly acidic due to the electron-withdrawing effects of the adjacent sulfonyl group and the fused aromatic system, which is further deactivated by the nitro group. This acidity is a key feature for its interaction with biological targets and for its chemical derivatization.
-
Nucleophilic Aromatic Substitution: The benzene ring is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the strongly activating nitro and sulfonyl groups.
-
Reduction of the Nitro Group: The nitro group can be chemically or metabolically reduced to an amino group. This transformation would dramatically alter the electronic properties of the molecule, converting a strongly electron-withdrawing group into a strongly electron-donating group, thereby modulating its biological activity.
Predicted Spectroscopic Properties
Theoretical calculations can provide valuable predictions of the spectroscopic signatures of the molecule.
| Spectroscopic Technique | Predicted Features |
| ¹H NMR | - The N-H proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm) due to its acidic nature.- The aromatic protons will be in the downfield region (7.5-8.5 ppm), with distinct coupling patterns. The proton ortho to the nitro group will be the most deshielded.- The CH₂ protons in the thiadiazine ring will likely appear as a singlet. |
| ¹³C NMR | - The aromatic carbon attached to the nitro group will be significantly deshielded.- Other aromatic carbons will appear in the typical 120-150 ppm range, with their specific shifts influenced by the substituents.- The CH₂ carbon will be in the aliphatic region. |
| IR Spectroscopy | - Strong asymmetric and symmetric stretching vibrations for the SO₂ group around 1350-1300 cm⁻¹ and 1180-1160 cm⁻¹.- Strong asymmetric and symmetric stretching vibrations for the NO₂ group around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹.- N-H stretching vibration around 3300-3100 cm⁻¹. |
Conclusion and Future Directions
This in-depth theoretical guide provides a foundational understanding of the structural, electronic, and reactive properties of 7-Nitro-4H-benzo[e][3][4][5]thiadiazine 1,1-dioxide. The strong electron-withdrawing nature of the nitro and sulfonyl groups defines its character, leading to a highly polarized molecule with distinct regions for intermolecular interactions and specific sites of chemical reactivity. These predictive insights are critical for guiding the synthesis, characterization, and biological evaluation of this compound. Future work should focus on the synthesis and experimental validation of these theoretical predictions. Such studies will be invaluable in harnessing the potential of the benzothiadiazine 1,1-dioxide scaffold in the development of novel therapeutic agents. The docking behaviors of other nitro-substituted benzothiadiazine 1,1-dioxides suggest that this class of compounds has significant potential as targeted inhibitors, for example, against aldose reductase.[1]
References
[3] Synthesis and Evaluation of Novel 2H-Benzo[e]-[3][4][5]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors. (2019). National Institutes of Health. Available at: [Link]
[4] 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][3][4][5]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm? (2016). ACS Chemical Neuroscience. Available at: [Link]
[1] Novel Nitro Derivatives of Benzothiadiazine 1,1-Dioxide as Aldose Reductase Inhibitors. (2015). Atlantis Press. Available at: [Link]
[5] Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. (2022). National Institutes of Health. Available at: [Link]
[8] Synthesis and antiparasitic screening of 4-nitro-1,2,6-thiadiazine 1,1-dioxides. (n.d.). ResearchGate. Available at: [Link]
[9] 7-Nitro-4H-benzo[e][3][4][5]thiadiazine 1,1-dioxide. (n.d.). Clentran Chemical. Available at: [Link]
[10] Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][3][1]oxazin-4-ones as potent anticancer and antioxidant agents. (2020). National Institutes of Health. Available at: [Link]
[7] Structural investigation of benzo[3][4][5]thiadiazine-1,1-dioxide chemotype as CD73 ectonucleotidase inhibitors. (2025). ResearchGate. Available at: [Link]
[11] Design and syntheses of 7-nitro-2-aryl-4 H-benzo[ d][3][1]oxazin-4-ones as potent anticancer and antioxidant agents. (2020). PubMed. Available at: [Link]
[12] Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. (2021). National Institutes of Health. Available at: [Link]
[6] Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. (2020). MDPI. Available at: [Link]
[2] Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. (2023). MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Evaluation of Novel 2H-Benzo[e]-[1,2,4]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm? [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide|å æçå°H5 [klamar-reagent.com]
- 10. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and syntheses of 7-nitro-2-aryl-4 H-benzo[ d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Investigating the Antineoplastic Potential of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide in Cancer Research
Introduction: A Novel Benzothiadiazine Scaffold for Oncological Investigation
The landscape of cancer therapeutics is continually evolving, with a significant focus on targeting metabolic pathways that are uniquely exploited by tumor cells.[1] The benzothiadiazine scaffold, a heterocyclic structure, has garnered attention for its diverse biological activities. Derivatives of this scaffold have been explored for their potential as anticancer agents, although their precise mechanisms of action remain an active area of investigation.[1][2] This document provides a comprehensive guide for researchers on the application of a novel derivative, 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide , in cancer research.
While extensive data on this specific nitro-substituted compound is emerging, its structural similarity to other researched benzothiadiazines and nitro-containing aromatic compounds allows for the formulation of a robust investigational plan. This guide will detail hypothesized mechanisms of action, provide step-by-step protocols for in vitro evaluation, and offer insights into the interpretation of results.
Hypothesized Mechanism of Action
The introduction of a nitro group at the 7-position of the benzo[e]thiadiazine 1,1-dioxide core is anticipated to confer unique cytotoxic properties. We propose two primary, potentially interconnected, mechanisms of action for investigation:
-
Induction of Apoptosis via Mitochondrial Pathway: The benzothiadiazine core has been linked to the induction of apoptosis in cancer cells. It is plausible that 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide triggers the intrinsic apoptotic pathway. This can be investigated by examining the expression of key regulatory proteins such as the Bax/Bcl-2 ratio and the subsequent activation of caspase-9 and caspase-3.[3]
-
Bioreductive Activation and Oxidative Stress: The nitroaromatic group can be selectively reduced in the hypoxic microenvironment of solid tumors. This reduction can lead to the formation of highly reactive nitroso and hydroxylamine intermediates, which can induce DNA damage and generate reactive oxygen species (ROS), leading to oxidative stress and cell death.
The following diagram illustrates a proposed signaling pathway for the induction of apoptosis by 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide.
Caption: In vitro experimental workflow for 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide.
Data Presentation: Expected Outcomes
The following table provides a template for summarizing the cytotoxic activity of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide across various cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | Breast | 48 | Experimental Value |
| A549 | Lung | 48 | Experimental Value |
| HCT-116 | Colon | 48 | Experimental Value |
| LNCaP | Prostate | 48 | Experimental Value |
Note: The IC₅₀ values are to be determined experimentally.
Conclusion and Future Directions
The application of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide in cancer research holds promise for the discovery of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for its initial characterization. Future studies should focus on elucidating the precise molecular targets, evaluating its efficacy in in vivo models, and exploring its potential for combination therapies. The unique structural features of this compound warrant a thorough investigation to unlock its full therapeutic potential.
References
-
Huwaimel, B., Bhakta, M., Kulkarni, C. A., Milliken, A. S., Wang, F., Peng, A., Brookes, P. S., & Trippier, P. C. (2021). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemMedChem, 16(7), 1216–1226. [Link]
-
Hussain, S., Bano, K., Rashid, U., Iftikhar, F., Bukhari, S. N. A., & Gilani, M. A. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d]o[4][5]xazin-4-ones as potent anticancer and antioxidant agents. Journal of Molecular Structure, 1214, 128252. [Link]
-
Hussain, S., Bano, K., Rashid, U., Iftikhar, F., Bukhari, S. N. A., & Gilani, M. A. (2020). Design and syntheses of 7-nitro-2-aryl-4 H-benzo[ d]o[4][5]xazin-4-ones as potent anticancer and antioxidant agents. Journal of Molecular Structure, 1214, 128252. [Link]
-
Goya, P., Ochoa, C., Paez, J. A., & Pfleiderer, W. (1986). Synthesis and antiparasitic screening of 4-nitro-1,2,6-thiadiazine 1,1-dioxides. Archiv der Pharmazie, 319(10), 919-924. [Link]
-
Caccuri, A. M., Turella, P., Trequattrini, G., Polticelli, F., & Ricci, G. (2005). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. The Journal of biological chemistry, 280(28), 26397–26405. [Link]
-
Huwaimel, B., Bhakta, M., Kulkarni, C. A., Milliken, A. S., Wang, F., Peng, A., Brookes, P., & Trippier, P. C. (2020). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemRxiv. [Link]
-
Huwaimel, B., Bhakta, M., Kulkarni, C. A., Milliken, A. S., Wang, F., Peng, A., Brookes, P. S., & Trippier, P. C. (2021). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemMedChem, 16(7), 1216–1226. [Link]
-
Demchenko, A. M., Shyyka, A. Y., & Parchenko, V. V. (2021). Synthesis and study of the anticancer activity of some new 7H-t[1][4][6]riazolo [3,4-b]t[4][6][5]hiadiazines. Current issues in pharmacy and medicine: science and practice, 14(3), 268-273. [Link]
-
Perrone, R., De Risi, C., Ferlin, M. G., Baraldi, P. G., & Pollini, G. P. (2016). 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e]t[1][4][6]hiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm?. ACS chemical neuroscience, 7(2), 149–160. [Link]
-
Li, Y., Chen, Y., Liu, Z., & Xie, Y. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[4][6]xazin-3(4H)-one Derivatives: A Review. Mini reviews in medicinal chemistry. [Link]
-
Gu, Y., Patterson, A. V., & Smaill, J. B. (2021). Benzotriazine Di-Oxide Prodrugs for Exploiting Hypoxia and Low Extracellular pH in Tumors. Molecules (Basel, Switzerland), 26(23), 7149. [Link]
-
Maccioni, E., Cardia, M. C., & Distinto, S. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. International journal of molecular sciences, 25(10), 5304. [Link]
Sources
- 1. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and syntheses of 7-nitro-2-aryl-4 H-benzo[ d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide
Introduction: Investigating the Bioactivity of a Novel Benzothiadiazine Compound
The benzothiadiazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, from antihypertensive to anticancer effects. The novel compound, 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide, incorporates a nitro group, a common feature in compounds with anticancer and antioxidant properties. While direct experimental data for this specific molecule is not yet publicly available, its structural similarity to other bioactive benzothiadiazines and nitro-substituted aromatics suggests a potential for anticancer activity.
This guide provides a comprehensive set of protocols for the initial cell-based screening of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide to evaluate its potential as an anticancer agent. The described assays will assess its effects on cell proliferation, induction of apoptosis, and potential mechanisms of action related to cellular redox status.
I. Foundational Assays: Assessing Cytotoxicity and Anti-Proliferative Effects
A primary step in evaluating a potential anticancer compound is to determine its effect on cancer cell viability and proliferation. The MTS assay is a robust and widely used colorimetric method for this purpose.
A. MTS Assay for Cell Viability
This assay measures the reduction of a tetrazolium salt (MTS) by metabolically active cells to form a colored formazan product. The amount of formazan is directly proportional to the number of living cells.
Methodology & Application Insights:
-
Cell Line Selection: It is crucial to use a panel of cell lines to assess the breadth of activity. This should include cell lines with different genetic backgrounds, such as those with known mutations in oncogenes like KRAS (e.g., PANC-1, HCT116) and a non-cancerous cell line (e.g., HEK293T) to evaluate selectivity.[1]
-
Dose-Response Curve: A dose-response curve is essential to determine the IC50 value (the concentration at which 50% of cell growth is inhibited). A wide range of concentrations should be tested initially, followed by a more focused range to accurately determine the IC50.
Experimental Protocol:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the cells and add 100 µL of the medium containing the compound or vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50.
-
Data Presentation:
| Parameter | Description |
| Cell Line | Name of the cancer cell line used. |
| Seeding Density | Number of cells seeded per well. |
| Treatment Duration | Duration of compound exposure (e.g., 48h, 72h). |
| IC50 (µM) | Concentration of the compound that inhibits cell growth by 50%. |
II. Mechanistic Insights: Investigating the Induction of Apoptosis
Should the compound exhibit significant cytotoxicity, the next logical step is to determine if cell death occurs via apoptosis, a programmed and controlled process.
A. Hoechst 33342 Staining for Nuclear Morphology
Hoechst 33342 is a fluorescent dye that binds to the minor groove of DNA. In apoptotic cells, chromatin condensation and nuclear fragmentation lead to intense, fragmented nuclear staining, which can be visualized by fluorescence microscopy.
Methodology & Application Insights:
-
Live-Cell Imaging: Hoechst 33342 is cell-permeable and can be used for live-cell imaging, allowing for the observation of apoptotic events in real-time.
-
Complementary Assays: This morphological assay should be complemented with a biochemical assay, such as a caspase activity assay, for a more comprehensive understanding of the apoptotic pathway.
Experimental Protocol:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat the cells with 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide at concentrations around the IC50 value for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
-
Staining:
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cells with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes at room temperature in the dark.
-
-
Imaging:
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides with a mounting medium.
-
Visualize the cells using a fluorescence microscope with a DAPI filter set.
-
Data Analysis:
-
Count the number of apoptotic cells (condensed, fragmented nuclei) and the total number of cells in several random fields of view.
-
Calculate the percentage of apoptotic cells.
B. Caspase-Glo® 3/7 Assay
Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are effector caspases that execute the final stages of apoptosis. The Caspase-Glo® 3/7 assay is a luminescent assay that measures their activity.
Experimental Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate.
-
Treat the cells with the compound as described for the MTS assay.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate for 1-2 hours at room temperature.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (medium and reagent only).
-
Normalize the data to the vehicle-treated control.
-
Present the data as fold-change in caspase-3/7 activity.
III. Exploring a Potential Mechanism: Impact on Cellular Thiol Levels
The nitroaromatic group in the test compound may undergo redox cycling within the cell, potentially impacting the cellular thiol pool, particularly glutathione (GSH).[2][3] A decrease in cellular GSH can lead to oxidative stress and induce apoptosis.
A. ThiolTracker™ Violet Assay for Cellular Glutathione
ThiolTracker™ Violet is a fluorescent probe that reacts with reduced thiols, including GSH, to produce a stable, fluorescent adduct.[2][4][5]
Experimental Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a black-walled, clear-bottom 96-well plate suitable for fluorescence microscopy or in a standard plate for flow cytometry.
-
Treat the cells with 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide for a shorter duration (e.g., 4-24 hours) to capture early mechanistic events.
-
-
Staining:
-
Prepare a working solution of ThiolTracker™ Violet in a serum-free medium (e.g., 5-10 µM).
-
Remove the treatment medium and wash the cells with PBS.
-
Add the ThiolTracker™ Violet working solution to the cells and incubate for 30 minutes at 37°C.
-
-
Measurement:
-
Microscopy: Wash the cells with PBS and image using a fluorescence microscope with a violet laser or filter set.
-
Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in PBS for analysis on a flow cytometer with a violet laser.
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the cells.
-
Compare the fluorescence intensity of treated cells to that of vehicle-treated cells.
IV. Visualizing Experimental Workflows and Potential Pathways
Experimental Workflow Diagram
Caption: A streamlined workflow for the cell-based evaluation of a novel compound.
Hypothesized Signaling Pathway
Caption: A potential mechanism of action involving oxidative stress-induced apoptosis.
V. References
-
Fluorescent Probes for Live Cell Thiol Detection. PubMed Central.[Link]
-
A fluorescent probe for rapid detection of thiols and imaging of thiols reducing repair and H2O2 oxidative stress cycles in living cells. Royal Society of Chemistry.[Link]
-
Fluorescent Probes for Live Cell Thiol Detection. PubMed.[Link]
-
(PDF) Fluorescent Probes for Live Cell Thiol Detection. ResearchGate.[Link]
-
Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. PubMed Central.[Link]
-
Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][2][3]oxazin-4-ones as potent anticancer and antioxidant agents. PubMed Central.[Link]
-
Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. PubMed Central.[Link]
-
7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. PubMed.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent Probes for Live Cell Thiol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A fluorescent probe for rapid detection of thiols and imaging of thiols reducing repair and H2O2 oxidative stress cycles in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Anti-Inflammatory Effects of Nitrobenzothiadiazines
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive, technically detailed guide for the systematic evaluation of the anti-inflammatory properties of novel nitrobenzothiadiazine (NBTD) compounds. The protocols herein are designed to progress from high-throughput in vitro screening to foundational in vivo validation, offering insights into both efficacy and mechanism of action.
Introduction: Targeting Inflammation with Nitrobenzothiadiazines
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While essential for healing and defense, its dysregulation is a cornerstone of numerous chronic diseases, including rheumatoid arthritis, cardiovascular disorders, and neurodegenerative conditions.[1][2] The development of novel anti-inflammatory agents is therefore a critical pursuit in modern pharmacology.
Nitrobenzothiadiazines (NBTDs) represent a class of heterocyclic compounds that have garnered interest for their diverse biological activities. This guide provides a robust framework for researchers to meticulously characterize the anti-inflammatory potential of NBTD candidates. The described methodologies are structured to provide a logical, tiered approach, beginning with cell-based assays to elucidate molecular mechanisms and progressing to an established animal model to confirm physiological relevance.
Part 1: In Vitro Evaluation in a Macrophage Model of Inflammation
The initial assessment of anti-inflammatory activity is most efficiently performed using in vitro models. These systems are cost-effective, suitable for screening, and allow for the precise study of cellular and molecular pathways without the complexities of a whole organism.[1] We utilize the lipopolysaccharide (LPS)-stimulated macrophage model, a gold standard for mimicking the innate immune response to bacterial infection and subsequent inflammation.[3][4]
Scientific Rationale: Macrophages are pivotal innate immune cells that, upon activation by stimuli like LPS, orchestrate a potent inflammatory response.[4] LPS triggers a signaling cascade primarily through the Toll-like receptor 4 (TLR4), culminating in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[5][6] Activated NF-κB translocates to the nucleus, where it drives the expression of a multitude of pro-inflammatory genes, including those for nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7][8] Evaluating the ability of NBTDs to suppress these key markers provides strong evidence of their anti-inflammatory potential.
Key Signaling Pathway: NF-κB Activation
The diagram below illustrates the canonical NF-κB signaling pathway, a primary target for many anti-inflammatory drugs. The efficacy of an NBTD can often be traced to its ability to inhibit one or more steps in this cascade.
Caption: The canonical NF-κB signaling pathway activated by LPS.
Protocol 1: General Culture and Treatment of RAW 264.7 Macrophages
This protocol establishes the foundational cell culture workflow for subsequent endpoint analyses.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Nitrobenzothiadiazine (NBTD) compounds, dissolved in DMSO
-
Sterile cell culture plates (6-well, 24-well, or 96-well)
Procedure:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.[9]
-
Seeding: Seed cells into appropriate culture plates at a density that will achieve 80-90% confluency at the time of the experiment (e.g., 5 x 10⁵ cells/mL for a 24-well plate). Allow cells to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of the NBTD compound. Include a "vehicle control" group treated with the same final concentration of DMSO (typically ≤0.1%). Incubate for 1-2 hours.
-
Stimulation: After pre-treatment, add LPS to all wells (except the "unstimulated control" group) to a final concentration of 1 µg/mL.[9]
-
Incubation: Incubate the plates for the time required by the specific endpoint assay (e.g., 24 hours for cytokine and nitric oxide analysis).
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis of secreted mediators (NO, cytokines). Centrifuge to pellet any detached cells and store the supernatant at -80°C if not used immediately.
-
Cell Lysate Collection (for Western Blot): For protein expression analysis, wash the remaining adherent cells with ice-cold PBS, then add lysis buffer to extract total cellular proteins.
Protocol 2: Nitric Oxide Production Measurement (Griess Assay)
Scientific Rationale: Inflammatory stimuli trigger the expression of inducible nitric oxide synthase (iNOS), which produces large quantities of nitric oxide (NO). NO is a key inflammatory mediator. Due to its short half-life, its production is indirectly measured by quantifying nitrite (NO₂⁻), its stable metabolite, in the culture supernatant using the Griess reaction.[10][11][12]
Materials:
-
Collected cell culture supernatants (from Protocol 1)
-
Griess Reagent (typically a two-part solution):
-
Sodium nitrite (NaNO₂) standard solution
-
96-well microplate reader
Procedure:
-
Standard Curve: Prepare a serial dilution of the sodium nitrite standard in culture medium to create a standard curve (e.g., 0-100 µM).
-
Assay: Add 50 µL of each supernatant sample and standard to a new 96-well plate in triplicate.
-
Griess Reaction Step 1: Add 50 µL of Griess Reagent Solution A to each well. Incubate for 10 minutes at room temperature, protected from light.[9]
-
Griess Reaction Step 2: Add 50 µL of Griess Reagent Solution B to each well. Incubate for another 10 minutes at room temperature, protected from light.[9] A pink/magenta color will develop.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[10][11]
-
Calculation: Subtract the absorbance of the blank (medium only). Determine the nitrite concentration in the samples by interpolating from the linear regression of the standard curve.
Protocol 3: Pro-Inflammatory Cytokine Quantification (ELISA)
Scientific Rationale: Cytokines are the primary signaling molecules of the immune system. Measuring the levels of key pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β is essential for characterizing an anti-inflammatory response.[13][14] The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying these proteins in the supernatant.[15]
Materials:
-
Collected cell culture supernatants (from Protocol 1)
-
Commercial ELISA kits for mouse TNF-α, IL-6, or IL-1β.
Procedure:
-
Follow Kit Instructions: Commercially available ELISA kits are the most reliable and reproducible method.[16] Always follow the manufacturer's specific protocol.
-
General Sandwich ELISA Workflow:
-
A 96-well plate is pre-coated with a capture antibody specific to the target cytokine.
-
Supernatant samples and standards are added to the wells and incubated. The cytokine binds to the capture antibody.
-
The plate is washed, and a biotinylated detection antibody is added, which binds to a different epitope on the captured cytokine.
-
After another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin on the detection antibody.
-
A final wash is performed, and a chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change.
-
The reaction is stopped, and the absorbance is read at the appropriate wavelength (e.g., 450 nm).
-
-
Calculation: A standard curve is generated, and the concentration of the cytokine in the samples is determined by interpolation.
Protocol 4: COX-2 Protein Expression Analysis (Western Blot)
Scientific Rationale: Cyclooxygenase-2 (COX-2) is an enzyme that is rapidly induced during inflammation and is responsible for producing prostaglandins, which are potent inflammatory mediators.[1] Assessing whether an NBTD reduces the expression level of COX-2 protein provides crucial mechanistic information. Western blotting is the standard method for separating and detecting specific proteins from a complex cell lysate.[17][18]
Materials:
-
Cell lysates (from Protocol 1)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-COX-2 and anti-β-actin (or GAPDH) as a loading control
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size. Include a positive control if available.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-COX-2 antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane thoroughly with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with a primary antibody for a loading control (e.g., β-actin) to confirm equal protein loading across all lanes.
-
Analysis: Quantify the band intensity using densitometry software and normalize the COX-2 signal to the loading control signal.
Data Presentation: In Vitro Results
Summarize quantitative data in tables for clear comparison.
Table 1: Effect of NBTDs on Nitric Oxide and Cytokine Production
| Compound | Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|---|---|
| NBTD-1 | 1 | |||
| 10 | ||||
| 50 |
| Positive Control | 10 | | | |
Table 2: IC₅₀ Values for Inhibition of Inflammatory Mediators
| Compound | NO IC₅₀ (µM) | TNF-α IC₅₀ (µM) | IL-6 IC₅₀ (µM) |
|---|---|---|---|
| NBTD-1 | |||
| NBTD-2 |
| Positive Control | | | |
Part 2: In Vivo Validation of Anti-Inflammatory Efficacy
While in vitro assays are invaluable for mechanistic studies, in vivo models are essential to confirm that a compound is effective in a complex physiological system.[2][19] The carrageenan-induced paw edema model is a robust, reproducible, and widely accepted assay for screening the acute anti-inflammatory activity of novel compounds.[20][21][22]
Scientific Rationale: Subplantar injection of carrageenan, a sulfated polysaccharide, elicits an acute, localized inflammatory response characterized by edema (swelling), erythema, and hyperalgesia.[20] The response is biphasic: the early phase (0-2 hours) is mediated by histamine and serotonin, while the later phase (3-6 hours) is primarily driven by the production of prostaglandins, which is dependent on COX-2 activity.[20][23] This model is therefore particularly useful for identifying compounds that inhibit prostaglandin synthesis.
Experimental Workflow: Carrageenan-Induced Paw Edema
The following diagram outlines the key steps and timeline for the in vivo evaluation.
Caption: Workflow for the carrageogan-induced paw edema assay.
Protocol 5: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
NBTD compounds
-
Positive control: Indomethacin or another NSAID[21]
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
Digital Plethysmometer
-
Syringes and needles
Procedure:
-
Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment, with free access to food and water. All procedures must be approved by an Institutional Animal Ethics Committee.
-
Grouping: Randomly divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Group III, IV, etc.: NBTD compound at various doses
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using the plethysmometer.[20]
-
Drug Administration: Administer the respective compounds or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) 60 minutes before carrageenan injection.[23]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[20][24]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[20]
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀ .
-
Calculate the mean edema for each group at each time point.
-
Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group at the time of peak inflammation (usually 3-4 hours) using the formula: % Inhibition = [(Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control] x 100
-
Data Presentation: In Vivo Results
Table 3: Effect of NBTDs on Carrageenan-Induced Paw Edema in Rats | Group | Dose (mg/kg) | \multicolumn{5}{c|}{Mean Increase in Paw Volume (mL) ± SEM} | % Inhibition at 3 hr | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | | | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr | | | Vehicle Control | - | | | | | | 0 | | Indomethacin | 10 | | | | | | | | NBTD-1 | 25 | | | | | | | | NBTD-1 | 50 | | | | | | |
Conclusion and Forward Outlook
This guide provides a validated, step-by-step framework for assessing the anti-inflammatory properties of novel nitrobenzothiadiazine compounds. By systematically progressing from in vitro mechanistic studies to in vivo efficacy models, researchers can build a comprehensive data package. Positive results from these assays—specifically, the inhibition of NO, pro-inflammatory cytokines, and COX-2 expression in vitro, coupled with significant reduction of edema in vivo—provide a strong rationale for advancing promising NBTD candidates into more complex models of chronic inflammation and further preclinical development.
References
- In vitro and In vivo Models for Anti-inflammation: An Evalu
-
Liu, T., Zhang, L., Joo, D., & Sun, S.-C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
Lynch, J. P., & Lala, A. (2013). Detection and Quantification of Cytokines and Other Biomarkers. Methods in molecular biology (Clifton, N.J.), 946, 263–274. [Link]
-
Wang, Z., Dou, F., He, H., & Xu, W. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Bio-protocol, 7(12). [Link]
-
Liu, T., & Sun, S. C. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in immunology, 9, 1478. [Link]
-
Sivandzade, F., & Cucullo, L. (2021). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in immunology, 12, 708684. [Link]
-
Using ELISA to Detect Cytokines and Chemokines. (n.d.). Biocompare. [Link]
-
Jialal, I., & Devaraj, S. (2003). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American journal of clinical nutrition, 78(5), 1003–1004. [Link]
-
Inflammatory Cytokine Multiplex ELISA Kits are launched. (n.d.). Arigo biolaboratories. [Link]
-
Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (n.d.). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Preprints.org. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]
-
Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free radical biology & medicine, 43(5), 645–657. [Link]
-
Multiplex ELISA Kit For Human Cytokine - Inflammation MEK1008. (n.d.). Bosterbio. [Link]
-
Schroecksnadel, K., Winkler, C., Wirleitner, B., Schennach, H., & Fuchs, D. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica chimica acta; international journal of clinical chemistry, 359(1-2), 195–203. [Link]
-
New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023, June 12). Sygnature Discovery. [Link]
-
The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. [Link]
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Google Scholar.
-
Czarnek, K., & Terpiłowska, S. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. International journal of molecular sciences, 23(21), 13541. [Link]
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (n.d.). ResearchGate. [Link]
-
In vitro pharmacological screening methods for anti-inflammatory agents. (n.d.). ResearchGate. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]
-
Gauthaman, K., & Saleem, T. S. M. (2020). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammation and Natural Products, 255–274. [Link]
-
Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]
-
IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (2022, November 28). Slideshare. [Link]
-
Prockop, D. J., & Oh, J. Y. (2014). Macrophage Inflammatory Assay. Bio-protocol, 4(11). [Link]
-
Western blot analysis for COX-2 expression in A549, MCF-7, NCI-H460,... (n.d.). ResearchGate. [Link]
-
Caughey, G. E., Cleland, L. G., Rofe, A. M., & James, M. J. (2001). Potential Misidentification of cyclooxygenase-2 by Western Blot Analysis and Prevention Through the Inclusion of Appropriate Controls. Molecular pharmacology, 59(5), 936–941. [Link]
-
Western blot analysis demonstrating the expression of COX-2 protein in... (n.d.). ResearchGate. [Link]
-
LPS stimulation of distinct subtypes of macrophages a Schematic... (n.d.). ResearchGate. [Link]
-
A small amount of cyclooxygenase 2 (COX2) is constitutively expressed in platelets. (n.d.). NIH. [Link]
-
Maniewska, J., & Szcześniak-Sięga, B. (2023). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. International journal of molecular sciences, 24(22), 16491. [Link]
-
Lowell, C. A., Fumagalli, L., & Berton, G. (1996). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of experimental medicine, 184(5), 1931–1946. [Link]
-
Experimental evaluation of anti inflammatory agents. (n.d.). Slideshare. [Link]
-
Szczęśniak-Sięga, B., Maniewska, J., Wiatrak, B., Janek, T., Nowotarska, P., Czyżnikowska, Ż., Gębarowski, T., & Gancarz, R. (2021). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. Molecules (Basel, Switzerland), 26(11), 3387. [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., Al-Ansi, W., Al-Mahbashi, H. M., Al-Salahi, R., & Marzouk, M. (2023). Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives. Scientific reports, 13(1), 1475. [Link]
-
Sedić, M., Lapić, J., Alić, M., Jukić, M., & Zovko Končić, M. (2021). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules (Basel, Switzerland), 26(23), 7356. [Link]
- Evaluation of in-vitro anti-inflammatory activity of some 2-alkyl-4,6-dimethoxy-1,3,5-triazines. (n.d.). Google Scholar.
-
Lee, S. J., Park, S. S., Kim, W. J., & Moon, G. (2012). Anti-inflammatory activity of a pteridine derivative (4AZA2096) alleviates TNBS-induced colitis in mice. Archives of pharmacal research, 35(8), 1435–1443. [Link]
Sources
- 1. journalajrb.com [journalajrb.com]
- 2. mdpi.com [mdpi.com]
- 3. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 6. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Griess Reagent Nitrite Measurement Kit | Cell Signaling Technology [cellsignal.com]
- 13. biocompare.com [biocompare.com]
- 14. Inflammatory Cytokine Multiplex ELISA Kits are launched - News - Company - arigo Biolaboratories [arigobio.com]
- 15. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 23. inotiv.com [inotiv.com]
- 24. researchgate.net [researchgate.net]
7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide as a tool compound in signaling pathways
Senior Application Scientist Note: An extensive review of current scientific literature and chemical databases indicates that 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide is not an established or commercially available tool compound for the study of signaling pathways. There is a notable absence of published research detailing its synthesis, biological activity, or application in experimental protocols.
It is possible that this specific compound has been confused with a similarly named and widely used chemical probe, 4-Chloro-7-nitro-2,1,3-benzoxadiazole , more commonly known as NBD-Cl . NBD-Cl is a versatile fluorogenic reagent extensively employed in biological research to label and detect molecules containing primary and secondary amines, as well as thiols. Its utility in studying signaling pathways stems from its ability to react with key functional groups in proteins and small molecules, leading to a fluorescent signal that can be monitored and quantified.
This guide will, therefore, focus on the applications and protocols for NBD-Cl as a representative tool compound for fluorescently labeling biomolecules, a technique frequently applied in the investigation of cellular signaling.
NBD-Cl: A Versatile Fluorogenic Probe for Amines and Thiols
Introduction:
4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) is a non-fluorescent molecule that becomes highly fluorescent upon reaction with primary or secondary amines and, to a lesser extent, with thiols.[1][2][3] This property makes it an excellent derivatizing agent for various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and fluorescence microscopy.[1][4] The reaction involves a nucleophilic aromatic substitution, where the amine or thiol group displaces the chlorine atom on the benzoxadiazole ring.[5][6] The resulting NBD-adducts exhibit strong fluorescence, typically with excitation around 464 nm and emission around 512 nm in aqueous solutions.[1][2]
Mechanism of Action:
The utility of NBD-Cl as a chemical probe is based on a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro group makes the carbon atom attached to the chlorine susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen of an amine or the sulfur of a thiol. The reaction is typically carried out in a basic medium (pH 8-10) to deprotonate the amino group, thereby increasing its nucleophilicity.[6]
dot graph TD; A[NBD-Cl (Non-fluorescent)] -- + R-NH2 (Primary/Secondary Amine) or R-SH (Thiol) pH 8-10 --> B{NBD-Amine/Thiol Adduct (Highly Fluorescent)}; subgraph "Signaling Pathway Application"; C[Protein with exposed Lysine or Cysteine residues] -- NBD-Cl --> D[Fluorescently Labeled Protein]; E[Small molecule with amine or thiol group] -- NBD-Cl --> F[Fluorescently Labeled Small Molecule]; end B --> G[Detection by Fluorescence Spectroscopy or Microscopy]; D --> G; F --> G; style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 end
Caption: General reaction of NBD-Cl with amines and thiols.
Applications in Signaling Pathway Research
The ability of NBD-Cl to label proteins and small molecules makes it a valuable tool for studying various aspects of signaling pathways:
-
Protein Labeling: NBD-Cl can be used to label proteins at their N-terminus or on the side chains of lysine and cysteine residues.[7] This can be used to:
-
Track the localization of a protein within a cell.
-
Monitor changes in protein conformation that expose or conceal reactive residues.
-
Quantify the amount of a protein in a sample.
-
-
Detection of Thiols: NBD-Cl reacts with thiols such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy).[8] This is particularly relevant for studying redox signaling pathways, where the balance of these thiols is crucial. Aberrant levels of biological thiols are associated with numerous diseases.[9][10]
-
HPLC Analysis: NBD-Cl is a popular pre-column derivatization reagent for the HPLC analysis of amino acids and other small molecules containing primary or secondary amines.[1][4] This allows for the sensitive detection and quantification of these molecules in complex biological samples.
Experimental Protocols
Protocol 1: General Protein Labeling with NBD-Cl
This protocol provides a general guideline for labeling a purified protein with NBD-Cl. The optimal conditions may vary depending on the specific protein.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
NBD-Cl solution (10 mM in DMSO or DMF)
-
Reaction buffer (e.g., 50 mM borate buffer, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Prepare a solution of the purified protein at a concentration of 1-5 mg/mL in the reaction buffer.
-
NBD-Cl Addition: Add the NBD-Cl solution to the protein solution to achieve a final molar ratio of NBD-Cl to protein between 10:1 and 50:1. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours in the dark.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 100 mM.
-
Purification: Remove excess, unreacted NBD-Cl by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer for the labeled protein.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the NBD adduct at approximately 470 nm.
Protocol 2: Derivatization of Amino Acids for HPLC Analysis
This protocol describes the derivatization of amino acids in a sample for subsequent analysis by reverse-phase HPLC with fluorescence detection.
Materials:
-
Amino acid standard solution or sample
-
50 mM Borate buffer (pH 8.0) with 20 mM EDTA
-
100 mM NBD-Cl in acetonitrile
-
50 mM HCl aqueous solution
Procedure:
-
Sample Preparation: Mix 300 µL of the amino acid solution with 100 µL of the 100 mM NBD-Cl solution in a reaction vial.[1]
-
Reaction: Heat the vial at 60 °C for 1 minute and then cool on an ice bath.[1]
-
Acidification: Add 400 µL of 50 mM HCl to the reaction mixture.[1]
-
Analysis: The derivatized sample is now ready for injection into an HPLC system equipped with a fluorescence detector (Excitation: ~470 nm, Emission: ~540 nm).
dot graph TD; subgraph "Workflow"; direction LR; A[Sample containing Amino Acids] --> B{Mix with NBD-Cl in Borate Buffer}; B --> C{Heat at 60°C}; C --> D{Cool on Ice}; D --> E{Acidify with HCl}; E --> F[Inject into HPLC]; end subgraph "HPLC System"; direction TB; G[Mobile Phase] --> H[Pump]; H --> I[Injector]; F --> I; I --> J[C18 Column]; J --> K[Fluorescence Detector]; K --> L[Data Acquisition]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style H fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style I fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style J fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style K fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style L fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 end
Caption: Workflow for amino acid derivatization with NBD-Cl for HPLC analysis.
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Recommendation |
| Low fluorescence signal | Incomplete reaction | Optimize pH, reaction time, or temperature. Ensure NBD-Cl solution is fresh. |
| Low concentration of analyte | Concentrate the sample before derivatization. | |
| High background fluorescence | Hydrolysis of NBD-Cl to NBD-OH | Prepare NBD-Cl solutions fresh. Ensure proper quenching and purification.[6] |
| Presence of other nucleophiles in the sample | Purify the sample before derivatization. | |
| Multiple peaks in HPLC | Incomplete reaction or side reactions | Optimize reaction conditions. |
| Instability of the derivative | Analyze the sample promptly after derivatization. |
Conclusion
While 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide does not appear to be a documented tool compound, NBD-Cl serves as a robust and versatile alternative for the fluorescent labeling of key biomolecules in signaling pathways. Its straightforward reaction chemistry and the strong fluorescence of its adducts make it an invaluable tool for researchers in cell biology and drug discovery. The protocols and troubleshooting guide provided here offer a solid starting point for the successful application of NBD-Cl in your research.
References
- Current time inform
- HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glut
- Scheme 2 Proposed mechanism for the reaction of NBD-Cl with Cys, Hcy...
- FluoProbes® - Interchim.
- Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of L-ornithine - RSC Publishing. (2019-07-16).
- Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - Analyst (RSC Publishing).
- NBD-Cl (=4-Chloro-7-nitro-2,1,3-benzoxadiazole) [for HPLC Labeling] - TCI Chemicals.
- NBD-Cl [4-Chloro-7-nitrobenzofurazan] CAS 10199-89-0 | A
- Fluorescent Probes for Live Cell Thiol Detection - MDPI.
- Reaction mechanism between NBD-Cl and three examples of nucleophiles (morpholine, piperidine and pyrrolidine) groups.
- Application Note: A Step-by-Step Guide for Amino Acid Derivatiz
- NBD Chloride - Biotium.
- Hydrogen Sulfide Deactivates Common Nitrobenzofurazan-Based Fluorescent Thiol Labeling Reagents | Analytical Chemistry - ACS Public
- Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan - PubMed. (2012-09-01).
Sources
- 1. interchim.fr [interchim.fr]
- 2. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]
- 3. biotium.com [biotium.com]
- 4. NBD-Cl | 10199-89-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of l -ornithine: a multivariate optimization-assiste ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03311D [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescent Probes for Live Cell Thiol Detection [mdpi.com]
Application Note: A Validated Protocol for Assessing the Enzymatic Inhibition of Carbonic Anhydrase by 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide
For: Researchers, scientists, and drug development professionals in enzymology and medicinal chemistry.
Abstract
This document provides a detailed protocol for the assessment of the enzymatic inhibition of carbonic anhydrase (CA) by the novel compound 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide. Benzothiadiazine derivatives have emerged as a versatile scaffold in medicinal chemistry, with various analogs demonstrating inhibitory activity against several key enzymatic targets. Given the structural alerts within 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide, and the established activity of related compounds, carbonic anhydrases are a probable and compelling target for investigation. This guide presents a robust, high-throughput compatible colorimetric assay for determining the inhibitory potency (IC₅₀) and the inhibition constant (Kᵢ) of the compound against various CA isoforms. The protocol emphasizes scientific integrity through self-validating experimental design and provides a comprehensive framework for data analysis and interpretation.
Introduction: The Rationale for Targeting Carbonic Anhydrase
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to a myriad of physiological processes.[1][2] Their primary function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton: CO₂ + H₂O ⇌ HCO₃⁻ + H⁺.[3] This reaction is critical for pH homeostasis, CO₂ transport, gluconeogenesis, and various secretory processes.[4] The involvement of specific CA isoforms in the pathophysiology of diseases such as glaucoma, epilepsy, and certain cancers has rendered them attractive targets for therapeutic intervention.[1][2]
The benzothiadiazine scaffold is a known pharmacophore for CA inhibitors.[5] Therefore, it is a logical and scientifically sound starting point to evaluate 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide as a potential CA inhibitor. This application note details a widely adopted and validated method utilizing the esterase activity of carbonic anhydrase for inhibitor screening.[4][6] This assay is based on the principle that CAs can hydrolyze p-nitrophenyl acetate (pNPA), a colorless substrate, into the yellow-colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically.[1][2] The rate of p-NP formation is inversely proportional to the inhibitory activity of the test compound.
Materials and Reagents
For a reproducible and reliable assay, high-quality reagents are paramount. The following table outlines the necessary materials.
| Reagent/Material | Recommended Supplier | Catalog Number (Example) | Notes |
| Human Carbonic Anhydrase II (hCA II) | Sigma-Aldrich | C4396 | Other isoforms (e.g., hCA I, IV, IX) can be used. |
| 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide | Custom Synthesis | N/A | Ensure high purity (>95%). |
| Acetazolamide (Positive Control) | Sigma-Aldrich | A6011 | A well-characterized, potent CA inhibitor. |
| p-Nitrophenyl acetate (pNPA) | Sigma-Aldrich | N8130 | Substrate for the esterase activity of CA. |
| Tris(hydroxymethyl)aminomethane (Tris) | Sigma-Aldrich | T1503 | For buffer preparation. |
| Hydrochloric Acid (HCl) | Fisher Scientific | A144-212 | For pH adjustment of the buffer. |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D8418 | Solvent for test compound and controls. |
| 96-well, clear, flat-bottom microplates | Corning | 3596 | For spectrophotometric readings. |
| Deionized Water (ddH₂O) | Millipore | Milli-Q System | High purity water is essential. |
Experimental Protocols
This section provides a step-by-step guide for preparing reagents and performing the enzyme inhibition assay.
Preparation of Stock and Working Solutions
Proper preparation of solutions is critical for assay accuracy.
| Solution | Preparation Steps | Storage Conditions |
| Assay Buffer (50 mM Tris-HCl, pH 7.5) | Dissolve Tris base in ddH₂O, adjust pH to 7.5 with HCl, and bring to the final volume. | 4°C for up to one month. |
| hCA II Stock Solution (1 mg/mL) | Dissolve lyophilized hCA II in cold Assay Buffer. Aliquot and store. | -80°C. Avoid repeated freeze-thaw cycles. |
| hCA II Working Solution (e.g., 20 units/mL) | Dilute the hCA II stock solution in cold Assay Buffer immediately before use. | Use immediately. |
| pNPA Stock Solution (30 mM) | Dissolve pNPA in anhydrous acetonitrile or DMSO. | Prepare fresh daily and protect from light. |
| Inhibitor Stock Solutions (10 mM) | Dissolve 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide and Acetazolamide in 100% DMSO. | -20°C for long-term storage. |
Assay Workflow for IC₅₀ Determination
The following workflow is designed for a 96-well plate format, allowing for high-throughput screening and analysis.
Caption: Workflow for the determination of IC₅₀ of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide.
Step-by-Step Assay Procedure
-
Plate Setup: In a 96-well microplate, set up the following reactions in triplicate.
| Well Type | Component 1 | Component 2 | Component 3 | Component 4 |
| Blank | 180 µL Assay Buffer | - | - | 20 µL pNPA Solution |
| Maximum Activity | 158 µL Assay Buffer | 2 µL DMSO | 20 µL hCA II Solution | 20 µL pNPA Solution |
| Test Compound | 158 µL Assay Buffer | 2 µL Inhibitor Dilution | 20 µL hCA II Solution | 20 µL pNPA Solution |
| Positive Control | 158 µL Assay Buffer | 2 µL Acetazolamide Dilution | 20 µL hCA II Solution | 20 µL pNPA Solution |
-
Enzyme-Inhibitor Pre-incubation:
-
Add 158 µL of Assay Buffer to the appropriate wells.
-
Add 2 µL of the corresponding inhibitor working solution (or DMSO for the maximum activity control).[1]
-
Add 20 µL of the hCA II Working Solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for the binding of the inhibitor to the enzyme.[7]
-
-
Reaction Initiation and Measurement:
Data Analysis and Interpretation
Calculation of Reaction Rates and Percent Inhibition
-
For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).[1]
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula:[1]
% Inhibition = [ (V_max_activity - V_inhibitor) / V_max_activity ] * 100
Where:
-
V_inhibitor is the reaction rate in the presence of the inhibitor.
-
V_max_activity is the reaction rate of the maximum activity control (no inhibitor).
-
Determination of IC₅₀ Value
The IC₅₀ is the concentration of an inhibitor that causes a 50% reduction in enzyme activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value. A lower IC₅₀ value indicates a more potent inhibitor.[1]
Determination of Inhibition Constant (Kᵢ) and Mechanism of Inhibition
To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), further kinetic studies are required.
-
Perform the enzyme activity assay with multiple, fixed concentrations of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide while varying the substrate (pNPA) concentration for each inhibitor concentration.[7]
-
Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of the lines will indicate the mechanism of inhibition.
-
The inhibition constant (Kᵢ) can be determined by non-linear regression analysis of the kinetic data or from replots of the Lineweaver-Burk data.[8][9] For competitive inhibitors, the Kᵢ can also be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Kₘ) of the enzyme for the substrate are known.[10]
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
Self-Validation and Best Practices
To ensure the trustworthiness of the generated data, the following points should be considered:
-
Positive Control: The inclusion of a known inhibitor like Acetazolamide validates the assay's ability to detect inhibition. The obtained IC₅₀ for the positive control should be consistent with literature values.[11]
-
Linearity of Reaction: Ensure that the initial rates are measured within the linear range of product formation. Generally, this corresponds to the consumption of less than 10-20% of the substrate.[12]
-
Solvent Effects: The concentration of DMSO should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically <1% v/v).[11]
-
Orthogonal Assays: To confirm that the observed inhibition is not an artifact of the pNPA esterase assay, it is advisable to perform a secondary assay that measures the physiological CO₂ hydration activity of carbonic anhydrase.[13]
Conclusion
This application note provides a comprehensive and validated protocol for assessing the inhibitory potential of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide against carbonic anhydrase. By following this detailed methodology, researchers can obtain reliable and reproducible data on the IC₅₀, Kᵢ, and mechanism of inhibition, which are crucial parameters in the early stages of drug discovery and development. The principles and techniques described herein are also adaptable for the screening of other potential enzyme inhibitors.
References
-
Puscas, I., & Suciu, M. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7303. Retrieved from [Link]
-
Maren, T. H., & Couto, E. O. (1981). Determination of the dissociation constant of carbonic anhydrase inhibitors: a computerized kinetic method based on esterase activity assay. Journal of Pharmacological Methods, 6(3), 177–191. Retrieved from [Link]
-
Ekinci, D., et al. (2015). Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. mAbs, 7(2), 304-310. Retrieved from [Link]
-
Tipton, K. F., & Davey, G. P. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(10), 1716. Retrieved from [Link]
-
Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Retrieved from [Link]
-
Taylor & Francis Online. (2015). Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. Taylor & Francis Online. Retrieved from [Link]
-
Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. protocols.io. Retrieved from [Link]
-
MDPI. (2026). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. Retrieved from [Link]
-
Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. Retrieved from [Link]
-
Max Planck Institute for Multidisciplinary Sciences. (2011). Promiscuity of Carbonic Anhydrase II. Unexpected Ester Hydrolysis of Carbohydrate-Based Sulfamate Inhibitors. MPI-NAT. Retrieved from [Link]
-
ResearchGate. (2015). Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity | Request PDF. ResearchGate. Retrieved from [Link]
-
Lindskog, S. (2015). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 855-865. Retrieved from [Link]
-
Kim, C. U., et al. (2020). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 21(24), 9494. Retrieved from [Link]
-
ResearchGate. (2012). In vitro enzymatic assay. ResearchGate. Retrieved from [Link]
-
Contract Pharma. (2023). A Guide to In Vitro CYP Inhibition Studies. Contract Pharma. Retrieved from [Link]
-
ResearchGate. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2020). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (2018). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. NIH. Retrieved from [Link]
-
National Institutes of Health. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][4]oxazin-4-ones as potent anticancer and antioxidant agents. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and antiparasitic screening of 4-nitro-1,2,6-thiadiazine 1,1-dioxides. ResearchGate. Retrieved from [Link]
-
PubMed. (2020). Design and syntheses of 7-nitro-2-aryl-4 H-benzo[ d][1][4]oxazin-4-ones as potent anticancer and antioxidant agents. PubMed. Retrieved from [Link]
-
ResearchGate. (2017). 6-Nitro-4H-benzo[d][1][4]thiazin-2-amine. ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Carbonic Anhydrase Activity Assay [protocols.io]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Determination of the dissociation constant of carbonic anhydrase inhibitors: a computerized kinetic method based on esterase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: A Comprehensive Guide to Measuring the Cytotoxicity of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Rationale and Strategy
The evaluation of a novel compound's cytotoxicity is a foundational step in drug discovery and toxicological screening. This guide provides a multi-faceted strategy for assessing the cytotoxic potential of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide, a molecule combining a nitroaromatic group with a benzothiadiazine dioxide scaffold. While specific data on this exact molecule is not available, the presence of these functional groups informs our experimental design. Nitroaromatic compounds are known to undergo metabolic activation that can lead to cytotoxicity, often through the generation of reactive oxygen species (ROS)[1][2][3]. Benzothiadiazine derivatives are a versatile class of compounds with a wide range of biological activities, including diuretic, antihypertensive, and even neuro-modulatory effects[4][5][6].
Given these characteristics, a comprehensive cytotoxicity assessment must not only quantify cell death but also elucidate the underlying mechanisms. This guide, therefore, advocates for a tiered approach, beginning with general viability assays and progressing to more specific assays for apoptosis, membrane integrity, and oxidative stress. This strategy ensures a thorough and mechanistically informative evaluation.
Guiding Principles for Assay Selection:
-
Orthogonal Testing: It is crucial to use multiple assays that measure different cellular parameters to confirm results and gain a more complete picture of the cytotoxic mechanism.[7]
-
Cell Line Selection: The choice of cell line is critical and should be relevant to the compound's intended therapeutic target or potential site of toxicity.[8] For general screening, cell lines like HepG2 (liver), A549 (lung), or HeLa (cervical cancer) are commonly used.[9][10] It is also advisable to include a non-tumoral cell line to assess selective toxicity.[1]
-
Good Cell Culture Practices (GCCP): Adherence to GCCP is paramount for ensuring the reproducibility and reliability of in vitro toxicology data.[11][12]
Experimental Workflow: A Tiered Approach to Cytotoxicity Assessment
A logical progression of experiments will yield the most insightful data. We propose a three-tiered workflow that moves from broad viability screening to specific mechanistic investigation.
Caption: Tiered workflow for cytotoxicity assessment.
Tier 1: Primary Viability Screening Protocols
The initial goal is to determine if the compound exhibits cytotoxic activity and to establish a dose-response relationship, from which an IC50 (half-maximal inhibitory concentration) value can be derived. We will utilize two common, robust, and cost-effective colorimetric assays that measure different aspects of cell health.
MTT Assay: Assessing Metabolic Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for evaluating cell viability.[13][14] In living, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][15][16] The amount of formazan produced is directly proportional to the number of viable cells.[14]
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours at 37°C, 5% CO₂.[14]
-
Compound Treatment: Prepare serial dilutions of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.[17]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[15]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[13] Read the absorbance at 570 nm using a microplate reader.[15][17]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Neutral Red (NR) Uptake Assay: Assessing Lysosomal Integrity
Principle: The Neutral Red uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[18][19][20] The amount of dye retained is proportional to the number of viable cells. This assay provides a different measure of cell health compared to the MTT assay, focusing on membrane integrity and lysosomal function.[21]
Protocol: Neutral Red Uptake Assay
-
Cell Seeding & Treatment: Follow steps 1-3 as described in the MTT protocol.
-
Dye Incubation: After the treatment period, remove the medium and add medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.[18]
-
Washing: Carefully remove the dye-containing medium and wash the cells with PBS to remove unincorporated dye.
-
Dye Extraction: Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.
-
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete extraction of the dye. Read the absorbance at 540 nm.[21]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
| Parameter | MTT Assay | Neutral Red Uptake Assay |
| Principle | Mitochondrial Dehydrogenase Activity | Lysosomal Integrity & Dye Uptake |
| Endpoint | Colorimetric (Absorbance at ~570 nm) | Colorimetric (Absorbance at ~540 nm) |
| Measures | Metabolic Viability | Cell Membrane & Lysosomal Health |
| Reference | [13][14][15][16] | [18][19][20][21] |
Tier 2: Delineating the Mechanism of Cell Death
If Tier 1 assays indicate significant cytotoxicity, the next step is to determine how the cells are dying. The primary distinction to be made is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death, often due to injury).
LDH Release Assay: Quantifying Membrane Damage (Necrosis)
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis.[22][23][24] The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction that results in a colorimetric or fluorometric signal.[25][26] The amount of LDH in the supernatant is proportional to the number of lysed cells.[24]
Protocol: LDH Release Assay (Colorimetric)
-
Cell Seeding & Treatment: Follow steps 1-3 as in the MTT protocol. It is crucial to set up controls for maximum LDH release (cells treated with a lysis buffer) and background (medium only).[7]
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any floating cells.
-
Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Reagent Addition: Add the LDH assay reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well according to the manufacturer's instructions.[26]
-
Incubation & Measurement: Incubate at room temperature, protected from light, for up to 30 minutes.[26] Measure the absorbance at ~490 nm.[25]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the maximum release and background controls.
Annexin V / Propidium Iodide (PI) Staining: Detecting Apoptosis
Principle: This is a gold-standard flow cytometry-based assay for differentiating between healthy, apoptotic, and necrotic cells.[27][28] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and will bind to these early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with intact membranes. It can therefore only enter late-stage apoptotic and necrotic cells.
Protocol: Annexin V/PI Staining
-
Cell Seeding & Treatment: Treat cells grown in 6-well plates or T25 flasks with the compound for the desired time. Include positive (e.g., staurosporine-treated) and negative controls.[28]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like EDTA to preserve membrane integrity.[28]
-
Washing: Wash the cells with cold PBS.[29]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[28][29]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[28]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[29]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[29]
Interpreting Results:
-
Annexin V- / PI-: Live, healthy cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caption: Differentiating cell death mechanisms.
Tier 3: Deeper Mechanistic Insights
Based on the nature of the compound's chemical structure (nitroaromatic), investigating oxidative stress and the executioner caspases of apoptosis is a logical next step.
Intracellular ROS Detection
Principle: The presence of a nitroaromatic group suggests a potential for redox cycling and the generation of Reactive Oxygen Species (ROS). The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is widely used to measure intracellular ROS.[30] DCFH-DA is a cell-permeant, non-fluorescent probe that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[31][32] The fluorescence intensity is proportional to the amount of ROS.
Protocol: DCFH-DA Assay
-
Cell Seeding & Treatment: Seed cells in a black, clear-bottom 96-well plate or in larger formats for flow cytometry. Treat with the compound for a shorter duration (e.g., 1-6 hours), as ROS generation can be an early event.
-
Loading with DCFH-DA: Remove the treatment medium and wash cells with warm PBS. Load the cells with 10-25 µM DCFH-DA in serum-free medium and incubate for 30-45 minutes at 37°C.[31][33]
-
Washing: Gently wash the cells twice with PBS to remove excess probe.[33]
-
Measurement: Add PBS to the wells. Measure fluorescence using a microplate reader (Excitation/Emission ~485/535 nm) or analyze by flow cytometry in the FITC channel.[32][34]
Caspase-3/7 Activity Assay
Principle: Caspases-3 and -7 are key "executioner" caspases in the apoptotic pathway.[35][36] Their activation is a central event leading to the dismantling of the cell.[37] This assay uses a proluminescent or fluorogenic substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[37][38] The resulting signal is proportional to caspase activity.
Protocol: Luminescent Caspase-Glo® 3/7 Assay
-
Cell Seeding & Treatment: Seed cells in a white-walled 96-well plate. Treat with the compound for a time determined to induce apoptosis (from Tier 2).
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.[38]
-
Incubation: Mix by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Increased luminescence relative to the vehicle control indicates activation of the caspase-3/7 apoptotic pathway.
Data Interpretation and Summary
By integrating the results from these three tiers, a comprehensive cytotoxicity profile of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide can be constructed.
| Assay | Question Answered | Possible Outcome for the Compound |
| MTT / Neutral Red | Is the compound cytotoxic? What is its potency (IC50)? | Yes, in a dose-dependent manner. |
| LDH Release | Does it cause necrotic cell death (membrane damage)? | Low LDH release suggests non-necrotic death. |
| Annexin V / PI | Does it induce apoptosis? | A shift to Annexin V+ populations indicates apoptosis. |
| ROS Detection | Does it induce oxidative stress? | Increased DCF fluorescence suggests ROS generation is an upstream event. |
| Caspase-3/7 | Is the classical apoptotic pathway activated? | Increased luminescence confirms apoptosis via executioner caspases. |
References
-
Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3(7), 1125–1131. [Link]
-
Weyermann, J., Lochmann, D., & Zimmer, A. (2005). A practical note on the use of Caco-2 cells for drug transport studies. International Journal of Pharmaceutics, 293(1-2), 211-219. (Note: While the primary source is behind a paywall, the principle is widely cited, including in other provided search results.) [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Thakur, A., Srivastava, R., & Kumar, A. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1682, 127-133. [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Repetto, G., & Zurita, J. L. (2008). Assaying Cellular Viability Using the Neutral Red Uptake Assay. Methods in Molecular Biology, 446, 19-24. [Link]
-
Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Retrieved from [Link]
-
RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]
-
Eruslanov, E., & Kusmartsev, S. (2010). Identification of ROS using oxidized DCFDA and flow-cytometry. Advanced Protocols in Oxidative Stress II, 57-72. [Link]
-
Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
-
JoVE. (2019). Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from [Link]
-
BenchSci. (2015). Evaluation of Reactive Oxygen Species (ROS) Generation in Cells Using DCFDA. Retrieved from [Link]
-
Assay Genie. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]
-
3H Biomedical. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
-
AIP Publishing. (2020). How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial. Retrieved from [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Journal of Physiology and Pharmacology. (n.d.). BENZOTHIADIAZINES DERIVATIVES AS NOVEL ALLOSTERIC MODULATORS OF KAINIC ACID RECEPTORS. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Benzothiadiazines – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of nitroaromatic compounds in clinical trials as antitumor agents. Retrieved from [Link]
-
Eskes, C., et al. (2017). Good cell culture practices & in vitro toxicology. Toxicology in Vitro, 43, 1-10. [Link]
-
Culture Collections. (n.d.). Making cell lines more physiologically relevant for toxicology testing. Retrieved from [Link]
-
Journal of Research in Chemistry. (n.d.). Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. Retrieved from [Link]
-
Grienke, U., et al. (2022). In Silico Drug Design of Benzothiadiazine Derivatives Interacting with Phospholipid Cell Membranes. International Journal of Molecular Sciences, 23(6), 3149. [Link]
-
SCOPE. (n.d.). Toxicity Tests with Mammalian Cell Cultures. Retrieved from [Link]
-
National Academies Press. (n.d.). Chapter: 4 Assays for Predicting Acute Toxicity. Retrieved from [Link]
-
Hilaris Publisher. (2016). Cell Culture Techniques Essential for Toxicity Testing of Inhaled Materials and Nanomaterials In Vitro. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical aspects of cytotoxicity of nitroaromatic explosives: a review. Retrieved from [Link]
-
ResearchGate. (2020). QSARs in prooxidant mammalian cell cytotoxicity of nitroaromatic compounds: The roles of compound lipophilicity and cytochrome P-450: The DT-diaphorase-catalyzed reactions. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jpp.krakow.pl [jpp.krakow.pl]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. chemistryjournal.net [chemistryjournal.net]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. static.fishersci.eu [static.fishersci.eu]
- 9. Making cell lines more physiologically relevant for toxicology testing | Culture Collections [culturecollections.org.uk]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Good cell culture practices &in vitro toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. clyte.tech [clyte.tech]
- 15. atcc.org [atcc.org]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assaying Cellular Viability Using the Neutral Red Uptake Assay | Springer Nature Experiments [experiments.springernature.com]
- 20. Assaying Cellular Viability Using the Neutral Red Uptake Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 22. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 23. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 24. 3hbiomedical.com [3hbiomedical.com]
- 25. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 26. LDH cytotoxicity assay [protocols.io]
- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. bosterbio.com [bosterbio.com]
- 29. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 30. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. bioquochem.com [bioquochem.com]
- 32. doc.abcam.com [doc.abcam.com]
- 33. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 34. biocompare.com [biocompare.com]
- 35. cdn.caymanchem.com [cdn.caymanchem.com]
- 36. bosterbio.com [bosterbio.com]
- 37. documents.thermofisher.com [documents.thermofisher.com]
- 38. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
Application Notes and Protocols for Solubilizing 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide for In Vitro Studies
Introduction: Navigating the Solubilization Challenge of a Novel Benzothiadiazine Derivative
7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide is a heterocyclic compound with potential applications in drug discovery and chemical biology. Its structure, featuring a nitro group and a benzothiadiazine core, suggests limited aqueous solubility, a common hurdle in the development of robust and reproducible in vitro assays. Achieving a stable and homogenous solution is paramount for obtaining accurate and meaningful experimental data. This guide provides a systematic approach to solubilizing 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide, tailored for researchers in cell biology, pharmacology, and drug development. We will explore a multi-tiered strategy, from the use of common organic solvents to more advanced formulation techniques, while emphasizing the importance of validation to ensure experimental integrity.
The physicochemical properties of a compound are the primary determinants of its solubility. While specific experimental data for 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide is not extensively available, its structural motifs provide clues. The nitro-aromatic system contributes to its hydrophobicity, while the sulfonamide group introduces a potential site for ionization, suggesting that pH may influence its solubility.
Tier 1 Strategy: The DMSO-First Approach
For many poorly soluble compounds, the initial and most straightforward approach is the use of a water-miscible organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for this purpose.[1]
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh a small amount of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide in a sterile microcentrifuge tube.
-
Initial Solubilization: Add a calculated volume of high-purity, sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Facilitating Dissolution: Vortex the solution vigorously. If the compound does not readily dissolve, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect the solution to ensure complete dissolution and the absence of any particulate matter.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Critical Consideration: DMSO Cytotoxicity
While DMSO is an excellent solvent, it is not inert in biological systems. At higher concentrations, DMSO can be cytotoxic, affecting cell membrane permeability and other cellular functions.[2][3] It is crucial to maintain the final concentration of DMSO in the cell culture medium at a non-toxic level, typically below 0.5%, with many cell lines tolerating up to 1%.[2] However, for sensitive primary cells or long-term assays, the final DMSO concentration should be kept as low as possible, ideally ≤0.1%.[4][5]
Workflow for Determining Optimal Final DMSO Concentration:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. researchgate.net [researchgate.net]
- 5. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
Application Notes and Protocols for 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Tool for Thiol Detection in High-Throughput Screening
The study of thiol-containing molecules, particularly the amino acid cysteine, is of paramount importance in drug discovery and chemical biology. Cysteine residues are critical for protein structure, function, and regulation, and their aberrant activity is implicated in numerous diseases. High-throughput screening (HTS) methodologies are essential for the rapid identification of molecules that can modulate the activity of cysteine-containing proteins. 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide emerges as a potent and versatile pro-fluorescent probe for the detection and quantification of thiols in HTS applications.
The core structure, a benzothiadiazine dioxide moiety, is rendered highly reactive towards nucleophiles by the presence of a strongly electron-withdrawing nitro group. This electronic arrangement facilitates a nucleophilic aromatic substitution (SNAr) reaction with thiol-containing species such as cysteine or glutathione.[1] The parent compound is characterized by low intrinsic fluorescence due to quenching effects of the nitro group.[2][3] Upon reaction with a thiol, the electronic properties of the fluorophore are fundamentally altered, resulting in a highly fluorescent conjugate. This "turn-on" fluorescent response is the basis for its utility in HTS assays.
These application notes provide a comprehensive guide to the use of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide in HTS, covering the underlying mechanism, detailed protocols for direct thiol quantification and enzyme inhibitor screening, and essential considerations for robust assay development.
Mechanism of Action: Pro-fluorescent Activation by Thiols
The functionality of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide as a thiol-reactive probe is predicated on a well-established chemical principle: nucleophilic aromatic substitution. The key steps are outlined below:
-
Thiolate Formation: The reaction is initiated by the deprotonation of the thiol group (R-SH) to its more nucleophilic thiolate form (R-S-). This process is pH-dependent, with alkaline conditions favoring thiolate formation.
-
Nucleophilic Attack: The electron-rich thiolate anion attacks the electron-deficient aromatic ring of the benzothiadiazine dioxide core. The nitro group at the 7-position significantly lowers the electron density of the ring, making it susceptible to this attack.
-
Formation of a Meisenheimer Complex: The nucleophilic addition results in the transient formation of a stabilized anionic intermediate known as a Meisenheimer complex.
-
Rearomatization and Fluorescence: The complex then rearomatizes through the displacement of a leaving group, forming a stable, fluorescent thioether adduct. This new conjugate exhibits strong fluorescence, as the quenching effect of the nitro group is alleviated.
Caption: Mechanism of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide activation.
Core Applications in High-Throughput Screening
The unique properties of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide lend themselves to two primary HTS applications:
-
Direct Quantification of Thiols: This is useful for assessing the overall reducing environment of a sample or for quantifying the concentration of specific thiol-containing molecules.
-
Screening for Inhibitors of Cysteine-Dependent Enzymes: By monitoring the consumption of a cysteine-containing substrate, one can screen for inhibitors of enzymes that utilize such substrates.
Protocol 1: Direct Quantification of Thiols in a 96-Well Format
This protocol provides a method for the direct measurement of thiol concentration, exemplified using glutathione (GSH) as a standard.
Materials and Reagents
-
7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide
-
Glutathione (GSH)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay Buffer: 100 mM HEPES, pH 7.4
-
96-well, black, flat-bottom plates
-
Fluorescence plate reader
Stock Solution Preparation
-
Probe Stock (10 mM): Dissolve the appropriate mass of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide in anhydrous DMSO. Store at -20°C, protected from light.
-
GSH Standard Stock (100 mM): Dissolve glutathione in the Assay Buffer. Prepare fresh daily.
Experimental Workflow
Caption: Workflow for direct thiol quantification.
Step-by-Step Protocol
-
Prepare GSH Standard Curve: Perform serial dilutions of the 100 mM GSH stock in Assay Buffer to create standards ranging from 0 µM to 100 µM.
-
Plate Layout:
-
Add 50 µL of each GSH standard to triplicate wells of the 96-well plate.
-
Add 50 µL of your unknown samples to other wells.
-
Include "no-thiol" controls containing only 50 µL of Assay Buffer.
-
-
Prepare Probe Working Solution: Dilute the 10 mM Probe Stock to a 2X working concentration (e.g., 20 µM) in Assay Buffer. This will result in a 1X final concentration of 10 µM in the assay. Note: The optimal probe concentration should be determined empirically.
-
Initiate Reaction: Add 50 µL of the 2X Probe Working Solution to all wells.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity on a plate reader using appropriate excitation and emission wavelengths (e.g., Ex: 470 nm, Em: 540 nm; these should be optimized for your specific instrument).
Data Analysis and Interpretation
-
Subtract the average fluorescence of the "no-thiol" control from all other readings.
-
Plot the background-subtracted fluorescence of the GSH standards against their concentrations.
-
Perform a linear regression to obtain a standard curve.
-
Use the equation of the line to calculate the thiol concentration in your unknown samples.
| Parameter | Recommended Range |
| Final Probe Concentration | 5 - 25 µM |
| Final Thiol Concentration | 0 - 100 µM |
| Incubation Time | 15 - 60 minutes |
| pH | 7.0 - 8.0 |
Protocol 2: HTS Assay for Inhibitors of a Cysteine-Dependent Enzyme
This protocol describes a general method for screening compound libraries for inhibitors of an enzyme that consumes a cysteine-containing substrate. The example used is a generic cysteine protease.
Assay Principle
The assay measures the activity of the cysteine protease by quantifying the amount of unreacted cysteine-containing substrate remaining after the enzymatic reaction. Lower fluorescence indicates higher enzyme activity (more substrate consumed), while higher fluorescence suggests inhibition of the enzyme.
Materials and Reagents
-
All materials from Protocol 1
-
Cysteine Protease of interest
-
Cysteine-containing peptide substrate for the protease
-
Enzyme Assay Buffer (specific to the enzyme, but must be compatible with the probe, pH 7.0-8.0)
-
Compound library dissolved in DMSO
Experimental Workflow
Caption: HTS workflow for screening cysteine-dependent enzyme inhibitors.
Step-by-Step Protocol
-
Plate Layout and Compound Dispensing:
-
Dispense 1 µL of each test compound from your library into the assay wells.
-
Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
-
Enzyme Addition:
-
Add 25 µL of the cysteine protease solution (at a 2X final concentration) to all wells except for the "no-enzyme" controls.
-
Add 25 µL of Enzyme Assay Buffer to the "no-enzyme" wells.
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to interact with the enzyme.
-
Initiate Enzymatic Reaction: Add 25 µL of the cysteine-containing substrate (at a 2X final concentration) to all wells to start the reaction.
-
Enzymatic Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 37°C).
-
Stop and Probe: Add 50 µL of the 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide working solution to all wells. This effectively stops the enzymatic reaction and begins the labeling of the remaining substrate.
-
Probe Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Read the fluorescence as described in Protocol 1.
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
The signal from the "no-enzyme" wells represents 100% inhibition (maximum fluorescence).
-
The signal from the DMSO vehicle wells represents 0% inhibition (minimum fluorescence).
-
Percent Inhibition = [ (Signal_compound - Signal_DMSO) / (Signal_no-enzyme - Signal_DMSO) ] * 100
-
-
Hit Identification: Identify compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO controls).
Trustworthiness and Self-Validation
To ensure the reliability of your results, incorporate the following validation steps:
-
Z'-Factor Calculation: For HTS campaigns, calculate the Z'-factor using your positive and negative controls to assess assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Compound Interference: Screen for compounds that are inherently fluorescent at the assay wavelengths or that quench the fluorescence of the probe-thiol adduct. This can be done by running a parallel assay in the absence of the enzyme and substrate.
-
Thiol Reactivity of Compounds: Be aware that some "hit" compounds may directly react with the cysteine substrate, giving a false-positive signal. These can be identified by pre-incubating the compound with the substrate before adding the enzyme.
Conclusion
7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide is a powerful tool for high-throughput screening applications involving thiol-containing molecules. Its pro-fluorescent nature provides a sensitive and robust "turn-on" signal that is well-suited for HTS automation. By understanding the underlying mechanism of action and carefully designing experimental protocols with appropriate controls, researchers can effectively leverage this reagent to accelerate the discovery of novel therapeutics and chemical probes.
References
-
Kuljanin, M., et al. (2021). Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries. Nature Biotechnology. [Link]
-
Wang, C., et al. (2022). Fluorescence quenching of CdSe quantum dots by nitroaromatic explosives and their relative compounds. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Doloczki, S., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances. [Link]
-
Jana, A., & Kubis, P. (2022). Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. Physical Chemistry Chemical Physics. [Link]
-
Neto, B. A. D., et al. (2021). Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of a New Generation Probes. Chemistry – A European Journal. [Link]
-
Gong, S., et al. (2019). Nitrobenzoxadiazole ether-based near-infrared fluorescent probe with unexpected high selectivity for H2S imaging in living cells and mice. Analytical Chemistry. [Link]
-
Poole, L. B., & Nelson, K. J. (2001). A new reporter group delivery system with both absolute and selective specificity for thiol groups and an improved fluorescent probe containing the 7-nitrobenzo-2-oxa-1,3-diazole moiety. Analytical Biochemistry. [Link]
-
Zhang, J., et al. (2015). NBD-based fluorescent probes for separate detection of cysteine and biothiols via different reactivities. Organic & Biomolecular Chemistry. [Link]
-
Chen, W., et al. (2020). The chronological evolution of small organic molecular fluorescent probes for thiols. Coordination Chemistry Reviews. [Link]
Sources
- 1. The chronological evolution of small organic molecular fluorescent probes for thiols - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04960C [pubs.rsc.org]
- 2. Fluorescence quenching of CdSe quantum dots by nitroaromatic explosives and their relative compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide
Technical Support Center: Synthesis of 7-Nitro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide
Welcome to the technical support guide for the synthesis of 7-Nitro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you navigate the common challenges associated with this synthesis, thereby improving your yield, purity, and overall success.
The synthesis is typically approached as a two-stage process: first, the preparation of the key intermediate, 2-amino-5-nitrobenzenesulfonamide, followed by its cyclization to form the target benzothiadiazine ring system. This guide is structured to address potential issues at each critical stage of this pathway.
Overall Synthetic Pathway
The synthesis of 7-Nitro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide from 2-amino-5-nitrobenzenesulfonic acid is a robust two-step process. The initial step involves the conversion of the sulfonic acid to a sulfonamide, followed by a cyclization reaction to form the heterocyclic core.
Part A: Troubleshooting the Synthesis of 2-Amino-5-nitrobenzenesulfonamide (Intermediate)
The quality and yield of this intermediate are paramount for the success of the subsequent cyclization. Issues at this stage often cascade, leading to poor overall results.
FAQ 1: My yield of 2-amino-5-nitrobenzenesulfonamide is significantly lower than the reported ~82%. What are the likely causes?
Low yield in this step typically points to one of three areas: incomplete reaction, side product formation, or mechanical loss during workup.
-
Causality - Incomplete Reaction: The initial reaction involves converting the sulfonic acid to a sulfonyl chloride with a reagent like phosphorus oxychloride (POCl₃), followed by amination. This step requires stringent anhydrous conditions. Any moisture present will hydrolyze the POCl₃ and the intermediate sulfonyl chloride, reverting it back to the sulfonic acid starting material.
-
Causality - Temperature Control: The addition of POCl₃ is exothermic. If the temperature is not controlled, side reactions can occur. Similarly, the subsequent amination with ammonium hydroxide is highly exothermic and requires careful temperature management (maintaining below 30°C) to prevent degradation of the product and uncontrolled side reactions.[1]
-
Causality - Inefficient Workup: The product is isolated by precipitation from the reaction mixture. If the solution is not cooled sufficiently or if the pH is not optimal, a significant portion of the product may remain dissolved, leading to poor recovery. The protocol specifies cooling to ~10°C to maximize precipitation.[1]
FAQ 2: The isolated intermediate is a dark, impure solid. How can I improve its purity?
Purity is critical. The primary impurities are often unreacted starting material or side products from the chlorosulfonation step.
-
Expert Insight: The key is a thorough washing of the crude product. The patent literature describes washing the filtered solid with ample water (e.g., 3 x 1 volume) to remove residual salts and water-soluble impurities.[1] If the product is still impure, a recrystallization from an appropriate solvent system, such as an ethanol/water mixture, can be effective. However, optimizing the reaction conditions to prevent impurity formation is always the preferred strategy.
-
Self-Validation: Purity should be checked by analytical methods like HPLC and melting point. A sharp melting point and high purity by HPLC (>99%) indicate a successful synthesis.[1]
Part B: Troubleshooting the Cyclization to 7-Nitro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide
This is the ring-forming step where the benzothiadiazine core is constructed. The reaction involves condensing the 2-amino-benzenesulfonamide intermediate with a one-carbon electrophile, typically an orthoester.
FAQ 3: The cyclization reaction with triethyl orthoformate is slow or incomplete. How can I drive it to completion?
This condensation reaction is an equilibrium process that needs to be driven forward.
-
Mechanistic Insight: Triethyl orthoformate serves as a source of a single carbon atom to form the C3 position of the thiadiazine ring. The reaction proceeds by eliminating two molecules of ethanol.[4][5] To drive the equilibrium towards the product, the ethanol byproduct must be removed as it forms.
-
Practical Solution:
-
Temperature: Ensure the reaction is heated sufficiently (e.g., reflux) to facilitate both the reaction rate and the distillation of the ethanol byproduct.[6]
-
Reagent Stoichiometry: Using triethyl orthoformate as both the reagent and the solvent (in large excess) can help drive the reaction forward according to Le Châtelier's principle.[7]
-
Catalyst: While often performed thermally, some condensation reactions of this type can be accelerated by a catalytic amount of a weak acid, although this should be optimized carefully to avoid side reactions.
-
FAQ 4: I am observing an unknown side product during the final cyclization step. What could it be?
Side product formation often arises from the reactivity of the starting materials under thermal conditions.
-
Potential Side Reaction: One common possibility is intermolecular condensation between two molecules of 2-amino-5-nitrobenzenesulfonamide, leading to dimer or oligomer formation, especially if the cyclizing agent is not present in sufficient excess or if the reaction is heated for an excessively long time.
-
Troubleshooting Strategy:
-
Ensure a homogenous reaction mixture.
-
Use a sufficient excess of triethyl orthoformate.
-
Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after the reaction has reached completion.
-
Detailed Experimental Protocols
These protocols are synthesized from best practices found in the literature and are intended as a starting point for optimization.
Protocol 1: Synthesis of 2-Amino-5-nitrobenzenesulfonamide[1]
-
Setup: In a well-ventilated fume hood, suspend 2-amino-5-nitrobenzenesulfonic acid (1.0 eq) in a mixture of acetonitrile (8 vol) and sulfolane (0.8 vol).
-
Chlorosulfonation: Slowly add phosphorus oxychloride (1.8 eq) to the suspension at ambient temperature.
-
Heating: Heat the mixture to 75-80°C and stir for 3-5 hours until the reaction is complete (monitor by TLC/HPLC).
-
Quenching/Amination: Cool the reaction mixture. In a separate vessel, prepare a solution of ammonium hydroxide (28-30%, 6 vol) and cool it in an ice bath. Slowly transfer the supernatant from the reaction mixture to the ammonium hydroxide solution, ensuring the temperature is maintained below 30°C.
-
Isolation: Stir the resulting mixture at ambient temperature for ~2 hours. Concentrate the mixture under reduced pressure at ~50°C to a minimum volume to obtain a slurry.
-
Precipitation & Filtration: Age the slurry at 50°C for 2 hours, then cool slowly to 10°C and age for another 2 hours. Filter the solid product.
-
Washing & Drying: Wash the yellow solid with water (3 x 1 vol). Dry the product at ~50°C under vacuum to yield 2-amino-5-nitrobenzenesulfonamide.
Protocol 2: Cyclization to 7-Nitro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide[6]
-
Setup: Suspend 2-amino-5-nitrobenzenesulfonamide (1.0 eq) in triethyl orthoformate (10-20 vol).
-
Reaction: Heat the mixture to reflux for 8-12 hours. The reaction can be monitored by TLC or HPLC for the disappearance of the starting material. Note: A Dean-Stark trap can optionally be used to collect the ethanol byproduct.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate from the solution.
-
Purification: Filter the solid product and wash it with a cold, non-polar solvent like hexanes or diethyl ether to remove residual orthoformate.
-
Recrystallization: If necessary, recrystallize the crude product from a suitable solvent (e.g., acetonitrile) to obtain the final product with high purity.
Quantitative Data Summary
The following table provides a summary of key quantitative parameters for optimizing the synthesis.
| Parameter | Stage 1: Intermediate Synthesis | Stage 2: Cyclization | Rationale & Reference |
| Key Reagent Ratio | POCl₃ : Starting Acid = 1.8 : 1 | Triethyl Orthoformate : Intermediate = 10-20 : 1 (vol/wt) | Ensures complete conversion and drives equilibrium.[1][6] |
| Temperature | 75-80 °C (Heating) | Reflux Temperature | Optimal for reaction rate; higher temp helps remove ethanol. |
| Reaction Time | 3-5 hours | 8-12 hours | Typical time to reach completion; should be monitored. |
| Typical Yield | 80-85% | 70-85% (post-purification) | Represents a successfully optimized process.[1] |
| Purity Target | >99% (AN HPLC) | >98% | High purity intermediate is crucial for the final step.[1] |
References
- Zhu, J. (2014). Preparation of 2-amino-5-nitro-benzenesulfonamide as an intermediate for the preparation of pharmaceutically active compounds.
-
PrepChem. (n.d.). Preparation of 2-amino-5-nitrobenzenesulfonic acid. [Link]
- Wang, Y. et al. (2018). Preparation method of 2-methyl-5-aminobenzenesulfonamide.
-
Mátyus, P. et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 25(22), 5243. [Link]
-
Lora-Tamayo, M. et al. (1978). Synthesis and antiparasitic screening of 4-nitro-1,2,6-thiadiazine 1,1-dioxides. Anales de Química, 74(7-8), 1101-1104. [Link]
-
Kamal, A. et al. (2013). Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 9, 503-509. [Link]
-
Kulkarni, C. A. et al. (2021). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. European Journal of Medicinal Chemistry, 215, 113271. [Link]
-
Mátyus, P. et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. ResearchGate. [Link]
-
Wang, H. et al. (2019). Synthesis and Evaluation of Novel 2H-Benzo[e]-[1][2][3]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors. Molecules, 24(23), 4257. [Link]
-
Journal of Research in Chemistry. (2023). Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. [Link]
-
Kamal, A. et al. (2013). Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction. ResearchGate. [Link]
-
Khan, I. et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][8]oxazin-4-ones as potent anticancer and antioxidant agents. Bioorganic Chemistry, 99, 103790. [Link]
-
Singh, A. et al. (2022). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 27(19), 6268. [Link]
-
Al-Omaim, W. et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][3]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(6), 1999. [Link]
-
Khan, I. et al. (2020). Design and syntheses of 7-nitro-2-aryl-4 H-benzo[ d][1][8]oxazin-4-ones as potent anticancer and antioxidant agents. PubMed. [Link]
-
Ghorab, M. M. et al. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Molecules, 28(23), 7935. [Link]
-
Wozelka, S. et al. (2024). Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives. Molecules, 29(21), 4969. [Link]
-
Saini, R. K. et al. (2007). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. Arkivoc, 2007(14), 11-23. [Link]
Sources
- 1. 2-aMino-5-nitrobenzene-1-sulfonaMide synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Novel 2H-Benzo[e]-[1,2,4]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of Substituted Benzothiadiazine 1,1-Dioxides
Welcome to the technical support center for the synthesis of substituted benzothiadiazine 1,1-dioxides. This resource is designed for researchers, medicinal chemists, and drug development professionals actively working with this important heterocyclic scaffold. Benzothiadiazine 1,1-dioxides are privileged structures in medicinal chemistry, known for their diverse biological activities, including antihypertensive, antiviral, and anticancer properties.[1] However, their synthesis can present several challenges.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate common experimental hurdles, optimize your reaction conditions, and ensure the successful synthesis of your target compounds.
Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific problems you may encounter during the synthesis of substituted benzothiadiazine 1,1-dioxides. Each problem is analyzed to explain the potential root causes, followed by actionable solutions and preventative measures.
Problem 1: Low to No Yield of the Desired Benzothiadiazine 1,1-Dioxide
A low or negligible yield is one of the most common frustrations in synthesis. The causes can range from the quality of starting materials to suboptimal reaction conditions.
| Potential Cause | Recommended Solutions & Explanations |
| Poor Quality of Starting Materials | Purity of o-aminobenzenesulfonamide: This starting material can be susceptible to oxidation and other degradations. It is advisable to use a freshly opened bottle or purify it before use. Action: Confirm the purity of your starting materials via NMR or melting point analysis. If necessary, recrystallize the o-aminobenzenesulfonamide. |
| Suboptimal Reaction Temperature | The cyclization step is often sensitive to temperature. Some reactions require heating to overcome the activation energy, while others may lead to decomposition or side reactions at elevated temperatures. For instance, in the intramolecular aza-Wittig reaction, lower temperatures may result in no product formation, while excessively high temperatures can lead to the decomposition of the iminophosphorane intermediate, reducing the yield of the cyclized product. Action: If the reaction is sluggish at room temperature, gradually increase the heat. Conversely, if you observe the formation of multiple side products at higher temperatures, consider lowering the temperature. A systematic temperature screen is recommended for new substrates. |
| Inefficient Catalyst or Reaction Promoter | The choice of catalyst or promoter is crucial for efficient cyclization. For condensations with aldehydes, a variety of promoters can be used, and their effectiveness can be substrate-dependent. Action: Screen different catalysts or promoters. For example, in the condensation of o-aminobenzenesulfonamides with aldehydes, options range from KHSO₄ to SmI₂.[2][3] The choice of a Brønsted or Lewis acid can also significantly impact the reaction outcome. |
| Incomplete Cyclization | The intermediate, often a Schiff base in the case of aldehyde condensations, may not fully cyclize. This can be due to steric hindrance, electronic effects of the substituents, or inappropriate reaction conditions. Action: Ensure adequate reaction time by monitoring the reaction progress using Thin-Layer Chromatography (TLC). If the intermediate is stable, consider isolating it and attempting the cyclization under different conditions (e.g., stronger acid catalyst, higher temperature). |
| Solvent Effects | The solvent can play a critical role in the reaction's success. For instance, in the intramolecular aza-Wittig approach to 3-ethoxy-1,2,4-benzothiadiazine 1,1-dioxides, solvents like THF, toluene, CH₂Cl₂, and CH₃CN may fail to yield the cyclized product, whereas higher-boiling solvents like o-dichlorobenzene (DCB) or xylene are effective. Action: If you are experiencing low yields, consider a solvent screen. Polar aprotic solvents like DMF or DMSO can sometimes be beneficial, but this is highly dependent on the specific reaction mechanism. |
Problem 2: Formation of Significant Side Products
The appearance of unexpected spots on your TLC plate can complicate purification and significantly lower the yield of your desired product.
| Potential Cause | Recommended Solutions & Explanations |
| Self-Condensation of Starting Materials | Aldehyd starting materials, in particular, can undergo self-condensation under certain conditions. Action: Adjust the reaction conditions to disfavor self-condensation. This can sometimes be achieved by slowly adding the aldehyde to the reaction mixture or by using a milder catalyst. |
| Oxidation of Starting Materials or Intermediates | The amino group of o-aminobenzenesulfonamide is susceptible to oxidation. Action: If you suspect oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Triphenylphosphine Oxide (in aza-Wittig reactions) | The aza-Wittig reaction generates triphenylphosphine oxide as a stoichiometric byproduct, which can sometimes be challenging to separate from the desired product. Action: While the formation of this byproduct is unavoidable in the classic aza-Wittig reaction, its removal can be facilitated by careful selection of purification methods. Column chromatography with a gradient elution can be effective. |
| Ring Contraction or Rearrangement | Under strongly basic conditions, the benzothiadiazine 1,1-dioxide ring can undergo rearrangement or contraction. For example, treatment of 3,4-dihydro-1,2,3-benzothiadiazine 1,1-dioxides with NaOH can lead to the formation of 1,2-benzisothiazoles.[4][5] Action: Carefully control the basicity of your reaction and work-up conditions if such side products are observed. |
| Alkylation at Multiple Positions | Alkylation of the benzothiadiazine 1,1-dioxide scaffold can sometimes occur at different nitrogen atoms, leading to a mixture of isomers. The choice of base and solvent can influence the regioselectivity of the alkylation.[4] Action: To favor alkylation at a specific position, screen different base/solvent combinations. For example, using t-BuOK in DMF might favor alkylation at one nitrogen, while NaH in THF might favor another.[4] |
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure benzothiadiazine 1,1-dioxide can be a challenge.
| Potential Cause | Recommended Solutions & Explanations |
| Co-elution with Byproducts | The desired product may have a similar polarity to one or more byproducts, making separation by column chromatography difficult. Action: Experiment with different solvent systems for column chromatography. A shallow gradient can sometimes improve separation. If co-elution persists, consider an alternative purification technique such as recrystallization or preparative HPLC. |
| Product Insolubility | The final product may have poor solubility in common organic solvents, making purification by chromatography or recrystallization challenging. Action: For recrystallization, a systematic solvent screen is necessary to find a solvent in which the product is soluble when hot but sparingly soluble when cold.[6][7] If the product is insoluble in most common chromatography solvents, consider using more polar eluents or a different stationary phase. |
| Amorphous or Oily Product | The product may not crystallize easily, instead forming an oil or an amorphous solid. Action: For recrystallization, try techniques like scratching the inside of the flask with a glass rod to induce crystallization. Adding a seed crystal of the pure compound, if available, can also be effective. If the product is an oil, it may be an indication of impurities preventing crystallization. In such cases, further purification by chromatography is recommended. |
Frequently Asked Questions (FAQs)
Synthesis Strategies
Q1: What are the most common starting materials for the synthesis of substituted benzothiadiazine 1,1-dioxides?
A1: The most common and versatile starting material is o-aminobenzenesulfonamide. This can be condensed with a variety of electrophilic partners, such as aldehydes, orthoesters, isocyanates, or urea, to form the heterocyclic ring.[2] Another common strategy involves the reductive cyclization of o-nitrobenzenesulfonamides.[2][3] For more specialized applications, o-azidobenzenesulfonamides can be used in intramolecular aza-Wittig reactions.
Q2: I am planning to synthesize a 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide. What is a reliable method?
A2: A reliable and often high-yielding method is the condensation of an o-aminobenzenesulfonamide with an aldehyde. This reaction can be promoted by a variety of catalysts, including Brønsted or Lewis acids.
Q3: Are there any "green" or environmentally friendly methods for synthesizing benzothiadiazine 1,1-dioxides?
A3: Yes, there is a growing interest in developing more environmentally benign synthetic routes. Some approaches utilize water as a solvent and employ reusable catalysts. Microwave-assisted synthesis has also been shown to be effective, often reducing reaction times and energy consumption.[8]
Reaction Mechanisms
Q4: Can you illustrate the general mechanism for the condensation of an o-aminobenzenesulfonamide with an aldehyde?
A4: Certainly. The reaction typically proceeds through the initial formation of a Schiff base (imine) intermediate, followed by an intramolecular cyclization to form the 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide ring system. The cyclization is often the rate-limiting step and is usually promoted by an acid catalyst.
Caption: General mechanism for aldehyde condensation.
Experimental Protocols & Data
This section provides detailed experimental protocols for key synthetic methods and presents data in a structured format for easy comparison.
This protocol is adapted from a reported procedure and is provided as a representative example.
Materials:
-
o-Azidobenzenesulfonamide derivative
-
Ethyl carbonochloridate
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Xylene (anhydrous)
Procedure:
-
To a solution of the o-azidobenzenesulfonamide (1.0 mmol) in anhydrous xylene (10 mL) in a flame-dried round-bottom flask under an argon atmosphere, add triethylamine (2.0 mmol), ethyl carbonochloridate (1.5 mmol), and triphenylphosphine (1.5 mmol).
-
Heat the reaction mixture to 135 °C and stir for the time indicated by TLC monitoring (typically 6-8 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-ethoxy-1,2,4-benzothiadiazine 1,1-dioxide.
The following table summarizes the effect of solvent and temperature on the yield of a model intramolecular aza-Wittig reaction to form a 3-ethoxy-1,2,4-benzothiadiazine 1,1-dioxide.
Table 1: Effect of Solvent and Temperature on Cyclization Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | THF | Reflux | 6 | 0 |
| 2 | Toluene | 120 | 8 | 0 |
| 3 | CH₂Cl₂ | Reflux | 8 | 0 |
| 4 | CH₃CN | Reflux | 6 | 0 |
| 5 | DCB | 135 | 8 | 54 |
| 6 | Xylene | 135 | 6 | 78 |
Data adapted from Majumdar, K. C., & Ganai, S. (2013). Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction. Beilstein journal of organic chemistry, 9, 503–509.
The following diagram illustrates a logical workflow for troubleshooting low-yield reactions in the synthesis of substituted benzothiadiazine 1,1-dioxides.
Caption: Troubleshooting workflow for low yields.
References
-
Majumdar, K. C., & Ganai, S. (2013). Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction. Beilstein journal of organic chemistry, 9, 503–509. [Link]
- Huang, Y., & Zhang, Y. (2000). Facile Synthesis of 2H-1,2,4-Benzothiadiazine 1,1-Dioxides Promoted by SmI2.
- Makino, S., Nakanishi, E., & Tsuji, T. (2003). Efficient synthesis of 2,4-disubstituted 1,2,4-benzothiadiazin-3-one 1,1-dioxides on solid support.
- Gharib, A., et al. (2013). Synthesis of bis-2,3-dihydroquinazolin-4(1H)-ones and 2,3-dihydroquinazolin-4 (1H)-ones ...
- Kausar, N., et al. (2016). Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium. RSC Advances, 6(92), 89863-89874.
-
Preparation of 4 H -1,2,4-benzothiadiazine 1,1-dioxide derivatives from 2-aminobenzenesulfonamides by microwave irradiation. (n.d.). ResearchGate. Retrieved from [Link]
- Wu, X.-F., et al. (2014). Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water. Organic & Biomolecular Chemistry, 12(12), 1865-1870.
- Al-Amiery, A. A., et al. (2021). Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of. Baghdad Science Journal, 18(2), 748.
- Gyűjtő, I., et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Chemistry, 2(3), 674-690.
- Pirotte, B., et al. (2021).
- Gyűjtő, I., et al. (2020). Transformation of 2 H -1,2,3-benzothiadiazine 1,1-dioxides variously substituted at the aromatic ring, via nucleophilic substitution and demethylation reactions. Arkivoc, 2020(5), 136-151.
-
Purification by Recrystallization. (2025). CUNY. Retrieved from [Link]
- Wang, Q., et al. (2021). Radical-mediated chemo-divergent recyclization of 1,2,3,4-benzothiatriazine-1,1-dioxides: alkyl migration and dearomatization.
-
How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. Retrieved from [Link]
- Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. (2023). Journal of Research in Chemistry, 3(1), 1-10.
-
Pirotte, B., et al. (2021). Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Posi. ORBi. Retrieved from [Link]
-
Gyűjtő, I., et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Semantic Scholar. Retrieved from [Link]
-
Majumdar, K. C., & Ganai, S. (2013). Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction. ResearchGate. Retrieved from [Link]
-
Huang, Y., & Zhang, Y. (2000). Facile Synthesis of 2H-1,2,4-Benzothiadiazine 1,1-Dioxides Promoted by SmI2. ResearchGate. Retrieved from [Link]
- Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. (2023). Journal of Research in Chemistry, 3(1), 1-10.
Sources
- 1. chemistryjournal.net [chemistryjournal.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Nitrobenzothiadiazine Dioxide Preparation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of nitrobenzothiadiazine dioxides. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Core Principles: Understanding the Nitration of Benzothiadiazine Dioxides
The preparation of nitrobenzothiadiazine dioxides is fundamentally an electrophilic aromatic substitution (EAS) reaction. The key to success lies in controlling the generation of the highly reactive electrophile, the nitronium ion (NO₂⁺), and managing the reactivity of the heterocyclic substrate.
The Mechanism: The most common method involves treating the benzothiadiazine dioxide scaffold with a mixture of concentrated nitric acid and sulfuric acid, known as "mixed acid".[1][2] The sulfuric acid, being a stronger acid, protonates the nitric acid. This protonated intermediate then readily loses a molecule of water to form the potent electrophile, the nitronium ion.[3][4][5] This ion is then attacked by the electron-rich aromatic ring of the benzothiadiazine dioxide.
Sources
Technical Support Center: Troubleshooting Poor Solubility of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide
Introduction
Researchers working with heterocyclic compounds such as 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide frequently encounter challenges related to its limited aqueous solubility. This compound belongs to the benzothiadiazine 1,1-dioxide class, a scaffold known for a wide range of pharmacological activities.[1] However, the presence of a bicyclic aromatic system combined with a nitro functional group results in a molecule that is highly crystalline and poorly solvated by water, posing significant hurdles in experimental assays and formulation development.[2][3][4]
This technical guide provides a systematic, causality-driven approach to understanding and overcoming the solubility issues associated with 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide. We will move from foundational principles to practical, step-by-step protocols designed for immediate application in a research setting.
Section 1: Foundational Knowledge - Why is This Compound Poorly Soluble?
Q1: What specific structural features of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide contribute to its poor aqueous solubility?
A1: The poor aqueous solubility is a consequence of a delicate balance between polar and non-polar characteristics within the molecule's structure.
-
Hydrophobic Framework: The core is a fused benzene and thiadiazine ring system. This bicyclic aromatic structure is rigid and non-polar, presenting a large hydrophobic surface area that is energetically unfavorable to interact with the highly ordered hydrogen-bonding network of water.[5]
-
Polar, but Non-Ionizing Groups: The sulfone group (SO₂) and the nitro group (NO₂) are highly polar.[2][4] While they increase the molecule's overall polarity and dipole moment compared to the parent hydrocarbon, they do not readily ionize and are not sufficient to overcome the hydrophobicity of the aromatic rings.[6] Aromatic nitro compounds are characteristically insoluble in water but soluble in organic solvents.[2][3]
-
High Crystal Lattice Energy: The planarity of the aromatic system and the strong dipole-dipole interactions from the nitro and sulfone groups allow the molecules to pack tightly and efficiently into a stable crystal lattice. A significant amount of energy is required to break these intermolecular forces during dissolution, a process that is often not compensated by the energy released from solvating the molecule with water.
Q2: I've received a new batch of the compound and it behaves differently. Why is understanding the solid-state form (polymorphism) so important?
A2: This is a critical and often overlooked issue. Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[7] These different forms, while chemically identical, can have vastly different physicochemical properties, including solubility, melting point, and stability.[8]
-
Metastable vs. Stable Forms: Typically, only one polymorph is thermodynamically stable under a given set of conditions; other forms are considered "metastable."[9] Metastable forms generally have higher energy and, consequently, higher solubility.[10] However, they can convert to the more stable, less soluble form over time, especially in solution.[10][11] This conversion can cause the compound to unexpectedly precipitate from a seemingly clear solution.
-
Amorphous vs. Crystalline: The amorphous form, which lacks a long-range ordered crystal lattice, is generally the most soluble but also the least stable.[7][12]
-
Practical Implication: If one batch of your compound is a metastable polymorph and the next is the stable form, you will observe a significant difference in solubility and dissolution rate.[7][9] This can lead to a lack of reproducibility in your experiments. It is crucial to source material with consistent and well-characterized solid-state properties.
Section 2: Systematic Troubleshooting Workflow
When encountering solubility issues, a logical, stepwise approach is more effective than random trial-and-error. The following workflow provides a structured path to identify and solve the problem.
Caption: A troubleshooting flowchart for solubility issues.
Section 3: Frequently Asked Questions (FAQs) & Step-by-Step Protocols
Q1: My compound won't dissolve directly in my aqueous buffer. What is the first and most critical step?
A1: Direct dissolution in aqueous media is highly unlikely for this compound class. The standard and essential first step is to prepare a high-concentration stock solution in a 100% organic solvent in which the compound is freely soluble. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and miscibility with water.
This protocol helps identify the best solvent for creating a concentrated stock solution.
-
Preparation: Weigh approximately 1-2 mg of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide into several separate, small glass vials.
-
Solvent Addition: To each vial, add a different test solvent (e.g., DMSO, Dimethylformamide (DMF), Acetone, Ethanol) in small, precise increments (e.g., 20 µL).
-
Dissolution: After each addition, vortex the vial for 30-60 seconds. Use gentle warming (30-40°C) if necessary, as solubility often increases with temperature.[5]
-
Observation: Visually inspect for complete dissolution (a clear solution with no visible particles).
-
Selection: The solvent that dissolves the compound at the highest concentration (i.e., with the least volume added) is the best candidate for your stock solution. For most heterocyclic compounds, DMSO or DMF will be the most effective.[13]
Q2: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. How can I prevent this "crashing out"?
A2: This is a common phenomenon that occurs when a compound highly soluble in an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble.[14] The key is to control the dilution process and the final composition of the solution.
-
Minimize Final DMSO Concentration: While DMSO is an excellent solvent, it can be toxic to cells and interfere with assays. Aim for the lowest final concentration possible (typically ≤0.5% for cell-based assays) that maintains compound solubility.[14]
-
Use Co-solvents: Including a water-miscible "co-solvent" in your final aqueous buffer can increase the solubility of your compound by reducing the overall polarity of the solvent system.[5][15]
-
Employ Serial Dilution: A stepwise dilution can prevent the abrupt solvent change that causes precipitation.[14]
This protocol helps determine the maximum soluble concentration in your final buffer system.
-
Stock Preparation: Prepare a 20 mM stock solution of the compound in 100% DMSO.
-
Co-solvent Buffers: Prepare your primary aqueous buffer (e.g., PBS, pH 7.4) containing different percentages of a co-solvent like ethanol or polyethylene glycol 400 (PEG 400).[8] Good starting points are 1%, 5%, and 10% co-solvent.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock solution.
-
Buffer Addition: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a new 96-well plate containing your aqueous buffer with co-solvent (e.g., 198 µL). This creates a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubation & Measurement: Incubate the plate at room temperature for 1-2 hours. Measure the turbidity (light scattering) of each well using a plate reader (nephelometry).
-
Analysis: The kinetic solubility limit is the concentration at which turbidity significantly increases above the background, indicating the formation of a precipitate.[14] Compare the results across the different co-solvent conditions to find the optimal buffer.
Q3: Can I use pH to improve the solubility of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide?
A3: Yes, pH modification is a powerful technique for ionizable compounds.[16][17] The solubility of your compound is likely pH-dependent due to two structural features:
-
Basic Nitrogen Atoms: The nitrogen atoms in the thiadiazine ring could be protonated under acidic conditions (low pH), forming a more soluble cationic salt.[18]
-
Acidic Proton: The strong electron-withdrawing effect of the adjacent sulfone and nitro groups may make the proton on the nitrogen at position 4 (the "4H") acidic.[2][19] Under basic conditions (high pH), this proton could be removed to form a more soluble anionic salt.
This is the gold-standard method for determining the thermodynamic (equilibrium) solubility of a compound.[14]
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 10).
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing each buffer. Ensure enough solid is added so that some remains undissolved at equilibrium.
-
Equilibration: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: After equilibration, separate the undissolved solid from the solution. This is best done by centrifugation at high speed, followed by careful removal of the supernatant. Filtration can also be used, but you must ensure the filter does not adsorb the compound.[14]
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the compound's concentration using a suitable analytical method, such as HPLC-UV, against a prepared standard curve.[14]
-
Analysis: Plot the measured solubility (concentration) against the pH of each buffer. This plot will reveal the pH range(s) where the compound is most soluble.
Q4: What are solubilizing agents, and when should I consider using them?
A4: If co-solvents and pH adjustment are insufficient, solubilizing agents (excipients) can be used. These molecules interact with the drug to increase its apparent aqueous solubility. They are particularly useful for in vitro assays but require careful consideration of their potential to interfere with the experiment.
| Agent Type | Examples | Mechanism of Action | Typical Concentration |
| Non-ionic Surfactants | Tween-20, Tween-80, Triton X-100 | Form micelles that encapsulate the hydrophobic compound in their core, increasing its apparent solubility.[20][21][22] | 0.01% - 0.5% (v/v) |
| Ionic Surfactants | Sodium Dodecyl Sulfate (SLS) | Similar to non-ionic surfactants, but carry a charge. Primarily used in dissolution media for quality control, less common in biological assays.[22][23] | 0.1% - 2% (w/v) |
| Cyclodextrins | HP-β-CD, SBE-β-CD | Form inclusion complexes by trapping the hydrophobic drug molecule within their central cavity, shielding it from water.[11][22][24] | 1% - 10% (w/v) |
References
- PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter.
- International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
- Brown, C. K., Chokshi, H. P., & Nickerson, B. (n.d.). Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]
- Veeprho. (2025). Effect of Polymorphism Formulations.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound X Solubility.
-
Iurlo, M., et al. (2016). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics, 8(2), 16. Available at: [Link]
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Available at: [Link]
-
Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Available at: [Link]
- Iurlo, M., et al. (2016). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics, 8(2), 16.
-
Auctores. (n.d.). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Available at: [Link]
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Russian Journal of Physical Chemistry A. (2018). Solubilization of Biologically Active Heterocyclic Compounds by Biocompatible Microemulsions.
- Journal of Research in Chemistry. (n.d.). Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications.
- SlideShare. (2020). NITRO COMPOUNDS.
- Solubility of Things. (n.d.). Nitrobenzene.
-
ResearchGate. (n.d.). Solubilization of Nitrogen Heterocyclic Compounds Using Different Surfactants. Available at: [Link]
-
ScienceOpen. (2004). Acceptable Analytical Practices for dissolution testing of poorly soluble compounds. Available at: [Link]
- Hansraj College. (n.d.). Nitro compounds are an important class of organic compounds....
- CHEM-GUIDE. (n.d.). Physical properties of nitro compounds.
-
Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Available at: [Link]
-
Proprep. (n.d.). What troubleshooting steps should be taken when a dissolution chamber not working properly in a drug.... Available at: [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link]
-
Pharmaceutical Technology. (2022). Tackling the Big Issue of Solubility. Available at: [Link]
-
ResearchGate. (2024). Benzothiazine derivatives solubility?. Available at: [Link]
- Jain, S., & Patel, N. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(4), 25-32.
-
MDPI. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Available at: [Link]
-
2a biotech. (n.d.). 7-NITRO-4H-BENZO[E][9][15][24]THIADIAZINE 1,1-DIOXIDE. Available at: [Link]
-
Zhang, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(10), 4041-4063. Available at: [Link]
-
Huwaimel, B. I., et al. (2021). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemMedChem, 16(7), 1143-1162. Available at: [Link]
-
PubChem. (n.d.). 4H-1,2,4-Benzothiadiazine, 1,1-dioxide. Available at: [Link]
-
PubMed. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility. Available at: [Link]
-
PharmaCompass.com. (n.d.). Solubilizer Agent | Excipient | Pharmaceutical drug delivery. Available at: [Link]
-
MDPI. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Available at: [Link]
-
PubChem. (n.d.). 7-Nitro-3,4-dihydro-2H-benzo[b][9][24]thiazine. Available at: [Link]
-
Wisdomlib. (2025). PH-dependent solubility: Significance and symbolism. Available at: [Link]
-
ResearchGate. (n.d.). Dissolution Method Development for Poorly Soluble Compounds. Available at: [Link]
-
Wikipedia. (n.d.). Benzothiadiazine. Available at: [Link]
-
PubMed. (2016). 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][9][15][24]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. Available at: [Link]
-
PubMed Central. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][9][25]oxazin-4-ones as potent anticancer and antioxidant agents. Available at: [Link]
-
ResearchGate. (2025). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Available at: [Link]
-
ResearchGate. (2025). Study of pH-dependent drugs solubility in water. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Available at: [Link]
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and antiparasitic screening of 4-nitro-1,2,6-thiadiazine 1,1-dioxides. Available at: [Link]
Sources
- 1. chemistryjournal.net [chemistryjournal.net]
- 2. lkouniv.ac.in [lkouniv.ac.in]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. CHEM-GUIDE: Physical properties of nitro compounds [chem-guide.blogspot.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. veeprho.com [veeprho.com]
- 8. researchgate.net [researchgate.net]
- 9. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 10. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mt.com [mt.com]
- 12. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. ascendiacdmo.com [ascendiacdmo.com]
- 17. PH-dependent solubility: Significance and symbolism [wisdomlib.org]
- 18. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib [mdpi.com]
- 19. hansrajcollege.ac.in [hansrajcollege.ac.in]
- 20. knc.ru [knc.ru]
- 21. researchgate.net [researchgate.net]
- 22. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 25. (PDF) Acceptable Analytical Practices for Dissolution [research.amanote.com]
Technical Support Center: Navigating the Stability of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide
Welcome to the technical support center for 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide. As a potent building block in medicinal chemistry and drug development, the unique properties of this compound also present challenges, particularly concerning its stability in solution. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource to anticipate and overcome these stability issues, ensuring the integrity and reproducibility of your experimental results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide.
1. Question: My solution of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide changes color over time. What is happening?
Answer: A change in solution color is a common indicator of compound degradation. For nitroaromatic compounds, this can be due to several factors, primarily photodegradation and pH-dependent hydrolysis. The nitro group (-NO2) makes the aromatic ring electron-deficient and susceptible to nucleophilic attack, while the sulfonamide group can undergo hydrolysis.
-
Underlying Causality:
-
Photodegradation: Nitroaromatic compounds are known to be sensitive to light, especially in the UV spectrum.[1][2] Exposure to ambient or UV light can initiate photochemical reactions, leading to the formation of colored byproducts.
-
pH-Mediated Hydrolysis: The sulfonamide linkage in the thiadiazine ring is susceptible to hydrolysis, particularly under acidic or strongly basic conditions.[3][4][5] The nitro group can further influence the electronic properties of the ring system, potentially affecting the rate of hydrolysis.
-
-
Immediate Actions & Preventative Measures:
-
Protect from Light: Always store stock solutions and handle experimental solutions in amber vials or wrap containers with aluminum foil to minimize light exposure.
-
pH Control: Maintain the pH of your solution within a stable range, ideally between 6 and 8. Sulfonamides generally exhibit greater stability in neutral to slightly alkaline conditions.[3][5] Avoid strongly acidic or basic buffers unless required by the experimental protocol, and if so, use freshly prepared solutions immediately.
-
Solvent Choice: Use high-purity, degassed solvents. Protic solvents, especially water, are directly involved in hydrolysis. While aqueous buffers are often necessary, minimizing exposure time is crucial. For storage, consider aprotic solvents like anhydrous DMSO or DMF, although solubility should be confirmed.
-
2. Question: I am observing inconsistent results in my biological assays. Could this be related to compound instability?
Answer: Absolutely. Inconsistent assay results are a classic sign of a compound degrading over the course of an experiment. If the concentration of your active compound is decreasing over time, it will lead to variability in your biological readouts.
-
Expert Analysis: The rate of degradation may not be linear and can be influenced by multiple factors within your assay setup, including temperature, buffer components, and even interaction with cellular components.
-
Recommended Experimental Protocol: Stability Assessment
-
Prepare a stock solution of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide in your chosen assay buffer.
-
Incubate aliquots of the solution under the exact conditions of your assay (e.g., temperature, CO2 levels, light exposure) for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, quench any potential reaction and analyze the concentration of the parent compound using a reliable analytical method like HPLC-UV.
-
Plot the concentration of the compound against time to determine its half-life in your specific assay conditions.
-
This data will be critical in understanding the time window in which your results are reliable.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for long-term storage of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide?
For long-term storage, it is recommended to store the compound as a dry solid at -20°C or below, protected from light and moisture. For stock solutions, anhydrous aprotic solvents such as DMSO or DMF are generally preferred over aqueous buffers. Prepare only the required amount of aqueous working solution fresh for each experiment.
Q2: How does temperature affect the stability of this compound?
As with most chemical reactions, degradation rates increase with temperature. It is advisable to prepare solutions and perform experiments at the lowest practical temperature. If your experiment requires incubation at 37°C, be aware that the rate of hydrolysis and other degradation pathways will be accelerated. A preliminary stability test at the intended experimental temperature is highly recommended.
Q3: Are there any specific buffer components I should avoid?
Avoid buffers with highly nucleophilic components, as they could potentially react with the electron-deficient aromatic ring. Also, as a general precaution, minimize the concentration of buffer salts where possible, as they can sometimes catalyze degradation. Simple phosphate or HEPES buffers are often a good starting point.
Q4: Could the nitro group be reduced during my experiment?
Yes, under certain conditions, the nitro group can be reduced to a nitroso or amino group. This is particularly relevant in cell-based assays where cellular reductases are present. This transformation will significantly alter the compound's properties and biological activity. If you suspect this is occurring, you may need to use mass spectrometry to identify potential metabolites.
Visualizing Degradation & Mitigation
To better understand the potential instability of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide, the following diagrams illustrate a hypothetical degradation pathway and a recommended experimental workflow for stability assessment.
Caption: Potential degradation pathways for 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide.
Caption: Experimental workflow for assessing compound stability.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Storage (Solid) | -20°C or below, desiccated, protected from light. | Minimizes thermal and photodegradation. |
| Storage (Solution) | Anhydrous DMSO or DMF at -20°C or below. | Aprotic solvents prevent hydrolysis. |
| Working pH | 6.0 - 8.0 | Sulfonamides are generally more stable in this range.[3][5] |
| Light Exposure | Use amber vials or foil wrapping. | Prevents photodegradation of the nitroaromatic ring.[1][2] |
| Temperature | Use the lowest practical temperature for experiments. | Reduces the rate of all degradation reactions. |
References
-
N/A. Photodegradation of nitrobenzene and nitrophenols in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences. Available from: [Link]
-
Białk-Bielińska, A., et al. 2012. Hydrolysis of sulphonamides in aqueous solutions. Chemosphere. Available from: [Link]
-
Bareket, L., et al. 2021. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available from: [Link]
-
Lu, C., et al. 2021. Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. Available from: [Link]
-
Białk-Bielińska, A., et al. 2012. Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available from: [Link]
Sources
- 1. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Methods for 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide
Welcome to the technical support center for the purification of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this and structurally related compounds. The methodologies and advice provided herein are grounded in established chemical principles and aim to ensure the highest purity of your target molecule.
Introduction to Purification Challenges
7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide is a polar, aromatic molecule containing both a nitro group and a sulfonamide dioxide moiety. This combination of functional groups presents a unique set of purification challenges. The high polarity of the molecule can make it difficult to separate from polar impurities, and the presence of the nitro group may affect its stability under certain conditions. This guide will walk you through the most common issues and their solutions, from initial workup to final polishing.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise during the purification of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide and related compounds.
General Questions
Q1: What are the most likely impurities in a crude sample of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide?
A1: The impurities will largely depend on the synthetic route. Common impurities in sulfonamide synthesis can include unreacted starting materials, byproducts from side reactions, and decomposition products.[1] For instance, if the synthesis involves the reaction of an amine with a sulfonyl chloride, unreacted amine and hydrolyzed sulfonyl chloride (sulfonic acid) are potential impurities.[1] Additionally, isomers formed during the nitration step could also be present.
Q2: How can I quickly assess the purity of my crude product?
A2: Thin-Layer Chromatography (TLC) is an excellent initial technique to assess the complexity of your crude mixture.[2] By using an appropriate solvent system, you can get a good indication of the number of components present. High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity.[2]
Recrystallization
Q3: What is the best solvent for recrystallizing 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide?
A3: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[3] Due to the polar nature of your compound, polar solvents are a good starting point.[3] Alcohols (e.g., ethanol, methanol, isopropanol) or acetic acid are often good choices for nitroaromatic compounds.[3] Solvent mixtures, such as ethanol/water or acetic acid/water, can also be effective if a single solvent is not ideal.[3]
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[3] To remedy this, try adding more solvent to the hot mixture to ensure complete dissolution before cooling. Slow cooling is also crucial; allow the flask to cool to room temperature slowly before placing it in an ice bath. Seeding the solution with a small crystal of the pure compound can also encourage crystallization.[3]
Column Chromatography
Q5: What stationary phase and mobile phase should I use for column chromatography?
A5: For polar compounds like 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide, normal-phase chromatography on silica gel or alumina is a standard approach.[4] The choice of mobile phase is critical. A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used.[5] You will likely need a relatively high proportion of the polar solvent. Gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective for separating compounds with a wide range of polarities.[5]
Q6: My compound is not moving off the column, even with a very polar solvent system. What is the problem?
A6: If your compound is highly polar, it may be irreversibly adsorbing to the silica gel. In such cases, you can try adding a small amount of a very polar solvent like methanol or acetic acid to your mobile phase to help elute the compound.[6] Alternatively, you might consider using a different stationary phase, such as alumina, which has different adsorptive properties.[7] Reverse-phase chromatography, using a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water), is another option for very polar compounds.[8]
Troubleshooting Guide
This section provides a more detailed breakdown of common problems and their solutions during the purification process.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated. - The compound is too soluble in the chosen solvent.[3] | - Evaporate some of the solvent to increase the concentration. - Try adding a co-solvent in which your compound is less soluble. - Scratch the inside of the flask with a glass rod to induce nucleation.[3] - Add a seed crystal of the pure compound. |
| Low recovery of purified product. | - The compound has significant solubility in the cold solvent.[3] - Premature crystallization during hot filtration. | - Cool the filtrate in an ice-salt bath to maximize precipitation. - Use a less effective solvent for recrystallization. - Pre-heat the funnel and receiving flask before hot filtration.[3] |
| Product is still impure after recrystallization. | - The chosen solvent dissolves the impurity as well as the product. - The cooling process was too rapid, trapping impurities. | - Select a solvent where the impurity is either very soluble or insoluble. - Allow the solution to cool more slowly. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of compounds (overlapping peaks). | - Inappropriate mobile phase polarity. - Column was overloaded with the sample. - The column was not packed properly. | - Optimize the solvent system using TLC first. A lower polarity mobile phase will generally improve separation.[5] - Use a larger column or load less sample. - Ensure the column is packed uniformly without any cracks or channels. |
| Compound streaks on the column. | - The compound is sparingly soluble in the mobile phase. - The compound is decomposing on the silica gel.[6] | - Change the mobile phase to one that better dissolves your compound. - Deactivate the silica gel with a small amount of triethylamine in the mobile phase if your compound is basic. - Consider using a less acidic stationary phase like alumina. |
| No compound elutes from the column. | - The mobile phase is not polar enough.[5] - The compound has irreversibly adsorbed to the stationary phase. | - Gradually increase the polarity of the mobile phase.[5] - Add a strong solvent like methanol or a few drops of acetic acid to the eluent. - Consider reverse-phase chromatography.[8] |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent
-
Dissolution: In a flask, add the crude 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide and a small amount of a suitable solvent (e.g., ethanol). Heat the mixture with stirring until the solid dissolves completely. Add the minimum amount of hot solvent needed to fully dissolve the compound.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Flash Column Chromatography
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom. Fill the column with a slurry of silica gel in the initial, least polar mobile phase. Allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.
-
Elution: Add the mobile phase to the top of the column and apply pressure (e.g., from a nitrogen line or an air pump) to force the solvent through the column.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the fractions by TLC or HPLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualization of Purification Workflow
Caption: A typical workflow for the purification and analysis of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide.
References
- Google Patents. (n.d.). FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (2021). Environmental Science and Pollution Research.
-
Pharmaffiliates. (n.d.). Sulfonamide-impurities. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
- Reddit. (2022). Chromatography to separate polar molecules?. r/OrganicChemistry.
- JoVE. (2015).
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
PWT Chemicals. (n.d.). Trouble Shooting Guide for Industrial Membrane Cleaning. Retrieved from [Link]
- Biotage. (2023).
- Synthesis and antiparasitic screening of 4-nitro-1,2,6-thiadiazine 1,1-dioxides. (1990).
- Yield, purity, and characteristic impurities of the sulfonamide... (n.d.).
- Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. (2019). Research Journal of Pharmacy and Technology.
- Recrystallization and Crystallization. (n.d.). University of California, Los Angeles.
- EAS Nitration Experiment & Recrystalliz
- Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. (2021). PMC - NIH.
-
Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][3][9]oxazin-4-ones as potent anticancer and antioxidant agents. (2020). PMC - PubMed Central.
-
Synthesis of 2H-benzo[e][3][6]thiadiazine 1,1-dioxide derivatives. (n.d.). ResearchGate.
- Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. (2024). MDPI.
-
Structural investigation of benzo[3][6]thiadiazine-1,1-dioxide chemotype as CD73 ectonucleotidase inhibitors. (2025). ResearchGate.
-
7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][3][6]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm?. (2016). PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Purification [chem.rochester.edu]
- 7. cup.edu.cn [cup.edu.cn]
- 8. reddit.com [reddit.com]
- 9. FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid - Google Patents [patents.google.com]
Technical Support Center: Navigating Off-Target Effects of Benzothiadiazine Derivatives in Preclinical Assays
Welcome to the technical support center for researchers working with benzothiadiazine derivatives. This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, field-tested insights to anticipate, identify, and address the off-target effects that can arise when working with this versatile class of compounds. Our goal is to ensure the integrity of your experimental data and accelerate your research through robust assay design and rigorous hit validation.
Introduction: The Benzothiadiazine Scaffold - A Double-Edged Sword
Benzothiadiazine derivatives have a rich history in medicine, with applications ranging from diuretics to antihypertensives, and more recently, as promising candidates in oncology and neurology.[1][2] However, the very chemical properties that confer this broad bioactivity can also be a source of experimental challenges. Their often planar, heterocyclic structure and lipophilic nature can lead to a variety of off-target interactions and assay interference, potentially generating misleading results. This guide will equip you with the knowledge and protocols to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and unexpected results encountered when working with benzothiadiazine derivatives.
Q1: My benzothiadiazine derivative shows activity in a fluorescence-based assay, but the results are inconsistent. What could be the cause?
A1: This is a common issue. Benzothiadiazine scaffolds can sometimes exhibit intrinsic fluorescence (autofluorescence) or quench the fluorescence of your assay reagents.[3][4] This interference can lead to false positives or false negatives. It is crucial to perform a counter-screen to assess the compound's intrinsic fluorescence at the excitation and emission wavelengths of your assay.
Q2: I have a potent hit from my primary screen, but it's not showing activity in a secondary, cell-based assay. Why might this be?
A2: Several factors could be at play. The compound may have poor cell permeability, be rapidly metabolized, or be cytotoxic at the concentrations tested. Additionally, the initial hit could be an artifact of the in vitro assay format. Benzothiadiazine derivatives have been known to interact with assay components or form aggregates that can lead to non-specific inhibition.[5][6] It's also possible that the compound's interaction with the cell membrane, a known characteristic of this class, is preventing it from reaching its intracellular target.[7][8]
Q3: My dose-response curve for a benzothiadiazine derivative has a very steep Hill slope. What does this indicate?
A3: A steep Hill slope can be a red flag for non-specific activity, often associated with compound aggregation.[9][10] At a critical concentration, the compound may form aggregates that sequester the target protein or interfere with the assay in other ways, leading to a sharp, non-stoichiometric drop in signal.
Q4: I've heard about "Pan-Assay Interference Compounds" (PAINS). Could my benzothiadiazine hit be one?
A4: It's a possibility. PAINS are compounds that show activity in multiple, unrelated assays through non-specific mechanisms.[11][12] Some benzothiadiazine derivatives may contain substructures that are flagged as PAINS. However, a PAINS flag is a warning, not a definitive condemnation.[13] It's essential to perform rigorous follow-up experiments to determine if the observed activity is genuine and specific to your target.
Troubleshooting Guides: From Suspicious Hits to Validated Leads
This section provides in-depth troubleshooting guides with step-by-step protocols to help you dissect and resolve common issues encountered with benzothiadiazine derivatives.
Guide 1: Deconvoluting Fluorescence Assay Interference
Fluorescence-based assays are workhorses in drug discovery, but their reliability can be compromised by interfering compounds.
The Problem: Your benzothiadiazine derivative is either generating a signal in the absence of the target (autofluorescence) or reducing the signal from your probe (quenching).
The Underlying Cause: The conjugated ring system common in benzothiadiazine derivatives can absorb and/or emit light at wavelengths that overlap with your assay's fluorophores.[3]
Troubleshooting Workflow:
Caption: Workflow for identifying compound aggregation.
Experimental Protocol: Detergent Test
This simple test can quickly indicate if your compound's activity is dependent on aggregation.
Materials:
-
Your benzothiadiazine derivative
-
Your primary assay components
-
Non-ionic detergent (e.g., Triton X-100 or Tween-20)
Procedure:
-
Run your primary assay as usual.
-
In a parallel experiment, include a low concentration (e.g., 0.01-0.1%) of the non-ionic detergent in the assay buffer.
-
Analysis: If the inhibitory activity of your compound is significantly reduced or eliminated in the presence of the detergent, it is highly likely that the compound is acting via an aggregation-based mechanism.
Data Summary: Interpreting Dose-Response Curves
| Hill Slope | Plausible Interpretation | Recommended Action |
| ~1 | Classic 1:1 binding | Proceed with validation |
| >1.5 | Potential aggregation or other non-specific mechanism | Perform aggregation assays |
| <0.5 | Potential complex binding kinetics or assay artifact | Re-evaluate assay conditions |
Guide 3: Validating Target Engagement with Biophysical Methods
Biophysical assays provide direct evidence of a compound binding to its target, offering a crucial validation step.
The Problem: You have a confirmed hit from biochemical and cellular assays, but you need definitive proof of direct target engagement.
The Underlying Cause: Cellular effects can be downstream of the primary target or due to off-target interactions. Direct binding confirmation is essential.
Recommended Methods:
-
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF): This method measures the change in a protein's melting temperature upon ligand binding. [14][15][16]* Surface Plasmon Resonance (SPR): SPR provides real-time kinetic data on the binding and dissociation of a small molecule to an immobilized protein. [17][18][19][20] Experimental Protocol: Thermal Shift Assay (TSA)
Materials:
-
Purified target protein
-
Your benzothiadiazine derivative
-
SYPRO Orange dye (or similar)
-
Real-time PCR instrument
-
TSA buffer
Procedure:
-
Prepare a master mix containing the target protein and SYPRO Orange dye in TSA buffer.
-
Dispense the master mix into the wells of a 96- or 384-well PCR plate.
-
Add your compound at various concentrations to the wells. Include a DMSO control.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument and run a melt curve experiment, gradually increasing the temperature.
-
Analysis: A positive result is a shift in the protein's melting temperature (Tm) in the presence of your compound, indicating stabilization upon binding.
Workflow for Biophysical Validation:
Caption: A streamlined workflow for biophysical hit validation.
Orthogonal and Counter-Screening Strategies
To build a strong case for a true hit, it is essential to employ orthogonal and counter-screening assays.
-
Orthogonal Assays: These assays measure the same biological activity but use a different detection method. For example, if your primary screen was a fluorescence-based kinase assay, an orthogonal assay could be a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®). [21][22]This helps to rule out artifacts related to the primary assay's technology.
-
Counter-Screens: These are designed to identify off-target activities. For benzothiadiazine derivatives, relevant counter-screens could include:
-
Mitochondrial Toxicity Assays: Given their known interaction with mitochondrial complex II, assessing mitochondrial function is prudent. [1][23] * hERG Channel Inhibition Assays: Some heterocyclic compounds are known to inhibit the hERG potassium channel, which can lead to cardiotoxicity.
-
General Cytotoxicity Assays: To ensure that the observed cellular phenotype is not simply due to cell death.
-
By systematically applying the principles and protocols outlined in this guide, you can confidently navigate the complexities of working with benzothiadiazine derivatives, leading to more robust and reliable data, and ultimately, more successful drug discovery outcomes.
References
-
Auld, D. S., Inglese, J., & Dahlin, J. L. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Bian, Y., Zheng, W., & Wang, X. (2021). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity*. ChemMedChem, 16(10), 1636–1644. [Link]
-
Bruns, R. F., & Watson, I. A. (2012). Rules for identifying potentially reactive or promiscuous compounds. Journal of Medicinal Chemistry, 55(22), 9763–9772. [Link]
-
Coussens, N. P., Sittampalam, G. S., & Brimacombe, K. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Dahlin, J. L., Walters, M. A., & Baell, J. B. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]
-
Evotec. (2024, March 7). How To Optimize Your Hit Identification Strategy. Evotec. [Link]
-
Grant, S. K. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Lin, H., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(9), 1269–1278. [Link]
-
McGovern, S. L., et al. (2003). A Common Mechanism for Non-specific Inhibition of Enzymes by Small Molecules. Journal of Medicinal Chemistry, 46(19), 4265–4272. [Link]
-
Michael, S., et al. (2018). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 23(8), 771–789. [Link]
-
Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212–2221. [Link]
-
Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]
-
Santos, R., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Medicinal Chemistry, 58(12), 4975–4978. [Link]
-
Yang, J., Calero, C., & Martí, J. (2022). In Silico Drug Design of Benzothiadiazine Derivatives Interacting with Phospholipid Cell Membranes. International Journal of Molecular Sciences, 23(6), 3147. [Link]
-
Simeonov, A., & Davis, M. I. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Axxam S.p.A. (n.d.). Thermal shift assays for early-stage drug discovery. [Link]
-
Akoya Biosciences. (2022, February 18). How Autofluorescence Reduction can Improve Your CODEX Workflow [Video]. YouTube. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]
-
Drug Hunter. (2022, May 7). AICs and PAINS: Mechanisms of Assay Interference. [Link]
-
Allen, M., & Mancia, F. (2010). Bio-orthogonal Affinity Purification of Direct Kinase Substrates. Journal of the American Chemical Society, 132(35), 12268–12270. [Link]
-
Dahlin, J. L., et al. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Bio-Rad Laboratories. (n.d.). Large and Small Molecule Screening by SPR. [Link]
-
Lin, Y., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences, 21(20), 7573. [Link]
-
Huynh, K., & Partch, C. L. (2015). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science, 79, 28.9.1–28.9.14. [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]
-
Verastegui-Sanchez, M. (2021, September 8). What are PAINS?: A Challenge for High-Throughput Screening in Early Drug Discovery. NC State University. [Link]
-
CRISPR Medicine News. (2023, November 29). Strategies to Avoid and Reduce Off-Target Effects. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
-
INRS. (n.d.). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. [Link]
-
Zhu, S., et al. (2016). Synthesis of benzothiadiazine derivatives exhibiting dual activity as aldose reductase inhibitors and antioxidant agents. Bioorganic & Medicinal Chemistry Letters, 26(12), 2854–2858. [Link]
-
Asquith, C. R. M., & Ladds, G. (2019). Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets. Molecules, 24(4), 713. [Link]
-
Reichert, V. (2022, July 27). Guide to Running an SPR Experiment. Nicoya. [Link]
-
Wikipedia. (2023, December 1). Thermal shift assay. [Link]
-
Journal of Research in Chemistry. (2023). Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. [Link]
-
Creative Biolabs. (n.d.). Four Well-Established Strategies Used in Hit Identification. [Link]
-
Cell and Gene. (2024, June 10). How to Reduce Off-Target Effects of Genome Editing [Video]. YouTube. [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]
-
Foghorn Therapeutics. (n.d.). Characterizing Compound Behavior at Foghorn Therapeutics. [Link]
-
Bender, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Chemical Information and Modeling, 59(8), 3629–3637. [Link]
-
Reichert, V. (2024, June 20). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Nicoya. [Link]
-
Samper, N., et al. (2019). How to Stabilize Protein: Stability Screens for Thermal Shift Assays and Nano Differential Scanning Fluorimetry in the Virus-X Project. Journal of Visualized Experiments, (144), e58666. [Link]
-
JoVE. (2022, June 21). Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview [Video]. YouTube. [Link]
-
Di, Y., et al. (2021). Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence. Briefings in Bioinformatics, 22(5), bbaa403. [Link]
-
Sun, B., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149–159. [Link]
Sources
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistryjournal.net [chemistryjournal.net]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. How to Triage PAINS-Full Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. What are PAINS?: A Challenge for High-Throughput Screening in Early Drug Discovery – Michelle Verastegui-Sanchez – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]
- 16. axxam.com [axxam.com]
- 17. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad.com [bio-rad.com]
- 19. dhvi.duke.edu [dhvi.duke.edu]
- 20. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. promega.com.br [promega.com.br]
- 23. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity* - PubMed [pubmed.ncbi.nlm.nih.gov]
how to increase the selectivity of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide
Technical Support Center: 7-Nitro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide
Welcome to the technical support resource for 7-Nitro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high selectivity in reactions involving this versatile heterocyclic scaffold. The inherent functionalities—a reactive nitro group, an acidic N-H proton, and an electron-deficient aromatic ring—offer numerous avenues for chemical modification, yet present significant selectivity challenges.
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured as a series of frequently asked questions that address common selectivity issues encountered during the chemical modification of 7-Nitro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide.
FAQ 1: How can I selectively reduce the nitro group to an amine without affecting the sulfonamide or other ring functionalities?
Answer:
This is the most common challenge. The goal is to achieve chemoselective reduction of the nitro group to form 7-Amino-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide. Aggressive reducing agents can lead to the cleavage of the sulfonamide S-N bond or reduction of the heterocyclic ring. The key is to choose a method with high selectivity for the nitro group, especially in the presence of a sulfur-containing heterocycle, which can act as a catalyst poison in some systems.[4][5]
Troubleshooting Workflow: Reagent Selection for Selective Nitro Reduction
The choice of reducing agent is critical and depends on the overall substrate tolerance and desired reaction conditions. The following workflow can guide your selection process.
Caption: Decision workflow for selecting a nitro group reduction method.
Comparative Data on Reduction Methods
The following table summarizes common methods, highlighting their suitability for this specific substrate class.
| Method | Reducing Agent / Catalyst | Solvent | Typical Yield | Selectivity & Causality |
| Catalytic Hydrogenation | H₂, Pd/C (10%) | EtOH / MeOH | >90% | High risk of catalyst poisoning by the sulfur atom in the thiadiazine ring, leading to sluggish or incomplete reactions.[5] |
| Sulfur-Tolerant Hydrogenation | H₂, Sulfided Pt/C or Ru-S | Acetonitrile | 80-95% | Specifically designed to resist poisoning by sulfur-containing compounds, ensuring consistent catalytic activity and high yields.[4][6] |
| Metal/Acid Reduction | SnCl₂·2H₂O | EtOH or EtOAc | >95% | An excellent choice. Tin(II) chloride is a mild reducing agent that is highly chemoselective for the nitro group, leaving the sulfonamide and other functionalities intact.[2][7] |
| Metal/Acid Reduction | Fe / NH₄Cl (or AcOH) | EtOH / H₂O | >90% | A classic, robust, and cost-effective method. Iron is highly selective for nitro groups and generally does not affect sulfonamides.[7][8] |
| Transfer Hydrogenation | Hydrazine Hydrate / Fe₂O₃-MgO | Methanol | 90-99% | Avoids the use of high-pressure hydrogen gas. The iron oxide catalyst is effective and selective for reducing nitro groups in sulfur-containing aromatic compounds.[9] |
Recommended Protocol: Selective Nitro Reduction using Tin(II) Chloride
This method is often preferred for its mildness, high chemoselectivity, and reliability.
-
Preparation: In a round-bottom flask, dissolve 7-Nitro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide (1.0 eq) in absolute ethanol (or ethyl acetate) to a concentration of approximately 0.1 M.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution in one portion.
-
Reaction: Stir the resulting suspension at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution.
-
Extraction: The resulting mixture will likely contain tin salts as a precipitate. Filter the mixture through a pad of celite if necessary. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 7-amino product can be purified by column chromatography on silica gel or by recrystallization.
FAQ 2: How can I achieve regioselective substitution on the aromatic ring?
Answer:
The 7-nitro group, being a powerful electron-withdrawing substituent, strongly activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr) .[10][11] This provides a strategic advantage for introducing nucleophiles. The key to selectivity is understanding the electronic effects that govern the reaction.
The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex most effectively when it is ortho or para to the site of nucleophilic attack.[11][12] In the 7-Nitro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide system, this means that if a suitable leaving group (e.g., a halogen like F or Cl) is present at the C5 or C8 position, it can be displaced by a nucleophile.
Mechanism of Regioselectivity in SNAr
Note: The DOT script above is illustrative. Actual image generation would require valid image URLs for the chemical structures. Caption: SNAr regioselectivity is dictated by nitro group position.
Troubleshooting & Strategy:
-
Problem: No reaction occurs when trying to displace a leaving group.
-
Cause: The leaving group is likely meta to the nitro group (e.g., at C6). The intermediate anion cannot be stabilized by the nitro group through resonance.
-
Solution: The synthetic route must be designed to place a good leaving group (F > Cl > Br) at a position ortho or para to the activating nitro group. For this scaffold, this would ideally be the C5 or C8 position.
-
-
Problem: The nitro group itself is displaced by the nucleophile.
-
Cause: The nitro group can act as a leaving group, especially with strong nucleophiles in polar aprotic solvents.[13]
-
Solution: Use a substrate with a better leaving group (like a halide) at an activated position. If displacement of the nitro group is unavoidable, consider milder nucleophiles, lower temperatures, or changing the solvent.
-
Protocol: SNAr with an Amine Nucleophile
This protocol assumes a substrate like 8-Chloro-7-nitro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide.
-
Preparation: To a solution of the chloro-substituted substrate (1.0 eq) in a polar aprotic solvent like DMF or DMSO, add the amine nucleophile (e.g., piperidine, 1.5-2.0 eq).
-
Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq) to act as a scavenger for the HCl generated.
-
Reaction: Heat the mixture to 80-120 °C and monitor by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.
FAQ 3: How can I selectively functionalize the N-H position of the thiadiazine ring without side reactions?
Answer:
The proton at the N4 position is acidic due to the adjacent electron-withdrawing sulfonyl group. This allows for deprotonation followed by reaction with an electrophile (e.g., alkylation or acylation). Selectivity issues can arise from competing reactions, such as alkylation at another nitrogen atom or reaction with the nitro group.
In related 2H-1,2,3-benzothiadiazine 1,1-dioxide systems, alkylation can occur at both N2 and N3, with the regiochemical outcome being highly dependent on the base and solvent system used.[14] For the 1,2,4-thiadiazine system, the primary concern is achieving clean N4-functionalization.
Troubleshooting & Strategy:
-
Problem: Low yield or mixture of products during N-alkylation.
-
Cause 1: Incomplete Deprotonation. A base that is not strong enough will result in a low concentration of the desired anion, leading to a slow reaction and potential side reactions.
-
Solution 1: Use a strong, non-nucleophilic base. Sodium hydride (NaH) in an aprotic solvent like THF or DMF is a standard choice. Cesium carbonate (Cs₂CO₃) is also highly effective and often gives cleaner reactions.
-
Cause 2: Competing O-Alkylation. The deprotonated sulfonamide is an ambident nucleophile and can, in principle, react at the oxygen atom.
-
Solution 2: O-alkylation is generally less favorable than N-alkylation for sulfonamides. Using polar aprotic solvents (DMF, DMSO) and counterions like Na⁺ or Cs⁺ typically favors N-alkylation.
-
Cause 3: Electrophile Reacts with the Nitro Group. Highly reactive electrophiles might interact with the nitro group.
-
Solution 3: Use moderately reactive electrophiles (e.g., alkyl iodides or bromides) and conduct the reaction at controlled temperatures (0 °C to room temperature).
-
Recommended Protocol: N4-Alkylation
-
Preparation: Dissolve the 7-Nitro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide (1.0 eq) in anhydrous DMF or THF in a flask under an inert atmosphere (N₂ or Ar).
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas evolution. Stir for 30-60 minutes at 0 °C to ensure complete formation of the sodium salt.
-
Alkylation: Add the alkyl halide (e.g., methyl iodide, 1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate.
-
Purification: Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate. Purify the N4-alkylated product by column chromatography.
References
-
Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. SciSpace by Typeset. Available at: [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Data. Available at: [Link]
-
Synthetic routes of benzothiadiazine dioxides described in the literature. ResearchGate. Available at: [Link]
-
Rational Design of Supported Metal Catalysts for Selective Hydrogenation of Sulfur‐Containing Compounds. ResearchGate. Available at: [Link]
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]
-
Reduction of sulphur-containing aromatic nitro compounds with hydrazine hydrate over iron(III) oxide-MgO catalyst. ResearchGate. Available at: [Link]
-
Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Available at: [Link]
-
Rational Design of Supported Metal Catalysts for Selective Hydrogenation of Sulfur‐Containing Compounds. Semantic Scholar. Available at: [Link]
-
Synthesis of modified 4H-1,2,4-benzothiadiazine-1,1-dioxides and determination of their affinity and selectivity for different types of K(ATP) channels. PubMed. Available at: [Link]
-
Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI. Available at: [Link]
-
Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. PubMed Central. Available at: [Link]
-
Ortho-directed substitution of 2,1,3-benzothiadiazole derivatives. Diva-Portal.org. Available at: [Link]
-
Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. Available at: [Link]
-
Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction. PubMed Central. Available at: [Link]
-
Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. Journal of Research in Chemistry. Available at: [Link]
-
Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. MDPI. Available at: [Link]
-
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
Synthesis and antiparasitic screening of 4-nitro-1,2,6-thiadiazine 1,1-dioxides. ResearchGate. Available at: [Link]
-
Directed (ortho) Metallation. University of California, Irvine. Available at: [Link]
-
Directed Ortho Metalation. Harvard University. Available at: [Link]
-
Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. PubMed Central. Available at: [Link]
-
Novel Nitro Derivatives of Benzothiadiazine 1,1-Dioxide as Aldose Reductase Inhibitors. Atlantis Press. Available at: [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. PubMed Central. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. Nucleophilic aromatic substitution of the nitro-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview [mdpi.com]
managing degradation of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide during experiments
Introduction: Welcome to the dedicated technical support guide for 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this compound in their experiments. Due to its specific chemical architecture—combining a benzothiadiazine 1,1-dioxide core with an electron-withdrawing nitro group—this molecule presents unique stability challenges.[1][2] Proactive management of its degradation is critical for ensuring experimental reproducibility, preserving biological activity, and maintaining the integrity of your results. This guide provides in-depth, field-proven insights and protocols to help you navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs) on Handling & Stability
This section addresses the most common queries regarding the day-to-day handling and storage of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide to prevent its degradation.
Q1: What are the primary drivers of degradation for this compound?
A1: The degradation of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide is primarily influenced by three factors stemming from its structure:
-
Hydrolytic Instability: The benzothiadiazine ring can be susceptible to hydrolysis, particularly under strongly acidic or alkaline conditions, which can lead to ring-opening and loss of the core scaffold.[3][4][5]
-
Photochemical Sensitivity: The nitroaromatic moiety makes the molecule prone to degradation upon exposure to light, especially UV radiation. This can trigger complex reactions, including photoreduction of the nitro group or other rearrangements.[6][7]
-
Thermal & Redox Sensitivity: As an energetic nitroaromatic compound, it can be sensitive to high temperatures, which may induce exothermic decomposition.[8][9] The nitro group is also a redox-active center, making it susceptible to reduction by various chemical agents or even trace metal impurities.
Q2: What are the optimal conditions for long-term storage?
A2: To ensure maximum shelf-life and integrity, the compound should be stored under controlled conditions that mitigate the risks identified above.
| Parameter | Condition | Rationale |
| State | Solid, crystalline powder | Maximizes stability compared to solutions, which can accelerate degradation. |
| Temperature | -20°C or below (Frozen) | Reduces thermal energy, slowing down potential decomposition pathways.[10] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen and moisture, preventing oxidative degradation and hydrolysis.[10] |
| Light | Protected from light | Store in an amber glass vial, placed inside an opaque secondary container.[7][10] |
| Purity | Use high-purity grade | Impurities can catalyze degradation reactions.[9] |
Q3: How should I prepare stock solutions? Which solvents are recommended?
A3: Stock solution preparation is a critical step where degradation often occurs.
-
Solvent Selection: Use anhydrous, high-purity solvents. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common choices for creating highly concentrated stocks.[11][12] However, always perform a small-scale solubility test first. Avoid solvents with reactive impurities (e.g., peroxides in aged ethers like THF).
-
Preparation Protocol:
-
Allow the solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the powder.[10]
-
Weigh the required amount quickly and accurately.
-
Use a freshly opened bottle of anhydrous solvent or a solvent purified through a solvent purification system.
-
Prepare the solution and immediately cap the vial tightly.
-
-
Storage of Solutions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Repeated cycling can introduce moisture and accelerate degradation.
Q4: My experiment requires a specific pH. How does pH affect the stability of this compound in aqueous media?
A4: The compound's stability is highly pH-dependent. Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the thiadiazine ring.[5] Based on related heterocyclic compounds, 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide is expected to be most stable in a slightly acidic to neutral pH range (approximately pH 4-7).[13]
-
Recommendation: If your experiment allows, use a buffered solution within this range. If you must work outside this range, prepare the solution immediately before use and minimize its exposure time to the harsh pH. Consider running a parallel control experiment to quantify the rate of degradation under your specific conditions.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common experimental issues that may arise from the degradation of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide.
| Symptom / Observation | Potential Cause (Degradation-Related) | Recommended Action & Explanation |
| Loss of biological activity or reduced potency in assays. | The active compound has degraded into inactive species. | 1. Verify Stock Integrity: Use a fresh aliquot of your stock solution. If the problem persists, prepare a fresh stock from solid material. 2. Analyze for Purity: Use HPLC-UV to check the purity of your stock and working solutions. Compare the chromatogram to a reference standard if available. 3. Review Assay Buffer: Ensure the pH of your assay buffer is within the optimal stability range (pH 4-7).[13] |
| Appearance of new, unexpected peaks in HPLC, LC-MS, or NMR. | Degradation has occurred, generating new chemical entities. | 1. Identify the Stressor: Review your experimental workflow. Was the sample exposed to light, high temperature, or extreme pH? 2. Characterize Degradants: If possible, use LC-MS/MS to obtain the mass of the new peaks. This can help elucidate the degradation pathway (e.g., a mass increase of 18 Da may suggest hydrolysis; a mass decrease of 16 or 32 Da could indicate nitro group reduction).[14] 3. Implement Protective Measures: Store samples in amber autosampler vials, use a cooled autosampler, and minimize the time between sample preparation and injection.[10] |
| Color change in solid compound or solutions (e.g., darkening). | This often indicates the formation of conjugated impurities or degradation products, a common issue with nitroaromatic compounds.[15] | 1. Discard the Sample: Do not use discolored material, as its purity is compromised. 2. Review Storage Conditions: Ensure the compound is stored according to the guidelines in the FAQ section (frozen, dark, inert atmosphere).[10] This is a clear sign that storage conditions are inadequate. |
| Poor reproducibility between experimental runs. | Inconsistent degradation rates due to variable experimental conditions. | 1. Standardize Protocols: Ensure that all experimental parameters (incubation times, light exposure, temperature, solution age) are strictly controlled and documented. 2. Perform Forced Degradation Study: Intentionally expose the compound to heat, light, acid, and base to understand its degradation profile (see Protocol 1).[6][16] This knowledge will help you design more robust experiments. |
Troubleshooting Workflow
The following diagram illustrates a logical decision-making process when encountering suspected degradation.
Caption: Troubleshooting decision tree for degradation issues.
Section 3: Protocols for Stability Assessment
To proactively manage degradation, it is crucial to understand the compound's stability under your specific experimental conditions. The following are standard protocols for forced degradation studies.
Protocol 1: Basic Photostability Forced Degradation Study
This protocol is a simplified version based on ICH Q1B guidelines to evaluate the photosensitivity of the compound.[6][16]
Objective: To determine if the compound degrades upon exposure to light and to validate that your analytical method can detect the resulting degradants.
Materials:
-
7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide
-
Appropriate solvent (e.g., HPLC-grade Acetonitrile:Water 50:50)
-
Clear and amber HPLC vials
-
Photostability chamber or a light source emitting a standardized output (e.g., cool white fluorescent and near-UV lamps)
-
Validated HPLC-UV method for the compound
Procedure:
-
Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 0.1 mg/mL).
-
Aliquot Samples:
-
Light-Exposed Sample: Transfer an aliquot to a clear glass vial.
-
Dark Control: Transfer an identical aliquot to an amber glass vial or a clear vial completely wrapped in aluminum foil.
-
-
Exposure: Place both vials in the photostability chamber. The dark control must be placed alongside the exposed sample to ensure identical thermal conditions. Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.
-
Analysis:
-
At the end of the exposure period, retrieve both samples.
-
Analyze the light-exposed sample, the dark control, and a freshly prepared (unexposed) solution by HPLC.
-
-
Evaluation:
-
Compare the chromatogram of the dark control to the unexposed solution. Any significant difference indicates thermal degradation.
-
Compare the chromatogram of the light-exposed sample to the dark control. The appearance of new peaks or a decrease in the main peak area indicates photodegradation.
-
Protocol 2: pH-Dependent Stability Screening
Objective: To assess the stability of the compound across a range of pH values.
Materials:
-
Stock solution of the compound in an organic solvent (e.g., DMSO).
-
A series of aqueous buffers (e.g., pH 2, 4, 7, 9, 11). Ensure the buffers do not interfere with the analytical method.
-
HPLC system.
Procedure:
-
Sample Preparation: For each pH to be tested, dilute a small amount of the organic stock solution into the aqueous buffer to achieve the final desired concentration. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect.
-
Incubation: Incubate the prepared solutions at a controlled temperature (e.g., room temperature or 37°C).
-
Time-Point Analysis: At designated time points (e.g., T=0, 2h, 6h, 24h), take an aliquot from each pH solution and immediately analyze it by HPLC. Quenching the reaction by dilution in the mobile phase may be necessary.
-
Data Analysis:
Potential Degradation Pathways Diagram
This diagram illustrates the two most probable degradation mechanisms for this molecule based on its chemical structure.
Caption: Plausible degradation pathways for the target compound.
References
- BenchChem. (2025).
- MDPI. (n.d.).
- BenchChem. (2025). Storage and Handling Tips for Research Chemicals: Safety Comes First. BenchChem.
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
- ResearchGate. (2025). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview.
- EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
- Journal of Research in Chemistry. (n.d.). Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. Journal of Research in Chemistry.
- ResearchGate. (n.d.). Synthetic routes of benzothiadiazine dioxides described in the literature.
- ORBi. (2023). Exploring thienothiadiazine dioxides as isosteric analogues of benzo. ORBi.
- NIH. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines.
- ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- Q1 Scientific. (2021). Photostability testing theory and practice. Q1 Scientific.
- CORE. (n.d.).
- ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds.
- ResearchGate. (2026). pH effect on stability and kinetics degradation of nitazoxanide in solution.
- ResearchGate. (2025). The effects of pH on the degradation of isothiazolone biocides.
-
NIH. (n.d.). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][8][15]diazepine-3-carboxylate does not influence bioavailability. National Center for Biotechnology Information.
- SciSpace. (2019). An Overview on Common Organic Solvents and Their Toxicity. SciSpace.
- Journal of Pharmaceutical Research International. (2019). An Overview on Common Organic Solvents and Their Toxicity.
Sources
- 1. chemistryjournal.net [chemistryjournal.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. q1scientific.com [q1scientific.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. globalresearchchem.com [globalresearchchem.com]
- 11. scispace.com [scispace.com]
- 12. journaljpri.com [journaljpri.com]
- 13. researchgate.net [researchgate.net]
- 14. Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate does not influence bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Enhancing the Oral Bioavailability of Benzothiadiazine-Based Compounds
Welcome to the technical support center for benzothiadiazine-based compounds. This guide is designed for researchers, scientists, and drug development professionals actively working to overcome the unique challenges associated with this important class of molecules. Here, we provide in-depth, experience-driven answers to common questions and detailed troubleshooting guides for issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common inquiries regarding the oral bioavailability of benzothiadiazine derivatives.
Q1: What is oral bioavailability and why is it often a challenge for benzothiadiazine compounds?
Oral bioavailability refers to the fraction of an orally administered drug that reaches systemic circulation unchanged.[1][2] It is a critical parameter that determines the therapeutic efficacy of a drug. The journey from the gastrointestinal (GI) tract to the bloodstream is fraught with obstacles that can significantly reduce a drug's concentration.
For benzothiadiazine derivatives, these challenges are particularly pronounced due to their common physicochemical properties. These compounds often possess rigid, aromatic structures that contribute to poor aqueous solubility.[3] Furthermore, their moderate lipophilicity can lead to issues with membrane permeability and susceptibility to extensive first-pass metabolism in the liver and gut wall.[1][4]
Caption: Key barriers reducing oral bioavailability of a drug.
Q2: What is the Biopharmaceutics Classification System (BCS) and where do most benzothiadiazines fall?
The Biopharmaceutics Classification System (BCS) is a scientific framework that classifies drug substances based on two key parameters: aqueous solubility and intestinal permeability.[5][6] This system helps predict a drug's oral absorption characteristics.
The four BCS classes are:
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Due to their characteristic low aqueous solubility and variable permeability, many benzothiadiazine-based compounds fall into BCS Class II or BCS Class IV .[7][8] For Class II compounds, the rate-limiting step to absorption is drug dissolution, while Class IV compounds face the dual challenges of poor solubility and poor permeability.[8] Understanding your compound's BCS class is the first step in designing an effective formulation strategy.
Q3: What are the primary formulation strategies to overcome these bioavailability challenges?
Strategies are chosen based on the specific rate-limiting factor (solubility, permeability, or metabolism).
-
For Solubility Enhancement (BCS Class II & IV): The primary goal is to increase the dissolution rate and/or the apparent solubility of the compound in the GI tract.[9][10] Common approaches include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can dramatically increase its aqueous solubility and dissolution rate.[11][12]
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils and surfactants that form fine emulsions in the gut, keeping the drug in a solubilized state.[3]
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug, which can enhance the dissolution rate according to the Noyes-Whitney equation.[9]
-
-
For Permeability Enhancement (BCS Class III & IV): These strategies focus on helping the drug cross the intestinal epithelium.
-
Permeation Enhancers: These are excipients that can transiently and reversibly open the tight junctions between intestinal cells or fluidize the cell membrane to facilitate drug transport.[13][14]
-
Inhibition of Efflux Pumps: Many drugs are actively transported back into the GI lumen by efflux pumps like P-glycoprotein (P-gp). Co-administration with a P-gp inhibitor can increase net absorption.[15]
-
Section 2: Troubleshooting Guides
This section provides structured guidance for identifying and solving specific experimental issues.
Guide 1: Issue - Low Aqueous Solubility & Dissolution Rate
Problem Identification: You observe low or highly variable plasma concentrations in preclinical studies despite adequate dosing. In vitro, the compound shows minimal dissolution in simulated gastric and intestinal fluids (SGF, SIF).
Potential Causes & Solutions:
| Potential Cause | Diagnostic Experiment | Recommended Solution(s) | Scientific Rationale |
| High Crystalline Lattice Energy | Powder X-Ray Diffraction (PXRD) to confirm crystallinity. Differential Scanning Calorimetry (DSC) to measure melting point. | Amorphous Solid Dispersion (ASD) .[16] | Converting the drug to its high-energy amorphous form eliminates the need to overcome the crystal lattice energy during dissolution, often leading to supersaturation.[12] |
| High Lipophilicity (LogP > 3) | Shake-flask method to determine LogP. | Lipid-Based Formulations (SEDDS/SMEDDS) .[3] | The drug is pre-dissolved in a lipid/surfactant mixture. Upon dilution in the gut, it forms a fine emulsion, presenting the drug in a solubilized state for absorption. |
| pH-Dependent Solubility | pH-solubility profile determination across a physiological pH range (1.2-6.8). | Salt Formation (if ionizable groups are present). Enteric Coating/Polymers (for acid-labile drugs or to target release). | Salt forms often have higher solubility and faster dissolution rates than the free acid or base. Enteric polymers protect the drug from the stomach's low pH and release it in the higher pH of the intestine. |
Featured Protocol: Preparation of a Benzothiadiazine-Loaded Solid Dispersion (Solvent Evaporation Method)
This protocol is a reliable method for screening polymers and drug loadings to create an effective ASD.[11]
-
Preparation:
-
Accurately weigh the benzothiadiazine compound and the selected polymer (e.g., PVP K30, HPMC-AS) in desired ratios (e.g., 1:1, 1:3, 1:5 w/w).
-
Select a common volatile solvent (e.g., methanol, acetone, or a mixture) in which both the drug and polymer are fully soluble.
-
Dissolve both components completely in the solvent using a magnetic stirrer to form a clear solution.
-
-
Solvent Evaporation:
-
Transfer the solution to a round-bottom flask.
-
Use a rotary evaporator (rotovap) with a water bath set to a temperature well below the solvent's boiling point (e.g., 40-50°C) to prevent bumping.
-
Apply a vacuum and rotate the flask to create a thin film on the flask wall. Continue until all solvent has evaporated.
-
-
Drying and Milling:
-
Scrape the resulting solid film from the flask.
-
Place the solid in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
Gently grind the dried ASD into a fine powder using a mortar and pestle.
-
-
Characterization (Self-Validation):
-
PXRD: Confirm the absence of crystalline peaks, indicating a successful amorphous conversion.
-
DSC: Look for a single glass transition temperature (Tg) to ensure a homogenous dispersion.
-
Dissolution Testing: Compare the dissolution profile of the ASD to the pure crystalline drug in simulated intestinal fluid (pH 6.8). A significant increase in dissolution rate and extent validates the formulation's success.
-
Caption: Troubleshooting workflow for low aqueous solubility.
Guide 2: Issue - Poor Intestinal Permeability
Problem Identification: Even after improving solubility with a formulation like an ASD, in vivo exposure remains low. This suggests that the drug, although dissolved, cannot efficiently cross the intestinal wall.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Experiment | Recommended Solution(s) | Scientific Rationale |
| Poor Passive Diffusion | Caco-2 permeability assay (A-to-B direction).[17] | Chemical Modification: Increase lipophilicity (if LogP is too low). Formulation: Use permeation enhancers.[14] | Passive diffusion is often driven by a compound's lipophilicity. Permeation enhancers can temporarily increase the leakiness of the intestinal barrier, allowing paracellular transport. |
| Active Efflux | Bidirectional Caco-2 assay.[18] An efflux ratio (Papp B-A / Papp A-B) > 2 is indicative of active efflux.[15] | Co-administration with Efflux Inhibitors (e.g., Verapamil for P-gp).[15] | Efflux transporters like P-gp actively pump the drug out of intestinal cells. Inhibiting these transporters increases the net amount of drug that crosses into the bloodstream. |
| Large Molecular Size / Low Polarity | Review molecular properties (MW, TPSA). | Prodrug Approach: Add a lipophilic promoiety that is cleaved after absorption.[19] | A prodrug can mask polar functional groups, enhancing membrane permeability. The active drug is then released systemically. |
Featured Protocol: Caco-2 Cell Permeability Assay
The Caco-2 assay is the industry standard for predicting human intestinal absorption and identifying efflux issues.[17][18]
-
Cell Culture:
-
Culture Caco-2 cells in appropriate media (e.g., DMEM with 10% FBS).
-
Seed cells onto permeable Transwell® inserts (e.g., 12-well plates) and grow for 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.[15]
-
-
Monolayer Integrity Check (Self-Validation):
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be >200 Ω·cm² to confirm monolayer integrity.[15][20]
-
Alternatively, assess the passage of a low-permeability marker like Lucifer Yellow; leakage should be <1-2%.[15] Discard any inserts that fail this check.
-
-
Transport Experiment:
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
For A-to-B (Apical to Basolateral) Transport: Add the test compound solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
For B-to-A (Basolateral to Apical) Transport: Add the test compound solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer. Also, take a sample from the donor chamber at the start and end of the experiment.
-
-
Analysis and Calculation:
-
Quantify the concentration of the compound in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the flux rate, A is the surface area of the membrane, and C₀ is the initial donor concentration.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).
-
Caption: Caco-2 assay decision workflow for permeability issues.
Guide 3: Issue - High First-Pass Metabolism
Problem Identification: The compound has good solubility and permeability, but in vivo exposure of the parent drug is low, and high levels of metabolites are detected in plasma. This points to extensive metabolism before the drug reaches systemic circulation.[21][22]
Potential Causes & Solutions:
| Potential Cause | Diagnostic Experiment | Recommended Solution(s) | Scientific Rationale |
| High Hepatic Extraction | In vitro Metabolic Stability Assay using Human Liver Microsomes (HLM) or S9 fractions.[23][24] | Chemical Modification: Block metabolic "soft spots" (e.g., by adding fluorine or deuterium) to reduce the rate of metabolism. | Microsomes contain the primary drug-metabolizing enzymes (Cytochrome P450s).[25] A short half-life in this assay indicates rapid clearance by the liver. Modifying the molecule at the site of metabolism can improve its stability. |
| Gut Wall Metabolism | Incubate the compound with intestinal microsomes or S9 fractions. | Enteric Coating/Targeted Release: Formulate the drug to be released in a lower part of the intestine where metabolic enzyme activity may be lower. | The enzymes in the gut wall can metabolize drugs before they even reach the portal vein.[21] Altering the site of release can sometimes bypass areas of high enzymatic activity. |
| Enzyme Induction/Inhibition | Reaction phenotyping studies to identify the specific CYP enzymes responsible for metabolism (e.g., CYP3A4, CYP2D6). | Avoid Co-medications: If the primary metabolizing enzyme is known, avoid co-administration with drugs that induce or inhibit that enzyme. | Drug-drug interactions can significantly alter bioavailability. Knowing the specific CYP pathway is crucial for clinical development.[1] |
Featured Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes
This assay determines a compound's intrinsic clearance, providing a powerful prediction of its in vivo hepatic clearance.[26][27]
-
Preparation:
-
Thaw pooled Human Liver Microsomes (HLM) on ice.
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4) and the test compound (final concentration typically 1 µM).
-
Prepare a separate solution of the NADPH cofactor. Keep all solutions on ice.
-
-
Incubation:
-
Pre-incubate the HLM/compound mixture at 37°C for 5-10 minutes to equilibrate.
-
Initiate the metabolic reaction by adding the NADPH solution. This is your T₀ (time zero) point.
-
Incubate the reaction at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.[23]
-
-
Control Incubations (Self-Validation):
-
-NADPH Control: Run a parallel incubation for the longest time point without adding NADPH. Significant compound loss here indicates non-enzymatic degradation.
-
Positive Control: Run a known rapidly metabolized compound (e.g., Midazolam) to ensure the microsomes are active.
-
-
Analysis and Calculation:
-
Centrifuge the quenched samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to determine the remaining percentage of the parent compound at each time point.
-
Plot the natural logarithm (ln) of the percent remaining versus time. The slope of this line is the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate Intrinsic Clearance (Cl_int) = (0.693 / t½) / (protein concentration in mg/mL).
-
Caption: Troubleshooting workflow for high first-pass metabolism.
References
- Technical Support Center: Enhancing the Solubility of Benzothiadiazole Derivatives. Benchchem.
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]
- Caco-2 Permeability Assay. AxisPharm.
- Metabolic stability in liver microsomes. Mercell.
- Caco2 assay protocol. protocols.io.
- Microsomal Stability. Cyprotex.
-
Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. ResearchGate. Available at: [Link]
- Microsomal stability assay for human and mouse liver microsomes. protocols.io.
- Caco-2 permeability assay. Creative Bioarray.
-
Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. National Institutes of Health (NIH). Available at: [Link]
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]
-
In Vitro Drug Metabolism Using Liver Microsomes. PubMed. Available at: [Link]
- Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. Journal of Research in Chemistry.
-
Biopharmaceutics Classification System. Wikipedia. Available at: [Link]
-
Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. Available at: [Link]
- Biopharmaceutics Classification System. Systematic Reviews in Pharmacy.
- Biopharmaceutical Classification System: A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
-
First-pass effect. Canadian Society of Pharmacology and Therapeutics (CSPT). Available at: [Link]
-
First pass effect. Wikipedia. Available at: [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]
- Study of First-Pass Metabolism and its Uses. Walsh Medical Media.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
-
First Pass Metabolism Abstract In this article in the series of 'bite sized' pharmacology, we will look at the concept of fi. CORE. Available at: [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]
-
Overcoming Bioavailability Challenges In Oral Formulation Development. Pharmaceutical Outsourcing. Available at: [Link]
-
1-phenylpiperazine and several derivatives increased the permeability... ResearchGate. Available at: [Link]
-
Formulation strategies to improve the efficacy of intestinal permeation enhancers. PubMed. Available at: [Link]
Sources
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistryjournal.net [chemistryjournal.net]
- 5. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. rjpbcs.com [rjpbcs.com]
- 8. pharm-int.com [pharm-int.com]
- 9. longdom.org [longdom.org]
- 10. ijmsdr.org [ijmsdr.org]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. researchgate.net [researchgate.net]
- 14. Formulation strategies to improve the efficacy of intestinal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. Caco-2 Permeability Assay | AxisPharm [axispharm.com]
- 19. ascendiacdmo.com [ascendiacdmo.com]
- 20. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 21. First pass effect - Wikipedia [en.wikipedia.org]
- 22. walshmedicalmedia.com [walshmedicalmedia.com]
- 23. mercell.com [mercell.com]
- 24. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 26. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 27. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide via Nuclear Magnetic Resonance Spectroscopy
A Comparative Guide to the Structural Confirmation of 7-Nitro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide via Nuclear Magnetic Resonance Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel compounds, such as the potent aldose reductase inhibitor candidate 7-Nitro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide, nuclear magnetic resonance (NMR) spectroscopy stands as the gold standard for structural elucidation in solution.[4][5] This guide provides a comprehensive, in-depth comparison of predicted versus expected experimental NMR data to confirm the regiochemistry and overall structure of this important heterocyclic scaffold.[3]
The 1,2,4-benzothiadiazine 1,1-dioxide core is a versatile pharmacophore found in a range of therapeutic agents, from diuretics to anticancer drugs.[3][6][7] The introduction of a nitro group at the 7-position is anticipated to significantly modulate its biological activity. However, the synthesis of such derivatives can potentially yield various regioisomers. Therefore, a meticulous NMR analysis is not just a routine characterization step but a critical validation of the synthetic outcome.
The Logic of the Experiment: A Predictive Approach to NMR Structural Confirmation
Given the potential for isomerism, our approach is rooted in a predictive methodology. We will first deduce the theoretical ¹H and ¹³C NMR chemical shifts and coupling patterns for the target molecule, 7-Nitro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide. This prediction will be based on established principles of NMR spectroscopy and supported by data from structurally related analogs found in the literature.[1][6] We will then outline a comprehensive suite of NMR experiments designed to provide a self-validating dataset that either confirms or refutes our predicted structure.
The core of this analysis lies in the strategic use of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. This multi-faceted approach allows for the unambiguous assignment of every proton and carbon atom in the molecule, providing irrefutable evidence of its constitution and connectivity.
Predicted NMR Spectral Data for 7-Nitro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide
The predicted NMR data is derived from the analysis of similar benzothiadiazine 1,1-dioxide structures and the known effects of a nitro substituent on a benzene ring.[1][8] The numbering convention used for the assignments is illustrated in the figure below.
Figure 1. Molecular structure and atom numbering of 7-Nitro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-5 | ~8.40 | d | ~2.0 | Located ortho to the strongly electron-withdrawing nitro group, this proton is expected to be significantly deshielded and appear as a doublet due to coupling with H-6. |
| H-6 | ~8.25 | dd | ~8.5, 2.0 | This proton is ortho to the nitro group and will be deshielded. It will appear as a doublet of doublets due to coupling with both H-5 and H-8. |
| H-8 | ~7.40 | d | ~8.5 | This proton is meta to the nitro group and will be the most upfield of the aromatic protons. It will appear as a doublet due to coupling with H-6. |
| H-3 | ~8.60 | s | - | As a vinylogous proton adjacent to two nitrogen atoms, H-3 is expected to be highly deshielded and appear as a singlet. |
| NH-4 | ~11.5 | br s | - | The acidic sulfonamide proton is expected to be a broad singlet at a very downfield chemical shift, which may exchange with D₂O. |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-3 | ~150 | This carbon, part of a C=N bond, will be significantly downfield. |
| C-4a | ~138 | A quaternary carbon in the aromatic ring, its shift is influenced by the fused heterocyclic system. |
| C-5 | ~125 | This carbon is deshielded by the adjacent nitro group. |
| C-6 | ~120 | This carbon is also deshielded by the nitro group. |
| C-7 | ~148 | The carbon directly attached to the nitro group will be highly deshielded. |
| C-8 | ~118 | This carbon is expected to be the most upfield of the aromatic carbons. |
| C-8a | ~135 | A quaternary carbon fused to the heterocyclic ring. |
Experimental Workflow for Structural Confirmation
To validate the predicted structure, a systematic series of NMR experiments should be performed. The following protocol is designed to provide a comprehensive and self-validating dataset.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the good solubility of many benzothiadiazine derivatives and its ability to preserve the signal of exchangeable protons like the NH group.[1]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. This will provide the initial overview of the proton environment.
-
¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional carbon NMR spectrum. This will reveal the number of unique carbon environments.
-
DEPT-135 Acquisition: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment should be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.
-
COSY Acquisition: A Correlation Spectroscopy (COSY) experiment is crucial for establishing proton-proton coupling networks. In our target molecule, this will confirm the connectivity of the aromatic protons (H-5, H-6, and H-8).
-
HSQC Acquisition: A Heteronuclear Single Quantum Coherence (HSQC) experiment will correlate each proton with its directly attached carbon atom. This is a powerful tool for assigning the carbon signals.
-
HMBC Acquisition: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final and most critical step. It reveals long-range (2-3 bond) correlations between protons and carbons. These correlations will be instrumental in piecing together the molecular framework and confirming the position of the nitro group.
Visualizing the Experimental Workflow
Diagram 2: Key expected HMBC correlations for structural confirmation.
Conclusion
The structural confirmation of 7-Nitro-4H-benzo[e]t[1][2][3]hiadiazine 1,1-dioxide is a critical step in its development as a potential therapeutic agent. By employing a predictive approach combined with a comprehensive suite of 1D and 2D NMR experiments, researchers can create a self-validating dataset that provides unambiguous proof of the molecule's structure. The comparison between the predicted and experimentally obtained NMR data, particularly the key HMBC correlations, will serve as the definitive evidence for the successful synthesis of the target compound. This rigorous approach to structural elucidation is essential for ensuring the integrity and reproducibility of scientific research in drug discovery and development.
References
-
P. Gaillard, et al. (2022). Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators. Molecules, 27(13), 4229. Available at: [Link]
- M. Artico, et al. (1995). Novel 1,2-benzothiazine derivatives with inhibitory activity on aldose reductase. Journal of Medicinal Chemistry, 38(13), 2421-2428.
-
S. Yang, et al. (2015). Novel Nitro Derivatives of Benzothiadiazine 1,1-Dioxide as Aldose Reductase Inhibitors. Proceedings of the 2015 International Conference on Industrial Technology and Management Science. Available at: [Link]
- A. A. Siddiqui, et al. (2022). Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. Journal of Research in Chemistry, 2(1), 1-10.
-
Veeprho. (n.d.). Benzothiadiazine Impurities and Related Compound. Retrieved from [Link]
-
S. S. Karki, et al. (2013). Structural investigation of benzot[1][2][3]hiadiazine-1,1-dioxide chemotype as CD73 ectonucleotidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4919-4923.
- A. H. Siddiqui, et al. (1991). 13C NMR Analysis of some 4‐hydroxy‐2H‐1,2‐benzothiazine 1,1‐dioxides. Magnetic Resonance in Chemistry, 29(8), 843-845.
-
M. J. Pathak, et al. (2018). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ACS Medicinal Chemistry Letters, 9(10), 1018-1023. Available at: [Link]
-
A. Mátyus, et al. (2021). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 26(21), 6449. Available at: [Link]
-
PubChem. (n.d.). 4H-1,2,4-Benzothiadiazine, 1,1-dioxide. Retrieved from [Link]
-
S. F. Khan, et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d]o[1][4]xazin-4-ones as potent anticancer and antioxidant agents. Journal of Molecular Structure, 1214, 128252. Available at: [Link]
Sources
- 1. Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. chemistryjournal.net [chemistryjournal.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel Nitro Derivatives of Benzothiadiazine 1,1-Dioxide as Aldose Reductase Inhibitors | Atlantis Press [atlantis-press.com]
- 6. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In Vivo Validation of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide as a Novel Diuretic Agent
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the preclinical validation of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide, a novel compound within a chemical class renowned for its diuretic properties.[1] We will move beyond a simple recitation of protocols to explore the scientific rationale behind experimental design, ensuring a robust and self-validating approach to assess its potential as a therapeutic agent. Our objective is to compare its activity profile against an established clinical standard, Hydrochlorothiazide (HCTZ), using a validated rat model.
Introduction: The Benzothiadiazine Scaffold and Therapeutic Rationale
The 1,2,4-benzothiadiazine 1,1-dioxide scaffold is a cornerstone in medicinal chemistry, most famously represented by the thiazide class of diuretics.[2] These agents, including Hydrochlorothiazide, have been in clinical use for decades to treat hypertension and edema.[3] They function by inhibiting the sodium-chloride (Na+/Cl-) cotransporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water.[3]
The subject of our investigation, 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide, is a structural analog of this class. The introduction of a nitro group at the 7-position is a key structural modification. This guide outlines the necessary steps to determine if this modification preserves, enhances, or alters the classic diuretic activity, with a particular focus on electrolyte handling, a critical factor in the safety profile of any new diuretic candidate.[4]
Hypothesized Mechanism of Action
Based on its structural backbone, we hypothesize that 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide will act similarly to thiazide diuretics. The primary target is expected to be the Na+/Cl- cotransporter (NCC), encoded by the SLC12A3 gene, located on the apical membrane of cells in the distal convoluted tubule (DCT). Inhibition of NCC reduces the reabsorption of Na+ and Cl- from the tubular fluid, leading to an osmotic increase in water retention within the tubule and subsequent diuresis.
Caption: Hypothesized mechanism of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide in the DCT.
Comparative Validation: Experimental Design
To rigorously assess the compound's activity, a comparative study is essential. We will compare 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide (Test) against a Vehicle control and Hydrochlorothiazide (HCTZ) as the positive control (Standard).
-
Test Article: 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide
-
Standard Drug: Hydrochlorothiazide (HCTZ)
-
Vehicle: A suitable solvent system, e.g., 0.9% saline with 0.5% Tween 80. The choice of vehicle is critical to ensure solubility and bioavailability without exerting its own physiological effects.
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250g) are standard for diuretic screening due to their consistent physiological responses and ease of handling.[5][6]
Experimental Workflow
The overall workflow is designed to ensure data integrity from animal preparation through to final analysis. This multi-step process minimizes variability and provides a clear path for evaluating the primary and secondary endpoints.
Caption: Step-by-step workflow for the validation of diuretic activity in a rat model.
Detailed Experimental Protocol
This protocol is a modified version of the Lipschitz test, a widely accepted method for screening diuretic agents.[5][7]
3.1. Animal Preparation and Housing
-
Acclimatization: Upon arrival, house male Wistar rats (n=18) in standard cages for at least one week to acclimate to the facility environment (22±2°C, 12h light/dark cycle). Provide standard chow and water ad libitum.
-
Grouping: Randomly assign animals into three groups (n=6 per group): Vehicle, Standard (HCTZ), and Test.
-
Fasting: Eighteen hours prior to the experiment, withdraw food but maintain free access to water. This ensures uniform hydration status and gastrointestinal conditions.
3.2. Dosing and Administration
-
Dose Preparation: Prepare fresh solutions of HCTZ and the test compound in the vehicle on the day of the experiment. A typical dose for HCTZ would be 10 mg/kg. The dose for the test compound should be determined from preliminary in vitro or range-finding studies.
-
Pre-Hydration: Administer 25 mL/kg of warm (37°C) normal saline (0.9% NaCl) via oral gavage to all animals to establish a baseline diuresis.
-
Compound Administration: Immediately after saline loading, administer the respective treatments (Vehicle, HCTZ, or Test compound) via oral gavage. The administration volume should be consistent across all groups (e.g., 5 mL/kg).
3.3. Sample Collection and Measurement
-
Metabolic Cages: Place each rat in an individual metabolic cage designed to separate urine and feces.[7]
-
Urine Collection: Collect urine cumulatively at two time points: 0-5 hours and 5-24 hours. The initial 5-hour period captures the acute onset and peak activity, while the 24-hour collection assesses the duration of action.
-
Volume Measurement: Determine the volume of urine collected for each interval. This can be done volumetrically with a graduated cylinder or gravimetrically (assuming a density of 1 g/mL), which is often more accurate for small volumes.
3.4. Biochemical Analysis
-
Centrifugation: Centrifuge the collected urine samples to remove any particulate matter.
-
Electrolyte Concentration: Analyze the supernatant for Na+, K+, and Cl- concentrations. Flame photometry is the traditional method for Na+ and K+, while an ion-selective electrode (ISE) analyzer is a modern, high-throughput alternative for all three ions.[7]
-
Data Recording: Meticulously record all data, including animal weight, dose administered, urine volume, and electrolyte concentrations for each time point.
Data Analysis and Interpretation
The collected data allows for a multi-faceted comparison of the test compound's activity against the controls.
4.1. Key Performance Indicators
-
Total Urine Output (mL/kg): The primary measure of diuretic efficacy.
-
Diuretic Action: (Total urine output of test group) / (Total urine output of control group). A value >1 indicates a diuretic effect.
-
Electrolyte Excretion (μEq/kg): Calculated as [Concentration] x Volume / Animal Weight. This is crucial for understanding the mechanism.
-
Saluretic Index: Total urinary excretion of Na+ and Cl-.
-
Natriuretic/Kaliuretic (Na+/K+) Ratio: This ratio is a critical indicator of potassium-sparing effects. A higher ratio is desirable as it suggests less potassium loss, a significant side effect of conventional thiazides.[4]
4.2. Sample Data Comparison Table
The following table illustrates how experimental data for 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide should be structured for a clear comparison. (Note: Data are hypothetical for illustrative purposes).
| Parameter (0-24h Cumulative) | Vehicle Control (n=6) | HCTZ (10 mg/kg) (n=6) | 7-Nitro-BTHD (10 mg/kg) (n=6) |
| Total Urine Output (mL/kg) | 12.5 ± 1.8 | 28.9 ± 2.5 | 31.2 ± 3.1 |
| Diuretic Action | 1.00 | 2.31 | 2.50 |
| Na+ Excretion (μEq/kg) | 1250 ± 150 | 3100 ± 280 | 3450 ± 310 |
| K+ Excretion (μEq/kg) | 450 ± 55 | 980 ± 90 | 850 ± 85 |
| Cl- Excretion (μEq/kg) | 1300 ± 160 | 3250 ± 300 | 3600 ± 330 |
| Na+/K+ Ratio | 2.78 | 3.16 | 4.06 |
| *p < 0.05 compared to Vehicle Control |
4.3. Interpreting the Results
-
Efficacy: In the hypothetical data above, 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide demonstrates a potent diuretic and saluretic effect, comparable to or even exceeding that of HCTZ at the same dose.
-
Mechanism: The significant increase in Na+ and Cl- excretion strongly supports the hypothesized mechanism of NCC inhibition.
-
Safety Profile: The most compelling hypothetical result is the Na+/K+ ratio of 4.06, which is notably higher than that of HCTZ. This suggests that the 7-nitro derivative may have a more favorable potassium-sparing profile, reducing the risk of hypokalemia. This is a significant point of differentiation and a key advantage if validated.
Conclusion and Future Directions
This guide outlines a robust, comparative methodology for the initial in vivo validation of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide. The successful execution of these experiments will provide critical data on its efficacy, mechanism, and potential safety advantages over existing therapies.
Positive results from this screening model should be followed by more advanced preclinical studies:
-
Dose-Response Studies: To determine the ED50 (effective dose for 50% of maximal response).
-
Pharmacokinetic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[8]
-
Chronic Dosing Studies: To evaluate efficacy and safety upon long-term administration.
-
Hypertension Models: To validate its therapeutic efficacy in a disease-relevant model, such as the Spontaneously Hypertensive Rat (SHR).
By following this scientifically-grounded, comparative approach, researchers can confidently and efficiently determine the therapeutic potential of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide and justify its progression through the drug development pipeline.
References
- A comparative review on In-vivo and In-vitro screening models for diuretic agents. (n.d.). Google Scholar.
-
Diuretics screening models. (2017, November 11). Slideshare. [Link]
-
Li, P., et al. (2017). Discovery and pharmacological study of a novel diuretic. PLOS ONE, 12(3), e0174027. [Link]
-
Benzothiadiazines – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
-
Lin, C., et al. (2022). Preclinical Pharmacokinetic Studies of a Novel Diuretic Inhibiting Urea Transporters. Pharmaceuticals, 15(4), 469. [Link]
-
Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. (2024). Journal of Research in Chemistry. [Link]
-
Sheth, U. K., et al. (1960). Observations on Diuretic Assay Methods using Rat and Dog. Journal of Postgraduate Medicine, 6(3), 111. [Link]
-
Inoue, H., et al. (1965). [Synthesis and diuretic activity of benzothiadiazine derivatives. (Diuretics. 3)]. Yakugaku Zasshi, 85(2), 95-100. [Link]
-
Pálla, T., et al. (2021). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Chemistry, 3(4), 1163-1200. [Link]
Sources
- 1. chemistryjournal.net [chemistryjournal.net]
- 2. mdpi.com [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Discovery and pharmacological study of a novel diuretic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpp.com [ijpp.com]
- 6. [Synthesis and diuretic activity of benzothiadiazine derivatives. (Diuretics. 3] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 8. Preclinical Pharmacokinetic Studies of a Novel Diuretic Inhibiting Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PI3K Inhibitors: Evaluating 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide and its Analogs
This guide provides a comprehensive comparison of phosphoinositide 3-kinase (PI3K) inhibitors, with a focus on the emerging class of benzothiadiazine 1,1-dioxide derivatives, including 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide. We will delve into the mechanistic distinctions between different classes of PI3K inhibitors, present supporting experimental data for their characterization, and provide detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively working in the field of signal transduction and oncology.
The Central Role of the PI3K/AKT/mTOR Pathway
The phosphoinositide 3-kinase (PI3K) signaling pathway is a cornerstone of cellular regulation, governing essential processes such as cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a frequent driver in human cancers.[1][3][4] This has made the PI3K pathway a highly attractive target for therapeutic intervention.[2][3]
The pathway is initiated by the activation of upstream receptors, which recruit and activate PI3K enzymes.[1] Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the critical second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 serves as a docking site for downstream effectors, most notably the serine/threonine kinase AKT, leading to a cascade of phosphorylation events that ultimately activate proteins like the mammalian target of rapamycin (mTOR).[1]
Caption: The PI3K/AKT/mTOR Signaling Pathway.
A Landscape of PI3K Inhibitors
The development of small molecule inhibitors targeting PI3K has been a major focus in drug discovery.[5] These inhibitors can be broadly categorized based on their selectivity for the different Class I PI3K isoforms (α, β, γ, and δ).[4][6]
-
First-Generation Pan-PI3K Inhibitors: Compounds like Wortmannin and LY294002 were instrumental in elucidating the function of the PI3K pathway.[7][8] However, their clinical utility has been hampered by poor selectivity, off-target effects, and unfavorable pharmacokinetic properties.[7][8][9]
-
Second-Generation Pan-PI3K Inhibitors: These agents, such as Buparlisib (BKM120) and Copanlisib, target all four Class I isoforms but with improved drug-like properties.[7][10] While potent, their broad activity can lead to significant toxicities, a known challenge for this class.[5][10]
-
Isoform-Selective Inhibitors: To enhance the therapeutic window, inhibitors targeting specific isoforms have been developed.[11] Notable examples include Alpelisib (PI3Kα-selective), approved for PIK3CA-mutant breast cancer, and Idelalisib (PI3Kδ-selective), used in certain B-cell malignancies.[5][7][12] PI3Kδ and PI3Kγ are predominantly expressed in leukocytes, making them attractive targets for hematological cancers and inflammatory diseases.[6]
The Benzothiadiazine 1,1-Dioxide Scaffold: A Focus on PI3Kδ Selectivity
While public domain data on the specific compound 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide as a PI3K inhibitor is limited, extensive research has been conducted on the broader class of 2H-benzo[e][10][13][14]thiadiazine 1,1-dioxide derivatives.[6][15] This scaffold represents a novel approach to achieving isoform selectivity.
In a key study, researchers designed a series of these compounds by replacing the carbonyl group in a known quinazolinone PI3Kδ inhibitor core with a sulfonyl group.[6][15] This modification led to derivatives with high selectivity for the PI3Kδ isoform over other Class I isoforms.[6][15] For instance, one derivative, compound 15b , demonstrated over 20-fold selectivity for PI3Kδ compared to PI3Kγ and even greater selectivity against PI3Kα and PI3Kβ.[6][15] This is particularly noteworthy as it contrasts with the parent quinazolinone compound, which was a dual PI3Kδ/γ inhibitor.[6][15] The high selectivity of these benzothiadiazine derivatives suggests a potential for reduced side effects and a more targeted therapeutic approach.
Comparative Analysis of PI3K Inhibitors
The following table summarizes the characteristics of 2H-benzo[e][10][13][14]thiadiazine 1,1-dioxide derivatives in the context of other well-characterized PI3K inhibitors.
| Inhibitor Class | Example Compound(s) | Target Isoform(s) | Key Characteristics & Potency |
| First-Generation Pan-Inhibitor | Wortmannin, LY294002 | Pan-Class I (α, β, γ, δ) | Covalent (Wortmannin) and reversible (LY294002) inhibitors; critical research tools but with off-target effects and poor stability.[7][8] |
| Second-Generation Pan-Inhibitor | Buparlisib (BKM120), Copanlisib | Pan-Class I (α, β, γ, δ) | Orally bioavailable with broad anti-tumor activity; toxicity can be a limitation.[7][10] Copanlisib shows primary activity against PI3Kα and PI3Kδ.[7] |
| Isoform-Selective (PI3Kα) | Alpelisib (BYL719) | PI3Kα | FDA-approved for PIK3CA-mutant breast cancer; exploits cancer's frequent dependence on the α isoform.[5][7] |
| Isoform-Selective (PI3Kδ) | Idelalisib (CAL-101) | PI3Kδ | FDA-approved for B-cell malignancies; targets isoform prevalent in leukocytes.[5][12] |
| Benzothiadiazine 1,1-dioxide | Compound 15a, 15b | PI3Kδ | Preclinical; demonstrates high selectivity for PI3Kδ over other isoforms. IC50 values of 217-266 nM for PI3Kδ.[6][15] |
Experimental Validation: A Step-by-Step Guide
A rigorous evaluation of any novel PI3K inhibitor requires a combination of biochemical and cell-based assays to confirm its potency, selectivity, and mechanism of action.[11]
Caption: Experimental workflow for PI3K inhibitor evaluation.
In Vitro Kinase Assay (ADP-Glo™ Format)
This biochemical assay directly measures the enzymatic activity of purified PI3K isoforms and the inhibitor's ability to block it. The ADP-Glo™ Kinase Assay is a luminescent-based method that quantifies the amount of ADP produced during the kinase reaction.[16]
Causality: This assay is the foundational step to confirm direct enzyme inhibition. By testing against a panel of PI3K isoforms (α, β, γ, δ), it provides the crucial isoform selectivity profile. A lower IC50 value indicates greater potency.[11]
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitor (e.g., 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide) in a suitable solvent like DMSO. Also, prepare a DMSO-only vehicle control.
-
Reconstitute the recombinant human PI3K enzyme isoforms and the lipid substrate (e.g., PIP2) in the appropriate kinase assay buffer.
-
Prepare the ATP solution. The final concentration should be near the Km value for the specific PI3K isoform being tested.[1]
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the serially diluted inhibitor or DMSO control to the wells.
-
Add 10 µL of the diluted PI3K enzyme solution to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP and PIP2 substrate mixture.[1]
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes) that falls within the linear range of the reaction.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using a commercial luminescence-based ADP detection kit (e.g., ADP-Glo™) according to the manufacturer's instructions.[16]
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Assay: Western Blotting for Downstream Target Inhibition
This assay validates the inhibitor's activity in a biological context by measuring its effect on the phosphorylation of downstream targets within the PI3K pathway, such as AKT.[1]
Causality: A potent inhibitor should decrease the levels of phosphorylated AKT (p-AKT) without affecting the total amount of AKT protein. This demonstrates that the compound is engaging its target and disrupting the signaling cascade within the cell. This step is critical to ensure that the biochemical activity translates to a cellular effect.
Protocol:
-
Cell Culture and Treatment:
-
Plate a relevant cell line (e.g., a cancer cell line with a known PIK3CA mutation) and allow cells to adhere overnight.
-
Starve the cells of serum for several hours to reduce basal PI3K pathway activity.
-
Pre-treat the cells with various concentrations of the PI3K inhibitor or DMSO control for 1-2 hours.
-
Stimulate the PI3K pathway by adding a growth factor like IGF-1 for 15-30 minutes.[1]
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[1]
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay for equal loading.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1][13]
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.[13]
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.[1]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imaging system.[1]
-
-
Data Analysis:
-
Quantify the band intensities for phospho-AKT and total AKT.
-
Normalize the phospho-AKT signal to the total AKT signal to determine the relative level of AKT phosphorylation at each inhibitor concentration.
-
Conclusion
The development of PI3K inhibitors continues to be a promising avenue in targeted therapy. While pan-PI3K inhibitors have shown efficacy, the focus is increasingly shifting towards isoform-selective compounds to improve the therapeutic index. The 2H-benzo[e][10][13][14]thiadiazine 1,1-dioxide scaffold represents an exciting chemical series with demonstrated high selectivity for the PI3Kδ isoform.[6][15] Further investigation of specific derivatives like 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide, using the rigorous biochemical and cellular validation workflows outlined in this guide, is warranted to fully characterize their potential as next-generation PI3K inhibitors.
References
-
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 - Protocols.io. (2023). protocols.io. [Link]
-
Juric, D., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021-1031. [Link]
-
Rodon, J., et al. (2014). Picking the point of inhibition: A comparative review of PI3K/AKT/mTOR pathway inhibitors. Molecular Cancer Therapeutics. [Link]
-
Rodon, J., et al. (2014). Picking the point of inhibition: a comparative review of PI3K/AKT/mTOR pathway inhibitors. PubMed. [Link]
-
Gowda, S., et al. (2021). Comparing the PI3K Inhibitors in Hematological Malignancies: Review of Faers. Blood. [Link]
-
Ciraolo, E., et al. (2011). Measuring PI3K Lipid Kinase Activity. Springer Nature Experiments. [Link]
-
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 - Protocols.io. (2023). protocols.io. [Link]
-
Vora, C., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. PubMed. [Link]
-
Lücking, U., et al. (2021). Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia. PMC - NIH. [Link]
-
Miller, T. W., et al. (2025). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. PMC - PubMed Central. [Link]
-
Lui, V. W., et al. (2013). A Comprehensive Evaluation of Biomarkers Predictive of Response to PI3K Inhibitors and of Resistance Mechanisms in Head and Neck Squamous Cell Carcinoma. NIH. [Link]
-
Chen, Y., et al. (2019). Synthesis and Evaluation of Novel 2H-Benzo[e]-[10][13][14]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors. NIH. [Link]
-
Vanhaesebroeck, B., et al. (2020). PI3K inhibitors are finally coming of age. PMC - PubMed Central. [Link]
-
Engelman, J. A. (2009). Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer. PMC. [Link]
-
Gharbi, S. I., et al. (2007). Exploring the specificity of the PI3K family inhibitor LY294002. PMC - NIH. [Link]
-
Chen, Y., et al. (2019). Synthesis and Evaluation of Novel 2H-Benzo[e]-[10][13][14]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors. PubMed. [Link]
-
Takeo, T., et al. (2017). PI3K inhibitor LY294002, as opposed to wortmannin, enhances AKT phosphorylation in gemcitabine-resistant pancreatic cancer cells. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Picking the point of inhibition: a comparative review of PI3K/AKT/mTOR pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Novel 2H-Benzo[e]-[1,2,4]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K inhibitor LY294002, as opposed to wortmannin, enhances AKT phosphorylation in gemcitabine-resistant pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ashpublications.org [ashpublications.org]
- 13. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Synthesis and Evaluation of Novel 2H-Benzo[e]-[1,2,4]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PI3K (p110α[E545K]/p85α) Protocol [promega.com]
A Technical Guide to the Structure-Activity Relationship of 7-Nitro-4H-benzo[e]thiadiazine 1,1-Dioxide Analogs as Aldose Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-benzothiadiazine 1,1-dioxide scaffold is a versatile pharmacophore that has given rise to a wide range of therapeutic agents, from diuretics to neuroactive compounds.[1] Recent investigations have highlighted its potential in developing inhibitors of aldose reductase (ALR2), a key enzyme in the polyol pathway implicated in diabetic complications.[2][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of nitro-substituted benzothiadiazine 1,1-dioxide analogs, with a particular focus on the influence of the nitro group's position on their ALR2 inhibitory activity. While direct experimental data for a series of 7-nitro analogs is not extensively available in the current literature, this guide will synthesize findings from closely related isomers to provide valuable insights for researchers in this field.
The Rationale for Targeting Aldose Reductase with Benzothiadiazine Analogs
Under hyperglycemic conditions, the polyol pathway becomes overactivated, leading to the accumulation of sorbitol, a process catalyzed by aldose reductase. This accumulation is a major contributor to the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. Therefore, inhibiting aldose reductase is a promising therapeutic strategy to mitigate these long-term complications of diabetes. The benzothiadiazine 1,1-dioxide scaffold has emerged as a promising starting point for the design of potent and selective ALR2 inhibitors.[4]
Comparative Analysis of Nitro-Substituted Benzothiadiazine 1,1-Dioxide Analogs
A key study by Yang et al. provides a foundational understanding of the impact of the nitro group's position on the ALR2 inhibitory activity of benzothiadiazine 1,1-dioxides.[2][5] Their work on 5-nitro and 8-nitro analogs offers a direct comparison of potency, highlighting the critical role of substituent placement on the benzene ring.
| Compound ID | Structure | Nitro Position | IC50 (µM)[2] |
| 1 | 5-Nitro-4H-benzo[e][2][4][5]thiadiazine 1,1-dioxide | 5 | 4.6 |
| 2 | 8-Nitro-4H-benzo[e][2][4][5]thiadiazine 1,1-dioxide | 8 | 13.45 |
The data clearly indicates that the position of the nitro group significantly influences the inhibitory potency against aldose reductase. The 5-nitro analog (1 ) exhibited a nearly three-fold greater potency than the 8-nitro analog (2 ). This suggests that the electronic and steric effects of the nitro group at the 5-position are more favorable for binding to the active site of ALR2.
Structure-Activity Relationship at the C7 Position
While specific data for 7-nitro analogs is limited, research on other C7-substituted benzothiadiazine-1,1-dioxide derivatives provides valuable insights into the SAR at this position for ALR2 inhibition. A study by Zhang et al. demonstrated that the introduction of hydrophobic and bulky groups at the C7 position significantly enhances inhibitory activity and selectivity for ALR2 over the related enzyme aldehyde reductase (ALR1).[4]
This finding suggests that a nitro group at the C7 position, being an electron-withdrawing and relatively bulky substituent, could potentially contribute favorably to the inhibitory activity. The electron-withdrawing nature of the nitro group can influence the overall electronic distribution of the benzothiadiazine ring system, potentially enhancing interactions with the enzyme's active site. However, without direct experimental data, this remains a hypothesis that warrants further investigation.
Experimental Protocols
General Synthesis of Nitro-Benzothiadiazine 1,1-Dioxide Derivatives
The synthesis of nitro-benzothiadiazine 1,1-dioxide analogs typically involves the nitration of a suitable benzothiadiazine precursor. A general synthetic scheme is outlined below:
Caption: General synthetic workflow for nitro-benzothiadiazine 1,1-dioxides.
Step-by-step methodology:
-
Chlorosulfonylation: The starting substituted aniline is reacted with chlorosulfonic acid to yield the corresponding sulfonyl chloride derivative.
-
Amination: The sulfonyl chloride is then treated with ammonia or an appropriate amine to form the sulfonamide.
-
Cyclization: The sulfonamide undergoes cyclization, often with an orthoformate, to form the benzothiadiazine 1,1-dioxide core structure.
-
Nitration: The benzothiadiazine 1,1-dioxide is carefully nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position.[2]
In Vitro Aldose Reductase Inhibition Assay
The inhibitory activity of the synthesized compounds against aldose reductase is typically evaluated using a spectrophotometric assay.
Caption: Workflow for the in vitro aldose reductase inhibition assay.
Detailed Protocol:
-
Enzyme and Substrate Preparation: A solution of partially purified aldose reductase from rat lens and solutions of the substrate (DL-glyceraldehyde) and cofactor (NADPH) are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.2).
-
Reaction Mixture: In a quartz cuvette, the buffer, NADPH solution, and enzyme solution are mixed. The test compound, dissolved in DMSO, is added to the mixture. A control reaction is run with DMSO alone.
-
Initiation and Measurement: The reaction is initiated by the addition of the substrate, DL-glyceraldehyde. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored for several minutes using a spectrophotometer.
-
Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of the control reaction. IC50 values are then determined from a dose-response curve.
Future Perspectives and Conclusion
The available data on nitro-substituted benzothiadiazine 1,1-dioxides demonstrates their potential as aldose reductase inhibitors. The superior activity of the 5-nitro analog compared to the 8-nitro analog provides a clear direction for future optimization efforts. While the SAR at the C7 position suggests that a 7-nitro substituent could be beneficial for activity, this hypothesis needs to be confirmed through the synthesis and biological evaluation of a series of 7-nitro-4H-benzo[e]thiadiazine 1,1-dioxide analogs with various substituents on the thiadiazine ring.
Further research should focus on:
-
Synthesis and evaluation of 7-nitro analogs: To directly assess the impact of the 7-nitro group on ALR2 inhibition and to build a comprehensive SAR for this specific series.
-
Selectivity profiling: To determine the selectivity of these compounds for ALR2 over other related enzymes, such as aldehyde reductase, which is crucial for avoiding potential side effects.
-
In vivo studies: To evaluate the efficacy of the most potent and selective compounds in animal models of diabetic complications.
References
- Yang, S., Qin, X., Luo, T., Hao, X., & Zhu, C. (2015). Novel Nitro Derivatives of Benzothiadiazine 1,1-Dioxide as Aldose Reductase Inhibitors. In Proceedings of the 2015 International Conference on Industrial Technology and Management Science (ITMS 2015).
-
Yang, S., et al. (2015). Novel Nitro Derivatives of Benzothiadiazine 1,1-Dioxide as Aldose Reductase Inhibitors. Atlantis Press. Available at: [Link]
-
Zhu, C., et al. (2024). Discovery of a Novel Benzothiadiazine-Based Selective Aldose Reductase Inhibitor as Potential Therapy for Diabetic Peripheral Neuropathy. Diabetes, 73(3), 497-510. Available at: [Link]
-
Zhang, S., et al. (2013). Effect of C7 modifications on benzothiadiazine-1,1-dioxide derivatives on their inhibitory activity and selectivity toward aldose reductase. ChemMedChem, 8(4), 603-613. Available at: [Link]
-
Zhu, S., et al. (2016). Multifunctional aldose reductase inhibitors based on 2H-benzothiazine 1,1-dioxide. RSC Advances, 6(12), 9945-9953. Available at: [Link]
-
Gong, Y. P., et al. (2019). Synthesis and Evaluation of Novel 2H-Benzo[e]-[2][4][5]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors. Molecules, 24(23), 4259. Available at: [Link]
-
Bhakta, M., et al. (2021). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ACS Medicinal Chemistry Letters, 12(4), 626-633. Available at: [Link]
- Harrouche, K., et al. (2022). Antioxidant properties of 1,2,4-benzothiadiazine 1,1-dioxides: A comprehensive review. Journal of Molecular Structure, 1248, 131438.
- Lora-Ochoa, C., Goya, P., & Stud, M. (1984). Synthesis and antiparasitic screening of 4-nitro-1,2,6-thiadiazine 1,1-dioxides. Journal of Heterocyclic Chemistry, 21(5), 1481-1483.
-
2A Biotech. (n.d.). 7-NITRO-4H-BENZO[E][2][4][5]THIADIAZINE 1,1-DIOXIDE. Retrieved from [Link]
-
Gong, Y. P., et al. (2019). Synthesis of 2H-benzo[e][2][4][5]thiadiazine 1,1-dioxide derivatives. ResearchGate. Available at: [Link]
-
Cichon, T., et al. (2023). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. International Journal of Molecular Sciences, 24(13), 10983. Available at: [Link]
-
Zia-ur-Rehman, M., et al. (2018). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules, 23(10), 2653. Available at: [Link]
-
Khan, I., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][2][3]oxazin-4-ones as potent anticancer and antioxidant agents. Bioorganic Chemistry, 99, 103823. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Nitro Derivatives of Benzothiadiazine 1,1-Dioxide as Aldose Reductase Inhibitors | Atlantis Press [atlantis-press.com]
- 3. Discovery of a Novel Benzothiadiazine-Based Selective Aldose Reductase Inhibitor as Potential Therapy for Diabetic Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of C7 modifications on benzothiadiazine-1,1-dioxide derivatives on their inhibitory activity and selectivity toward aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Nitro-Substituted Versus Halogenated Benzothiadiazines in Drug Discovery
A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships and Experimental Considerations
In the landscape of medicinal chemistry, the benzothiadiazine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities.[1] From their well-established roles as diuretics and antihypertensives to their emerging potential as anticancer and neuroprotective agents, the versatility of benzothiadiazines is undeniable.[1] The therapeutic efficacy of these molecules is profoundly influenced by the nature and position of substituents on the bicyclic ring system. Among the most impactful modifications are the introduction of nitro groups and halogens.
This guide provides a comprehensive comparative analysis of nitro-substituted and halogenated benzothiadiazines, offering insights into their differential effects on biological activity, physicochemical properties, and chemical stability. We will delve into the underlying structure-activity relationships (SAR) and provide detailed experimental protocols for their synthesis and biological evaluation, empowering researchers to make informed decisions in their drug discovery endeavors.
The Influence of Substitution: A Tale of Two Functional Groups
The choice between a nitro group and a halogen as a substituent on the benzothiadiazine core is not arbitrary; it is a strategic decision rooted in the distinct electronic and steric properties of these functionalities.
Nitro-Substituted Benzothiadiazines: The nitro group is a potent electron-withdrawing group, a property that significantly impacts the electronic distribution within the benzothiadiazine ring system.[2] This electronic perturbation can modulate the binding affinity of the molecule to its biological target. Furthermore, the nitro group's ability to participate in redox reactions can be a double-edged sword, contributing to both therapeutic mechanisms and potential toxicity.[2] In the context of anticancer activity, nitroaromatic compounds can undergo bioreduction in hypoxic tumor environments to form cytotoxic radicals.
Halogenated Benzothiadiazines: Halogens, particularly fluorine, chlorine, and bromine, are frequently employed in drug design to enhance metabolic stability and improve pharmacokinetic profiles.[2] Their introduction can block sites of metabolism, increase lipophilicity (facilitating membrane permeability), and modulate the acidity or basicity of nearby functional groups.[2] The position of the halogen on the benzothiadiazine ring is critical, with studies demonstrating that positional isomers can exhibit vastly different biological activities. For instance, halogenation at the 7-position of the benzothiadiazine ring has been shown to be crucial for the anticancer activity of certain derivatives.[3]
Comparative Performance: Anticancer Activity and Beyond
While direct head-to-head comparative studies of nitro-substituted versus halogenated benzothiadiazines are not extensively reported in the literature, we can infer their relative performance by examining data from separate studies.
Anticancer Activity
Halogenated benzothiadiazines have emerged as promising anticancer agents. Structure-activity relationship studies on a series of halogenated derivatives of diazoxide, a well-known potassium channel opener, revealed that certain substitutions significantly enhance antineoplastic activity in prostate and triple-negative breast cancer cell lines.[3][4] Notably, a 7-bromo functionalization combined with a benzylamine side chain resulted in a compound with a 10-fold selectivity for cancer cells over non-malignant cells.[3] Interestingly, the mechanism of action for these compounds does not appear to be linked to the inhibition of mitochondrial complex II, suggesting a novel and yet-to-be-elucidated pathway.[4]
Nitro-substituted compounds , in a broader context, have a well-documented history in cancer therapy. Their mechanism often involves bioreduction to cytotoxic species. While specific studies on nitro-benzothiadiazines as anticancer agents are less prevalent in the reviewed literature, the known properties of the nitro group suggest their potential in this therapeutic area.
Table 1: Anticancer Activity of Representative Halogenated Benzothiadiazine Derivatives
| Compound | Substitution | Cancer Cell Line | IC50 (µM) | Selectivity vs. Non-malignant Cells | Reference |
| Diazoxide Analog 1 | 7-Bromo, N-benzylamine | MDA-MB-468 (TNBC) | 2.93 ± 0.07 | >10-fold | [4] |
| Diazoxide Analog 2 | 7-Fluoro, N-benzylamine | 22Rv1 (Prostate) | Significant cytotoxicity | Not reported | [5] |
This table is illustrative and compiled from available data. Direct comparison is challenging due to variations in experimental conditions.
Experimental Protocols: A Guide to Synthesis and Evaluation
The rational design and comparison of nitro-substituted and halogenated benzothiadiazines necessitate robust and reproducible experimental protocols.
Synthesis of Halogenated Benzothiadiazines
A common synthetic route to halogenated benzothiadiazines involves a multi-step process starting from appropriately substituted anilines.[3][6]
Workflow for the Synthesis of Halogenated Benzothiadiazines
Caption: A generalized workflow for the synthesis of halogenated benzothiadiazines.
Step-by-Step Protocol:
-
Ring Closure: To a solution of the substituted aniline in nitromethane, add anhydrous aluminum chloride. Then, add chlorosulfonyl isocyanate dropwise and reflux the mixture to yield the 6- or 7-halo-3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide.[3]
-
Thionation: Treat the product from step 1 with Lawesson's reagent or phosphorus pentasulfide in a suitable solvent like pyridine to convert the 3-oxo group to a 3-thioxo group.[3]
-
S-Alkylation: Alkylate the 3-thioxo derivative with an appropriate alkyl halide in the presence of a base to form the 3-alkylthio intermediate.[3]
-
Amination: React the 3-alkylthio intermediate with the desired amine at elevated temperatures to yield the final halogenated benzothiadiazine derivative.[3]
Synthesis of Nitro-Substituted Benzothiadiazines
The synthesis of nitro-substituted benzothiadiazines can be achieved through the reductive cyclization of nitroamines.[2]
Workflow for the Synthesis of Nitro-Substituted Benzothiadiazines
Caption: Key factors influencing the biological activity of substituted benzothiadiazines.
For halogenated benzothiadiazines , the position of the halogen is a key determinant of anticancer activity. The electronic nature of the halogen also plays a role, with different halogens imparting distinct properties. For nitro-substituted benzothiadiazines , the strong electron-withdrawing nature of the nitro group is expected to significantly alter the molecule's interaction with its biological target.
Conclusion and Future Directions
This comparative guide highlights the distinct yet complementary roles of nitro and halogen substituents in shaping the therapeutic potential of benzothiadiazines. Halogenated derivatives have shown significant promise as selective anticancer agents, while the well-established properties of nitro compounds suggest their potential in this and other therapeutic areas.
The lack of direct comparative studies remains a significant gap in the literature. Future research should focus on the synthesis and parallel evaluation of nitro- and halogen-substituted benzothiadiazine libraries against a panel of biological targets. Such studies, incorporating comprehensive physicochemical property profiling, will provide a clearer understanding of the relative merits of these two important functional groups and pave the way for the rational design of next-generation benzothiadiazine-based therapeutics.
References
-
Gour, H., et al. (2021). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemMedChem, 16(11), 1836-1845. [Link]
-
Gour, H., et al. (2020). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemMedChem, 16(11), 1836-1845. [Link]
-
Afonja, O. A., & Osowole, A. A. (1986). Synthesis of 1,2,4-Benzothiadiazines via Readily Generated Iminium Ions. Journal of the Chemical Society, Perkin Transactions 1, 1986, 805-807. [Link]
-
Gour, H., et al. (2020). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemRxiv. [Link]
-
Nowak, M., & Targońska, S. (2023). Nitro-functionalized analogues of 1,3-Butadiene: An overview of characteristic, synthesis, chemical transformations and biological activity. ResearchGate. [Link]
-
Lévai, A. (2022). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 27(19), 6523. [Link]
-
Sagan, F., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 14(9), 855. [Link]
- Ma, X., et al. (2017). Benzothiazine and benzothiadiazine compounds and preparation and use thereof.
-
Gour, H., et al. (2022). Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation. European Journal of Medicinal Chemistry, 238, 114467. [Link]
-
Naeem, A., et al. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 21(11), 1438. [Link]
-
Basri, A., et al. (2014). Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. Applied Sciences, 4(3), 380-389. [Link]
-
Filip, M., et al. (2023). Pharmacological Actions of Potassium Channel Openers on Voltage-Gated Potassium Channels. International Journal of Molecular Sciences, 24(13), 10831. [Link]
-
Basri, A., et al. (2014). Comparisons of halogenated ß-nitrostyrenes as antimicrobial agents. RMIT University. [Link]
-
Manville, R. W., & Abbott, G. W. (2024). Discovery of a potent, Kv7.3-selective potassium channel opener from a Polynesian traditional botanical anticonvulsant. ResearchGate. [Link]
-
Shishkin, O. V., et al. (2012). Properties, aromaticity, and substituents effects in poly nitro- and amino-substituted benzenes. Structural Chemistry, 23(4), 1135-1144. [Link]
-
Kim, S., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(11), 3326. [Link]
-
Zhang, L., et al. (2016). Synthesis of benzothiadiazine derivatives exhibiting dual activity as aldose reductase inhibitors and antioxidant agents. Bioorganic & Medicinal Chemistry Letters, 26(12), 2843-2846. [Link]
-
Fershtat, L. L., et al. (2020). Nitro derivatives of 2,1,3-benzothiadiazole 1-oxides: synthesis, structural study, and NO release. ResearchGate. [Link]
-
Acar, Ç., & Yilmaz, V. T. (2023). Anticancer activity of benzothiazole derivatives. ResearchGate. [Link]
Sources
- 1. research-repository.rmit.edu.au [research-repository.rmit.edu.au]
- 2. api-ir.unilag.edu.ng [api-ir.unilag.edu.ng]
- 3. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Target Engagement of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide
In the landscape of modern drug discovery, unequivocally demonstrating that a molecule interacts with its intended biological target within a cellular context is a cornerstone of a successful research program. This guide provides a comparative overview of contemporary biophysical and cell-based techniques for validating the target engagement of novel compounds, using the hypothetical molecule 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide as a case study. As a Senior Application Scientist, my aim is to equip fellow researchers, scientists, and drug development professionals with the rationale and practical insights needed to design and execute robust target validation experiments.
The Imperative of Target Validation
Before committing significant resources to lead optimization and preclinical development, it is paramount to establish a clear link between a compound's biological activity and its direct interaction with a specific molecular target. Failure to do so can lead to the costly pursuit of molecules with ambiguous mechanisms of action or undesirable off-target effects. The following sections will delve into a selection of powerful techniques to interrogate the binding of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide to its putative protein target.
Cellular Thermal Shift Assay (CETSA): A Window into Intracellular Target Binding
The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in a cellular environment.[1][2][3] The principle underlying CETSA is that the binding of a ligand, such as our compound of interest, can alter the thermal stability of its target protein.[1][3] This change in stability can be monitored by heating cell lysates or intact cells to various temperatures, followed by quantification of the soluble fraction of the target protein.
Experimental Workflow: CETSA
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step CETSA Protocol:
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere overnight. Treat the cells with varying concentrations of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide or a vehicle control for a predetermined time.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Aggregated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Quantification of Soluble Protein: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melt curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
Comparative Analysis of CETSA:
| Feature | Advantages | Limitations |
| Physiological Relevance | High; performed in intact cells or lysates.[2][4] | Not all proteins exhibit a clear thermal shift upon ligand binding. |
| Label-Free | Yes; does not require modification of the compound or target. | Throughput can be limited with traditional Western blot detection. |
| Versatility | Applicable to a wide range of cellular targets.[5] | Requires a specific antibody or mass spectrometry method for detection. |
Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event.[6] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).[6]
Experimental Workflow: ITC
Caption: The experimental workflow for Isothermal Titration Calorimetry (ITC).
Step-by-Step ITC Protocol:
-
Sample Preparation: Prepare purified target protein and a concentrated solution of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide in the same buffer to minimize heat of dilution effects.
-
Instrument Setup: Load the protein solution into the sample cell and the compound solution into the injection syringe of the ITC instrument.
-
Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat changes.
-
Data Acquisition: The instrument records the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the thermodynamic parameters.[7]
Comparative Analysis of ITC:
| Feature | Advantages | Limitations |
| Direct Measurement | Provides a complete thermodynamic profile of the interaction.[6][8] | Requires relatively large amounts of purified protein. |
| Label-Free | Yes; performed in solution without any modifications.[7] | Can be sensitive to buffer composition and pH.[8] |
| Stoichiometry | Accurately determines the binding stoichiometry.[7] | Not suitable for very high or very low affinity interactions. |
Kinobeads Competition Binding Assay: Profiling Kinase Inhibitors
The Kinobeads assay is a powerful chemical proteomics approach for profiling the target landscape of kinase inhibitors.[9][10] This technique utilizes beads coated with broad-spectrum, immobilized kinase inhibitors to capture a significant portion of the cellular kinome.[9] By pre-incubating cell lysates with a free compound, one can assess its ability to compete with the beads for kinase binding.
Experimental Workflow: Kinobeads
Caption: A schematic of the Kinobeads competition binding assay workflow.
Step-by-Step Kinobeads Protocol:
-
Cell Lysis: Prepare cell lysates under native conditions to preserve kinase activity.
-
Competition Binding: Incubate the lysates with increasing concentrations of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide.
-
Kinase Enrichment: Add the Kinobeads to the lysates and incubate to allow for the capture of unbound kinases.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.
-
Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides and prepare them for mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
-
Data Analysis: Determine the dose-dependent displacement of each kinase from the beads by the compound to generate IC50 values.[11]
Comparative Analysis of Kinobeads:
| Feature | Advantages | Limitations |
| Proteome-Wide | Allows for the unbiased profiling of hundreds of kinases simultaneously.[9][12] | Primarily applicable to ATP-competitive inhibitors.[10] |
| Selectivity Profiling | Provides a comprehensive view of a compound's selectivity. | May not capture all kinases with equal efficiency.[10] |
| Endogenous Targets | Assesses binding to endogenously expressed kinases in a complex mixture.[10] | Indirectly measures binding through competition. |
Surface Plasmon Resonance (SPR): Real-Time Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[13][14] In a typical SPR experiment, one of the binding partners (the ligand) is immobilized on a sensor chip, and the other (the analyte) is flowed over the surface.[15] Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte.[14]
Experimental Workflow: SPR
Caption: The general workflow for a Surface Plasmon Resonance (SPR) experiment.
Step-by-Step SPR Protocol:
-
Ligand Immobilization: Covalently immobilize the purified target protein onto the surface of a sensor chip.
-
Analyte Preparation: Prepare a series of concentrations of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide in a suitable running buffer.
-
Binding Analysis: Inject the different concentrations of the compound over the sensor surface and monitor the binding in real-time. This includes an association phase (when the compound is flowing) and a dissociation phase (when only buffer is flowing).
-
Surface Regeneration: After each binding cycle, regenerate the sensor surface to remove the bound compound.
-
Data Analysis: Fit the sensorgram data to appropriate kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Comparative Analysis of SPR:
| Feature | Advantages | Limitations |
| Real-Time Kinetics | Provides detailed information on binding kinetics (on- and off-rates).[16] | Requires purified protein and specialized instrumentation. |
| High Sensitivity | Can detect weak and transient interactions.[14] | Immobilization of the protein may affect its conformation and activity. |
| Label-Free | Yes; no need for labels on either the ligand or analyte.[13] | Potential for non-specific binding to the sensor surface.[17] |
Conclusion: A Multi-Faceted Approach to Target Validation
There is no single "best" method for validating target engagement. The optimal strategy often involves a combination of orthogonal approaches to build a compelling case for a compound's mechanism of action. For our hypothetical compound, 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide, a logical progression would be to first use CETSA to confirm target engagement in a cellular context. Subsequently, ITC or SPR could be employed to obtain detailed thermodynamic and kinetic information about the binding interaction with the purified protein. Finally, a Kinobeads assay would provide a broader view of the compound's selectivity across the kinome. By integrating the data from these complementary techniques, researchers can confidently advance their most promising molecules through the drug discovery pipeline.
References
- TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
- Martinez Molina, D., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications.
- Velazquez-Campoy, A., & Freire, E. (n.d.). Isothermal titration calorimetry in drug discovery. PubMed.
- Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed.
- Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. SciLifeLab Publications.
- Martinez Molina, D., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ResearchGate.
- Jarzab, A., et al. (n.d.). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Semantic Scholar.
- Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions.
- Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
- Paketuryte, V., et al. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
- Bantscheff, M., et al. (n.d.). The target landscape of clinical kinase drugs. PMC - NIH.
- UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions.
- Duncan, K. E., et al. (2019). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications.
- Klüter, S., et al. (n.d.). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC.
- Various Authors. (n.d.). The surface plasmon resonance (SPR) for the study of the targeted... ResearchGate.
- Shank-Retzlaff, M., et al. (n.d.). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. NIH.
- Moyano, D. F., et al. (n.d.). Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. MDPI.
- Papalia, G. A., et al. (n.d.). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega.
- Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 11. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. molbiolcell.org [molbiolcell.org]
- 17. pubs.acs.org [pubs.acs.org]
Bridging the Bench-to-Bedside Gap: A Comparative Guide to the Cross-Validation of In Vitro and In Vivo Results for 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit in a petri dish to a viable therapeutic candidate is fraught with challenges. The benzothiadiazine 1,1-dioxide scaffold has emerged as a versatile platform, yielding compounds with a wide array of pharmacological activities, including diuretic, antihypertensive, antiviral, and anticancer effects[1]. The introduction of a nitro group to this privileged structure, as in 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide, offers intriguing possibilities for modulating its biological activity, potentially enhancing its efficacy or conferring novel therapeutic properties.
This guide provides a comprehensive framework for the cross-validation of in vitro and in vivo results for 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide and its analogs. By delving into the causality behind experimental choices and presenting detailed methodologies, we aim to equip researchers with the tools to rigorously evaluate and translate preclinical data, ultimately fostering a more efficient and successful drug development process.
The Therapeutic Potential of Nitro-Benzothiadiazine 1,1-Dioxides: A Glimpse from In Vitro Studies
While comprehensive data on the 7-nitro isomer is still emerging, studies on related nitro-benzothiadiazine 1,1-dioxide derivatives have demonstrated significant biological activity. For instance, novel 5-nitro and 8-nitro analogs have been synthesized and identified as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications[2]. This initial in vitro evidence underscores the therapeutic potential of this compound class and provides a logical starting point for a broader investigation of their pharmacological profile.
In Vitro Evaluation: Establishing a Foundation of Biological Activity
The initial characterization of a novel compound like 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide begins with a battery of in vitro assays. These controlled experiments are essential for elucidating the compound's mechanism of action, potency, and selectivity.
Primary Screening: Target-Based Assays
Based on the promising results from related nitro-benzothiadiazine derivatives, a primary screen targeting aldose reductase is a logical first step.
Table 1: In Vitro Aldose Reductase Inhibitory Activity of Nitro-Benzothiadiazine 1,1-Dioxide Derivatives
| Compound | Position of Nitro Group | IC50 (µM) |
| Derivative A | 5 | 4.6[2] |
| Derivative B | 8 | 13.45[2] |
| 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide | 7 | To be determined |
Experimental Protocol: Aldose Reductase Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human aldose reductase and its substrate, DL-glyceraldehyde, are prepared in a suitable buffer (e.g., phosphate buffer).
-
Compound Incubation: The test compound, 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide, is dissolved in DMSO and incubated with the enzyme and the cofactor NADPH at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate.
-
Measurement of Activity: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
Causality Behind Experimental Choices: The selection of aldose reductase as a primary target is directly informed by prior research on analogous compounds. This target-driven approach allows for a focused investigation of a potentially key mechanism of action. The use of a cell-free enzymatic assay provides a clean system to assess direct inhibition without the complexities of cellular uptake and metabolism.
Secondary Screening: Cellular Assays
Following target-based screening, it is crucial to assess the compound's activity in a more biologically relevant context. Cellular assays provide insights into cytotoxicity, a critical parameter for any potential therapeutic agent.
Table 2: Hypothetical In Vitro Cytotoxicity Profile of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide
| Cell Line | Tissue of Origin | GI50 (µM) |
| A549 | Lung Carcinoma | To be determined |
| MCF-7 | Breast Adenocarcinoma | To be determined |
| PC-3 | Prostate Cancer | To be determined |
| HEK293 | Normal Kidney | To be determined |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7) and a normal human cell line (e.g., HEK293) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: The concentration of the compound that causes 50% growth inhibition (GI50) is determined.
Trustworthiness of the Protocol: The MTT assay is a well-established and validated method for assessing cell viability. The inclusion of a normal cell line is critical for determining the compound's selectivity towards cancer cells, a key aspect of its therapeutic potential.
In Vivo Validation: Translating In Vitro Promise to a Living System
Positive in vitro results are a prerequisite, but not a guarantee, of in vivo efficacy. The complex physiological environment of a living organism can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its overall therapeutic effect.
Pharmacokinetic (PK) Studies
Before embarking on efficacy studies, understanding the pharmacokinetic profile of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide is essential.
Experimental Workflow: In Vivo Pharmacokinetic Study in Mice
Caption: Workflow for an in vivo pharmacokinetic study.
Causality Behind Experimental Choices: A thorough PK study provides critical information on the compound's bioavailability, peak plasma concentration (Cmax), time to reach Cmax (Tmax), and half-life (t1/2). These parameters are vital for designing an appropriate dosing regimen for subsequent efficacy studies.
In Vivo Efficacy Models
The choice of an in vivo model should be guided by the in vitro findings. If the primary in vitro activity is aldose reductase inhibition, a diabetic mouse model would be appropriate. If significant and selective anticancer activity is observed, a xenograft mouse model would be the logical next step.
Table 3: Hypothetical In Vivo Efficacy Study of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide in a Diabetic Mouse Model
| Treatment Group | Dosing Regimen | Key Endpoint (e.g., Nerve Conduction Velocity) |
| Vehicle Control | Daily, oral | Baseline |
| 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide (Low Dose) | Daily, oral | To be determined |
| 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide (High Dose) | Daily, oral | To be determined |
| Positive Control (e.g., Epalrestat) | Daily, oral | To be determined |
Experimental Protocol: Streptozotocin (STZ)-Induced Diabetic Neuropathy Model
-
Induction of Diabetes: Diabetes is induced in mice by intraperitoneal injection of streptozotocin.
-
Treatment Initiation: Once hyperglycemia is confirmed, treatment with 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide or vehicle is initiated.
-
Functional Assessment: Nerve conduction velocity is measured at regular intervals to assess the progression of diabetic neuropathy.
-
Biochemical Analysis: At the end of the study, nerve tissue is collected to measure sorbitol accumulation, a downstream effect of aldose reductase activity.
Cross-Validation: Connecting the Dots
The ultimate goal is to establish a clear correlation between the in vitro activity and the in vivo efficacy of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide.
Logical Framework for Cross-Validation
Caption: The relationship between in vitro and in vivo data in drug discovery.
A successful cross-validation would demonstrate that the in vitro potency of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide translates to a measurable therapeutic effect in a relevant in vivo model, at plasma concentrations that are achievable and safe. Discrepancies between in vitro and in vivo results are also informative, and may point to issues with bioavailability, rapid metabolism, or off-target effects that need to be addressed in subsequent lead optimization efforts.
Conclusion
The systematic cross-validation of in vitro and in vivo data is a cornerstone of successful drug development. For a novel compound such as 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide, a carefully planned and executed series of experiments, guided by the principles of scientific integrity and logical progression, is paramount. By understanding the "why" behind each experimental choice and by employing self-validating protocols, researchers can confidently navigate the complex path from the laboratory bench to the development of a potentially life-changing therapeutic.
References
-
. ResearchGate.
-
. ResearchGate.
-
. National Center for Biotechnology Information.
-
. National Center for Biotechnology Information.
-
. PubMed.
-
. PubMed.
-
. National Center for Biotechnology Information.
-
. MDPI.
-
. EurekaSelect.
-
[Synthesis and Evaluation of Novel 2H-Benzo[e]-[1][2][3]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors]([Link]) . National Center for Biotechnology Information.
-
[7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1][2][3]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm?]([Link]) . PubMed.
-
. PubMed.
-
[Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][3][4]oxazin-4-ones as potent anticancer and antioxidant agents]([Link]) . National Center for Biotechnology Information.
-
. MDPI.
-
[Structural investigation of benzo[1][2][3]thiadiazine-1,1-dioxide chemotype as CD73 ectonucleotidase inhibitors]([Link]) . ResearchGate.
-
[7-NITRO-4H-BENZO[E][1][2][3]THIADIAZINE 1,1-DIOXIDE]([Link]) . 2a biotech.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of 6-nitrobenzo[d]thiazol-2 Amine Derivative (N3) in Mitigating PTZ-Induced Epileptic Conditions Via Modulation of Inflammatory and Neuroprotective Pathways in-vivo Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of New Thiazolide/Thiadiazolide Derivatives Reveals Nitro Group-Independent Efficacy against In Vitro Development of Cryptosporidium parvum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzothiadiazine 1,1-Dioxides in Oncology Research: Benchmarking Against Established Anticancer Agents
In the ever-evolving landscape of oncology drug discovery, the exploration of novel chemical scaffolds that offer unique mechanisms of action and improved therapeutic indices is paramount. Among the heterocyclic compounds garnering significant interest are the benzothiadiazine 1,1-dioxides. This guide provides a comparative analysis of this class of compounds, with a conceptual focus on 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide, against established anticancer drugs. While specific experimental data for this particular nitro-substituted analogue is not yet prevalent in public-domain research, we will draw upon published data from structurally related benzothiadiazine derivatives to project its potential and frame the comparative context.
This analysis is intended for researchers, drug development professionals, and medicinal chemists actively engaged in the identification and progression of next-generation cancer therapeutics. We will delve into mechanistic hypotheses, comparative in vitro efficacy, and the experimental workflows essential for a comprehensive evaluation of such novel chemical entities.
The Benzothiadiazine Scaffold: A Platform for Novel Anticancer Mechanisms
The benzothiadiazine core, a bicyclic sulfonamide, has historically been associated with diuretic and antihypertensive agents. However, recent explorations have revealed its potential as a versatile scaffold for anticancer drug design.[1] Derivatives of this scaffold have demonstrated a range of biological activities, suggesting multiple potential mechanisms of action against cancer cells.
Potential Mechanisms of Action:
-
Inhibition of Mitochondrial Complex II (Succinate Dehydrogenase): Some benzothiadiazine derivatives have been investigated as inhibitors of mitochondrial respiratory complex II.[2][3] This enzyme is a key component of both the electron transport chain and the Krebs cycle. Its inhibition can lead to metabolic stress, generation of reactive oxygen species (ROS), and subsequent induction of apoptosis in cancer cells, which often exhibit a heightened reliance on mitochondrial metabolism.[3]
-
Tubulin Polymerization Inhibition: Certain benzothiadiazinyl hydrazinecarboxamides have been shown to inhibit tubulin polymerization, a mechanism shared with widely used chemotherapeutics like the taxanes (e.g., Paclitaxel) and vinca alkaloids (e.g., Vincristine).[4][5] By disrupting microtubule dynamics, these agents arrest the cell cycle in the G2/M phase, leading to apoptotic cell death.[5]
-
PI3K/Akt Pathway Modulation: The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[6] Specific benzothiadiazine derivatives have been identified as selective inhibitors of PI3Kδ, an isoform often implicated in hematological malignancies.[1]
The introduction of a nitro group, as in 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide, is a common strategy in medicinal chemistry to modulate electronic properties and potentially enhance biological activity or introduce novel mechanisms, such as bioreductive activation in hypoxic tumor environments.
Signaling Pathway: PI3K/Akt/mTOR
The following diagram illustrates the PI3K/Akt/mTOR pathway, a common target in cancer therapy and a potential target for benzothiadiazine derivatives.
Caption: PI3K/Akt signaling pathway and a potential point of inhibition by benzothiadiazine derivatives.
Comparative In Vitro Cytotoxicity
A primary measure of anticancer potential is a compound's ability to inhibit the proliferation of cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) value. While data for 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide is unavailable, we can compare the reported activities of other benzothiadiazine derivatives to standard-of-care drugs.
Table 1: Comparative In Vitro Activity of Benzothiadiazine Derivatives and Known Anticancer Drugs
| Compound/Drug | Cancer Cell Line | Mechanism of Action | Reported IC50 / GI50 (µM) | Reference |
| Halogenated Benzothiadiazine Derivative | MDA-MB-468 (Breast) | Undefined | 2.93 | [2] |
| Benzothiadiazinyl Hydrazinecarboxamide | Multiple | Tubulin Polymerization Inhibition | 4.70 - 5.25 | [4] |
| 5-Fluorouracil (5-FU) | MDA-MB-468 (Breast) | Antimetabolite (Inhibits Thymidylate Synthase) | > 6.0 (approx.) | [2] |
| Doxorubicin | HeLa (Cervical) | Topoisomerase II Inhibitor, DNA Intercalator | ~0.02 (approximated from viability data) | [7][8] |
| Paclitaxel | A549 (Lung) | Tubulin Polymerization Stabilizer | 0.005 - 0.01 | Commercially available data |
Note: IC50/GI50 values can vary significantly based on experimental conditions (e.g., cell density, incubation time). The data presented is for comparative purposes.
The data indicates that optimized benzothiadiazine derivatives can exhibit potent anticancer activity, in some cases surpassing that of established drugs like 5-Fluorouracil in specific cell lines.[2]
Experimental Protocols for Anticancer Drug Evaluation
To ensure scientific rigor and reproducibility, standardized assays are crucial. Below are detailed protocols for foundational in vitro experiments in anticancer drug screening.
3.1. MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9] Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT to purple formazan crystals.[9]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide) and a reference drug in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Workflow: In Vitro Cytotoxicity Screening
Caption: A generalized workflow for in vitro cytotoxicity screening of novel compounds.
3.2. Flow Cytometry for Apoptosis and Cell Cycle Analysis
Understanding whether a compound induces programmed cell death (apoptosis) or arrests the cell cycle is critical for mechanistic insight.[10][11] Flow cytometry is a powerful tool for these analyses.
Protocol for Annexin V/Propidium Iodide (PI) Apoptosis Assay:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze immediately by flow cytometry.
Protocol for Cell Cycle Analysis:
-
Cell Treatment and Harvesting: Follow steps 1 and 2 from the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Analysis: Analyze the DNA content by flow cytometry. The resulting histogram can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
Future Directions and Conclusion
The benzothiadiazine 1,1-dioxide scaffold represents a promising starting point for the development of novel anticancer agents. Published research on various derivatives suggests the potential for potent and selective activity through diverse mechanisms of action.[1][2]
For a compound such as 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide , the path forward is clear. A thorough investigation should begin with the synthesis and subsequent screening against a panel of cancer cell lines, such as the NCI-60 panel, to identify sensitive cancer types.[13] Positive hits would then be subjected to the mechanistic assays detailed above to elucidate its mode of action.
In comparison to known anticancer drugs, the novelty of the benzothiadiazine scaffold may offer advantages in overcoming existing resistance mechanisms. However, extensive preclinical development, including in vivo efficacy and toxicology studies, will be required to fully understand its therapeutic potential. The data from related compounds provides a strong rationale for pursuing this chemical class in the ongoing search for more effective cancer therapies.
References
-
Synthesis and Anticancer Activity of 1,2,4-Benzothiadiazine-1,1-dioxides. ResearchGate. Available at: [Link]
-
Synthesis and anticancer activities of new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1][4][14]triazolo[1,5-b][1][4][14]thiadiazine 5,5-diones. PubMed. Available at: [Link]
-
Classification of anticancer drugs: an update with FDA- and EMA-approved drugs. NIH. Available at: [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available at: [Link]
-
Anticancer drug | Description, Types, Mechanisms, & Side Effects. Britannica. Available at: [Link]
-
Apoptosis and cell cycle analysis with the Quanta™ SC Flow System. AACR Journals. Available at: [Link]
-
Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. Available at: [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. SciELO. Available at: [Link]
-
Anti-cancer drugs: molecular mechanisms of action. PubMed. Available at: [Link]
-
In Vitro Cytotoxicity Assay. Alfa Cytology. Available at: [Link]
-
Anti-Tumor Antibiotics and their Mechanism of Action. Longdom Publishing. Available at: [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. Available at: [Link]
-
Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics. Frontiers. Available at: [Link]
-
Cell Cycle and Apoptosis. PMC - PubMed Central - NIH. Available at: [Link]
-
Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. PubMed. Available at: [Link]
-
Multivariate analysis of apoptotic markers versus cell cycle phase in living human cancer cells by microfluidic cytometry. PMC - PubMed Central. Available at: [Link]
-
Synthesis and Anticancer Activity Evaluation of Some Benzothiazole-Piperazine Derivatives. Available at: [Link]
-
Apoptosis and Cell Cycle Arrest in Two Human Breast Cancer Cell Lines by Dieckol Isolated from Ecklonia cava. :: Journal of Breast Disease. Available at: [Link]
-
Synthesis and Anticancer Activity Evaluation of Some Benzothiazole-Piperazine Derivatives. Available at: [Link]
-
Design and syntheses of 7-nitro-2-aryl-4 H-benzo[ d][1][5]oxazin-4-ones as potent anticancer and antioxidant agents. PubMed. Available at: [Link]
-
Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][5]oxazin-4-ones as potent anticancer and antioxidant agents. PMC - PubMed Central. Available at: [Link]
-
Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. PMC - NIH. Available at: [Link]
-
Many potent 1, 3, 4‐thiadiazine compounds as anticancer agents against... ResearchGate. Available at: [Link]
-
7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1][4][14]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm?. PubMed. Available at: [Link]
-
Benzotriazine Di-Oxide Prodrugs for Exploiting Hypoxia and Low Extracellular pH in Tumors. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activities of new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Classification of anticancer drugs: an update with FDA- and EMA-approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-cancer drugs: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and syntheses of 7-nitro-2-aryl-4 H-benzo[ d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cell Cycle and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jbd.or.kr [jbd.or.kr]
- 13. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 14. scielo.br [scielo.br]
Introduction
In the landscape of modern drug discovery, the pursuit of target specificity is paramount. For enzyme inhibitors, demonstrating selective activity against the intended target while minimizing off-target effects is a critical determinant of therapeutic efficacy and safety. This guide provides a comprehensive framework for assessing the enzymatic specificity of novel therapeutic candidates, using the sulfonamide derivative, 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide, as a central case study. This compound belongs to a class of molecules known to interact with carbonic anhydrases (CAs), a superfamily of zinc-containing metalloenzymes.
Carbonic anhydrases are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In humans, there are 15 known α-CA isoforms, each exhibiting distinct tissue distribution and physiological roles.[1] Consequently, the non-selective inhibition of these isoforms can lead to a range of undesired side effects. For instance, while inhibition of CA II and XII in the ciliary body of the eye is a validated strategy for treating glaucoma, off-target inhibition of other isoforms can lead to complications.[2] The tumor-associated isoforms, CA IX and XII, are overexpressed in various hypoxic cancers and represent promising targets for anticancer therapies.[3] Therefore, a rigorous evaluation of a new inhibitor's activity across a panel of physiologically relevant CA isoforms is an indispensable step in its preclinical development.
This guide will delve into the rationale behind isoform specificity screening, provide detailed, field-proven protocols for key enzymatic assays, and present a comparative analysis of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide against established clinical inhibitors.
The Rationale for Isoform-Specific Inhibition of Carbonic Anhydrase
The human carbonic anhydrase family presents a classic example of the need for isoform-selective drug design. The various isoforms, while sharing a conserved active site, have distinct physiological functions that make indiscriminate inhibition problematic.
-
hCA I: A cytosolic enzyme highly abundant in red blood cells. Its inhibition is generally considered an off-target effect for most therapeutic applications.
-
hCA II: A widespread and highly active cytosolic isoform found in numerous tissues, including the eye, kidney, and central nervous system. It is a primary target for antiglaucoma drugs.[2]
-
hCA IV: A membrane-bound isoform present in the kidney and lungs.
-
hCA IX and hCA XII: Transmembrane, tumor-associated isoforms that are overexpressed in response to hypoxia in a variety of solid tumors.[3] Their role in pH regulation within the tumor microenvironment makes them attractive targets for cancer therapy.[3]
A desirable inhibitor for an anti-glaucoma agent would exhibit high potency against hCA II and XII while showing minimal activity against hCA I. Conversely, a promising anti-cancer candidate would selectively target hCA IX and XII over the ubiquitous cytosolic isoforms. The following sections outline the experimental workflows to determine this crucial selectivity profile.
Experimental Workflow for Assessing Inhibitor Specificity
The assessment of an inhibitor's specificity is a multi-step process that begins with determining its potency against the primary target and then expands to a panel of related enzymes.
Core Methodologies for Determining Inhibitory Potency
Two principal assay formats are widely employed to quantify the inhibition of carbonic anhydrase activity: the stopped-flow CO₂ hydration assay and the colorimetric p-nitrophenyl acetate (pNPA) hydrolysis assay.
Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring the direct physiological activity of carbonic anhydrase – the hydration of carbon dioxide. The assay relies on the rapid mixing of a CO₂-saturated solution with a buffer containing the enzyme and a pH indicator. The enzyme-catalyzed hydration of CO₂ produces protons, leading to a decrease in pH, which is monitored spectrophotometrically as a change in the indicator's absorbance.
Causality Behind Experimental Choices:
-
Stopped-Flow Instrument: The uncatalyzed hydration of CO₂ is a relatively fast reaction. A stopped-flow instrument is essential to measure the initial, linear rate of the much faster enzyme-catalyzed reaction, which occurs on a millisecond timescale.
-
pH Indicator: The choice of pH indicator is critical. Its pKa should be close to the working pH of the assay buffer to ensure a linear and sensitive response to the change in proton concentration. Phenol red is a commonly used indicator for this purpose.
-
Buffer System: A low-capacity buffer is used to allow for a measurable pH change upon enzyme activity. Tris or HEPES buffers are common choices.
Detailed Protocol:
-
Reagent Preparation:
-
Buffer A (Enzyme & Inhibitor): 20 mM HEPES, pH 7.4. Prepare serial dilutions of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide and standard inhibitors (e.g., Acetazolamide) in this buffer. Also, prepare a solution of the target carbonic anhydrase isoform (e.g., 10 µM hCA II) in Buffer A.
-
Buffer B (Substrate & Indicator): 20 mM HEPES, pH 7.4, containing 0.2 mM Phenol Red. Saturate this buffer with CO₂ by bubbling the gas through it for at least 30 minutes on ice.
-
-
Instrument Setup:
-
Equilibrate the stopped-flow instrument to 25°C.
-
Load Buffer A (containing the enzyme and inhibitor) into one syringe and the CO₂-saturated Buffer B into the other.
-
-
Data Acquisition:
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Monitor the change in absorbance of Phenol Red at 557 nm over time (typically for 1-2 seconds).
-
Record the initial, linear rate of the reaction.
-
-
Data Analysis:
-
Calculate the percentage of enzyme activity remaining at each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for CO₂ for the specific CA isoform.[4]
-
Colorimetric p-Nitrophenyl Acetate (pNPA) Hydrolysis Assay
This assay provides a more convenient, high-throughput alternative for screening inhibitors, although it measures the esterase activity of carbonic anhydrase rather than its physiological CO₂ hydration activity. The enzyme catalyzes the hydrolysis of the colorless substrate p-nitrophenyl acetate (pNPA) to the yellow-colored product p-nitrophenol, the formation of which can be monitored spectrophotometrically at 405 nm.
Causality Behind Experimental Choices:
-
Microplate Reader: This assay is well-suited for a 96- or 384-well plate format, allowing for the simultaneous testing of multiple inhibitor concentrations and isoforms.
-
Pre-incubation: A pre-incubation step of the enzyme with the inhibitor allows for the establishment of binding equilibrium before the addition of the substrate, which is particularly important for inhibitors with slow-binding kinetics.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.6.
-
Enzyme Solution: Prepare a working solution of the carbonic anhydrase isoform in the Assay Buffer.
-
Inhibitor Solutions: Prepare serial dilutions of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide and standard inhibitors in the Assay Buffer containing a small amount of DMSO to aid solubility.
-
Substrate Solution: Prepare a 20 mM stock solution of pNPA in acetonitrile.
-
-
Assay Procedure (96-well plate format):
-
To each well, add Assay Buffer, the inhibitor solution (or vehicle control), and the enzyme solution.
-
Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the pNPA substrate solution to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each inhibitor concentration.
-
Calculate the IC₅₀ and Ki values as described for the stopped-flow assay.
-
Comparative Analysis of Inhibitory Potency
To contextualize the inhibitory profile of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide, its performance must be benchmarked against established, clinically relevant carbonic anhydrase inhibitors.
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity Ratio (hCA II vs hCA IX) |
| 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide | Data not available | Data not available | Data not available | Data not available | To be determined |
| Acetazolamide | 250 | 12[5] | 30[6] | 5.7 | 0.4 |
| Dorzolamide | 600[6] | 1.9[7] | 4.5[8] | 0.85[8] | 0.42 |
| Brinzolamide | >1000 | 3.2[9] | Data not available | Data not available | To be determined |
Note: The inhibitory constants (Ki) can vary depending on the specific assay conditions. The values presented here are representative figures from the literature for comparative purposes.
The selectivity ratio provides a quantitative measure of an inhibitor's preference for one isoform over another. For a prospective anti-cancer agent targeting CA IX, a high selectivity ratio (hCA II Ki / hCA IX Ki) is desirable, indicating greater potency against the tumor-associated isoform.
Interpreting the Data and a Path Forward
The experimental workflows and comparative data presented in this guide provide a robust framework for characterizing the specificity of novel carbonic anhydrase inhibitors like 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide. While specific inhibitory data for this compound is not yet publicly available, the described methodologies will enable researchers to generate the necessary data to ascertain its therapeutic potential.
Should experimental data reveal that 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide possesses potent and selective inhibitory activity against hCA IX and XII, it would warrant further investigation as a potential anti-cancer therapeutic. Conversely, if it demonstrates high affinity for hCA II with low activity against other isoforms, its development as an anti-glaucoma agent could be explored.
The principles and protocols outlined herein are not only applicable to the study of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide but can also be adapted for the specificity profiling of a wide range of enzyme inhibitors, thereby serving as a valuable resource for the drug discovery community.
Signaling Pathway Visualization
References
-
PubMed. Preclinical overview of brinzolamide. [Link]
-
BioGRID. Brinzolamide Result Summary. [Link]
-
ResearchGate. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. [Link]
-
PubMed. Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. [Link]
-
PubMed. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. [Link]
-
PubMed. Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. [Link]
-
Open Access Journals. Therapeutic applications of the carbonic anhydrase inhibitors. [Link]
-
Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. [Link]
-
Dr.Oracle. What is the role of Brinzolamide (carbonic anhydrase inhibitor) in the management of angle closure glaucoma? [Link]
-
ResearchGate. Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-,[6][10][11]triazolo[3,4-b][6][7][11]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-. [https://www.researchgate.net/publication/260787167_Inhibition_of_human_carbonic_anhydrase_isozymes_I_II_IX_and_XII_with_a_new_series_of_sulfonamides_incorporating_aroylhydrazone-_124triazolo34-b134thiadiazinyl-_or_2-cyanophenylmethylene-134-thiadiazol-32H]-yl_moieties]([Link])
-
MDPI. Benzothiadiazinone-1,1-Dioxide Carbonic Anhydrase Inhibitors Suppress the Growth of Drug-Resistant Mycobacterium tuberculosis Strains. [Link]
-
Taylor & Francis Online. Structure-based drug discovery of carbonic anhydrase inhibitors. [Link]
-
PubMed Central. Multitargeting approaches involving carbonic anhydrase inhibitors: hybrid drugs against a variety of disorders. [Link]
-
PubMed. Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-,[6][10][11]triazolo[3,4-b][6][7][11]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties. [Link]
-
Taylor & Francis Online. Carbonic anhydrase inhibitors – Knowledge and References. [Link]
-
PubMed. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII. [Link]
-
Sfera. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XI. [Link]
-
PubMed. Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. [Link]
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Preclinical overview of brinzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Brinzolamide Result Summary | BioGRID [thebiogrid.org]
A Researcher's Guide to Benchmarking Fluorogenic Reagents in Functional Assays: The Case of 7-Nitrobenzofurazan Derivatives
This guide provides an in-depth technical comparison of fluorogenic reagents for functional assays, centering on the performance of the widely utilized 7-nitrobenz-2-oxa-1,3-diazole (NBD) scaffold. While a variety of heterocyclic scaffolds exist, such as 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide, the NBD family—particularly 4-chloro-7-nitrobenzofurazan (NBD-Cl)—serves as the industry and academic benchmark against which new probes are measured.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to inform the selection of reagents for labeling and quantifying amines and thiols.
The Principle of Fluorogenic Derivatization
In many biological assays, the target analyte lacks intrinsic fluorescence, making sensitive detection challenging. Fluorogenic derivatization addresses this by chemically attaching a fluorescent tag, or fluorophore, to the molecule of interest. An ideal fluorogenic reagent is itself non-fluorescent or weakly fluorescent but becomes highly fluorescent upon reaction with the target functional group.[3][4] This "turn-on" mechanism minimizes background signal and maximizes sensitivity.
The NBD scaffold is a paramount example of this principle.[3] Its structure contains a potent electron-withdrawing nitro group. When a halogen (like chlorine in NBD-Cl) is at the 4-position, the molecule has poor fluorescence. However, when a nucleophile—such as a primary or secondary amine from a protein or amino acid—attacks the electron-deficient carbon and displaces the chloride, the resulting NBD-amine adduct becomes intensely fluorescent.[3][5][6]
Performance Benchmark: 4-Chloro-7-nitrobenzofurazan (NBD-Cl)
NBD-Cl is the quintessential fluorogenic reagent for labeling primary and secondary amines and, to a lesser extent, thiols.[4][7] Its performance characteristics make it a robust tool for a variety of applications.
Key Performance Attributes:
-
High Reactivity: NBD-Cl readily reacts with aliphatic amines under mild basic conditions (typically pH 8-10).[6]
-
Favorable Photophysics: The resulting NBD-amine adducts exhibit excitation maxima around 465 nm and emission maxima around 535 nm, compatible with standard fluorescence detection systems.[4]
-
Environmental Sensitivity (Solvatochromism): The fluorescence of NBD adducts is highly sensitive to the polarity of the local environment. Fluorescence is often quenched in aqueous solutions but significantly enhanced in hydrophobic environments, such as within a protein's binding pocket or a lipid membrane.[3][8] This property is invaluable for studying protein conformation and membrane dynamics.
Comparative Analysis in Core Functional Assays
We will now benchmark NBD-Cl's performance against structural alternatives in two common, mission-critical functional assays.
Objective: To fluorescently label the N-terminal α-amino group of a protein for quantification and analysis, with minimal labeling of internal lysine (ε-amino) residues.
Methodology & Causality: The pKa of the N-terminal α-amino group is typically lower (around 8.0) than that of the lysine ε-amino group (around 10.5). By carefully controlling the reaction pH to a neutral or slightly basic condition (e.g., pH 7-8), the N-terminal amine is more readily deprotonated and thus more nucleophilic. This kinetic control allows for selective labeling. NBD-Cl is well-suited for this due to its moderate reactivity, which can be finely tuned by pH.[9]
Performance Comparison:
| Feature | NBD-Cl (Benchmark) | Alternative: NBD-F (4-fluoro-7-nitrobenzofurazan) | Justification |
| Selectivity | High at neutral pH.[9] | Very High. The higher electronegativity of fluorine makes NBD-F more reactive, but this can sometimes lead to less selectivity if pH is not strictly controlled.[3] | For maximum selectivity, NBD-Cl often provides a wider experimental window. |
| Reaction Speed | Moderate (minutes to hours). | Fast (seconds to minutes).[2] | NBD-F is preferred for high-throughput applications where reaction time is critical. |
| Adduct Stability | Very stable. | Very stable. | Both form stable covalent bonds suitable for downstream analysis. |
| Fluorescence | Strong "turn-on" response. | Strong "turn-on" response. | Both provide excellent signal-to-background ratios. |
Objective: To quantify the amino acid composition of a sample by pre-column derivatization followed by separation via High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Methodology & Causality: All primary and secondary amino acids are derivatized with NBD-Cl in a basic borate buffer. The reaction is then stopped by acidification, which protonates any remaining amines and hydrolyzes excess NBD-Cl.[6] The stable, fluorescent NBD-amino acid adducts are then separated by reverse-phase HPLC and detected.
Performance Comparison:
| Parameter | NBD-Cl (Benchmark) | Alternative: Dansyl Chloride | Justification |
| Stability of Reagent | More stable in aqueous solutions.[6] | Less stable; prone to hydrolysis. | NBD-Cl allows for more reproducible results, as the reagent concentration remains consistent during preparation. |
| Detection Limit | Low (nanogram to picogram range).[2] | Low, comparable to NBD-Cl. | Both offer excellent sensitivity. |
| Reaction Conditions | pH 8-10, elevated temperature (e.g., 60-75°C).[6][10] | pH 9.5-10.5, room temperature. | NBD-Cl's requirement for heat can be a disadvantage, but the reaction is generally robust. |
| Adduct Fluorescence | Highly sensitive to solvent polarity. | Also sensitive, but generally less so than NBD. | NBD's solvatochromism can be leveraged for more complex analyses but requires consistent solvent composition for simple quantification. |
Next-Generation Alternatives: The Rise of Nitrobenzoselenadiazole (NBSD)
While NBD-based probes are effective, their excitation wavelengths in the blue-green region of the spectrum can cause autofluorescence in biological samples and have limited tissue penetration. To overcome this, researchers have developed selenium analogs, known as nitrobenzoselenadiazoles (NBSD).[11]
By replacing the oxygen atom in the benzofurazan ring with a selenium atom, NBSD derivatives exhibit a significant red-shift in both their absorption and emission spectra.[11] This shift moves their fluorescence profile away from the region where most cellular autofluorescence occurs, leading to a better signal-to-noise ratio, particularly in cell imaging applications.
Quantitative Data Summary
| Compound Family | Typical Excitation Max (nm) | Typical Emission Max (nm) | Key Advantages | Primary Use Case |
| NBD-Amine Adducts | 465 - 485[4] | 535 - 542[4][11] | Well-characterized, high quantum yield in non-polar media, robust. | HPLC, in vitro protein labeling, membrane studies. |
| NBD-Thiol Adducts | ~480 | ~540 | Reacts with thiols, but adducts are less fluorescent than amine adducts.[7] | Thiol detection, though often less sensitive than amine detection. |
| NBSD-Amine Adducts | ~510[11] | ~606[11] | Red-shifted spectra, lower background autofluorescence. | Live-cell imaging, applications requiring deeper tissue penetration. |
Detailed Experimental Protocols
The following protocols are self-validating systems designed for trustworthiness and reproducibility.
-
Reagent Preparation:
-
Derivatization Procedure:
-
In a microcentrifuge tube, combine 100 µL of your amino acid sample or standard with 200 µL of the borate buffer.[6]
-
Add 200 µL of the NBD-Cl solution and vortex immediately.[6]
-
Incubate the mixture in a water bath or heating block at 75°C for 20 minutes. Ensure tubes are capped and protected from light.[10]
-
After incubation, cool the reaction to room temperature.
-
Terminate the reaction by adding 100 µL of 0.1 M HCl.[6]
-
-
Analysis:
-
Filter the derivatized sample through a 0.22 µm syringe filter to remove any particulates.
-
Inject the sample into an HPLC system equipped with a fluorescence detector set to an excitation wavelength of ~470 nm and an emission wavelength of ~540 nm.[6]
-
-
Buffer Preparation: Prepare a reaction buffer at the desired pH (e.g., Phosphate-Buffered Saline, pH 7.4). The optimal pH may need to be determined empirically for each protein.
-
Reaction Setup:
-
Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 µM.
-
Prepare a 10-fold molar excess stock solution of NBD-Cl in a water-miscible organic solvent like DMF or DMSO.
-
Add the NBD-Cl stock solution to the protein solution while gently vortexing.
-
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Reaction Quenching: Stop the reaction by adding a low molecular weight amine (e.g., Tris or glycine) to consume excess NBD-Cl.
-
Purification: Remove unreacted NBD-Cl and byproducts by dialysis or using a desalting column.
-
Verification: Confirm labeling by measuring the fluorescence of the protein (Ex/Em ~465/535 nm) and verifying the mass shift via mass spectrometry.
References
-
Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation. PubMed.[Link]
-
NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. PubMed Central.[Link]
-
Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids. PubMed.[Link]
-
Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. MDPI.[Link]
-
Linking 7-Nitrobenzo-2-oxa-1,3-diazole (NBD) to Triphenylphosphonium Yields Mitochondria-Targeted Protonophore and Antibacterial Agent. PubMed.[Link]
-
A 7-nitrobenz-2-oxa-1,3-diazole based highly sensitive and selective turn-on chemosensor for copper(ii) ion with intracellular application without cytotoxicity. Royal Society of Chemistry.[Link]
-
Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy. PubMed Central.[Link]
-
Application of NBD-Cl for the determination of amines and amino acids using HPLC. SpringerLink.[Link]
-
New NBD-based fluorescent probes for biological thiols. ResearchGate.[Link]
-
Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of l-ornithine: a multivariate optimization-assisted approach. Royal Society of Chemistry.[Link]
-
NBD Fluorescent Dye Oligonucleotide Labeling. Bio-Synthesis.[Link]
-
The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. Dergipark.[Link]
-
HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione. PubMed Central.[Link]
-
Novel Nitro Derivatives of Benzothiadiazine 1,1-Dioxide as Aldose Reductase Inhibitors. Semantic Scholar.[Link]
-
Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][9][12]oxazin-4-ones as potent anticancer and antioxidant agents. PubMed Central.[Link]
-
Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. PubMed Central.[Link]
-
Novel Mono-Substituted 4H-1,2,6-Thiadiazines with Antioxidant and Anti-Lipoxygenase Activities. MDPI.[Link]
-
7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][3][5][9]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm? PubMed.[Link]
-
Structural investigation of benzo[3][5][9]thiadiazine-1,1-dioxide chemotype as CD73 ectonucleotidase inhibitors. ResearchGate.[Link]
-
3,4-Dihydrobenzo[e][5][9][12]oxathiazine 2,2-dioxide analogs act as potential AMPA receptor potentiators with antidepressant activity. ResearchGate.[Link]
-
Synthesis and antiparasitic screening of 4-nitro-1,2,6-thiadiazine 1,1-dioxides. ResearchGate.[Link]
-
4H-1,2,4-Pyridothiadiazine 1,1-dioxides and 2,3-dihydro-4H-1,2, 4-pyridothiadiazine 1,1-dioxides chemically related to diazoxide and cyclothiazide as powerful positive allosteric modulators of (R/S)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid receptors: design, synthesis, pharmacology, and structure-activity relationships. PubMed.[Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PubMed Central.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotium.com [biotium.com]
- 5. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]
- 8. mdpi.com [mdpi.com]
- 9. Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 7-Nitro-4H-benzo[e]thiadiazine 1,1-dioxide: A Guide for Laboratory Professionals
Navigating the Disposal of 7-Nitro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe disposal of 7-Nitro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide, a nitro-containing heterocyclic compound. Due to the inherent reactivity of the nitroaromatic and sulfonamide functionalities, a cautious and informed approach to disposal is paramount.
Core Principles of Disposal: Hazard Assessment and Regulatory Compliance
7-Nitro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide, while not having a widely available specific Safety Data Sheet (SDS), can be assessed based on the known hazards of its structural components. The presence of a nitroaromatic group suggests potential for thermal instability and hazardous decomposition products.[4][5][6] The benzothiadiazine scaffold, a class of sulfonamides, may also possess biological activity that requires consideration during disposal.[3][7][8]
Therefore, it is imperative to handle this compound as hazardous waste . All disposal procedures must adhere to local, state, and federal regulations. In the United States, this includes guidelines set forth by the Environmental Protection Agency (EPA).[3]
Recommended Disposal Pathway: Professional Waste Management
The most reliable and safest method for the disposal of 7-Nitro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide is through a licensed hazardous waste disposal company. This approach ensures that the compound is managed by professionals trained in handling and treating reactive chemical waste, thereby minimizing risk to personnel and the environment.
A Safety Data Sheet for a structurally similar compound, 7-Nitro-3,4-dihydro-2H-1,4-benzothiazine, explicitly recommends to "Dispose of contents/container to an approved waste disposal plant."[2] This further reinforces the recommendation for professional disposal.
Step-by-Step Protocol for Professional Disposal
-
Segregation and Labeling:
-
Isolate waste containing 7-Nitro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide from other laboratory waste streams.
-
Use a dedicated, properly sealed, and chemically compatible waste container.
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "7-Nitro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide". Include the approximate quantity of the waste.
-
-
Secure Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from heat sources or incompatible chemicals.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor to schedule a pickup.
-
Provide them with a complete and accurate description of the waste.
-
Investigational Chemical Neutralization: A Cautious Approach
For advanced research settings exploring waste treatment methodologies, chemical neutralization may be a consideration. However, it must be stressed that the following information is based on the general reactivity of nitroaromatic compounds and sulfonamides and has not been specifically validated for 7-Nitro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide. Any attempt at chemical neutralization should be treated as an experimental procedure, conducted on a small scale, in a controlled environment, and with all necessary personal protective equipment (PPE).
Potential Neutralization Pathway: Reduction of the Nitro Group
The nitro group is the most reactive site for degradation. Chemical reduction can convert the nitro group to an amino group, which is generally less hazardous.[4]
Disclaimer: The following is a generalized protocol and requires careful adaptation and risk assessment by qualified personnel before any implementation.
Experimental Protocol for Small-Scale Chemical Reduction:
-
Reaction Setup: In a fume hood, prepare a reaction vessel with a stirrer and equipment for monitoring temperature.
-
Dissolution: Dissolve a small, pre-weighed amount of 7-Nitro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide in a suitable solvent (e.g., ethanol or methanol).
-
Reducing Agent: Slowly add a reducing agent. Common laboratory reducing agents for nitro groups include:
-
Tin(II) chloride in hydrochloric acid
-
Iron powder in acetic acid
-
Sodium dithionite
-
-
Reaction Monitoring: Monitor the reaction for signs of completion, such as a color change. Analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should be used to confirm the disappearance of the starting material.
-
Quenching and Workup: Carefully quench the reaction and follow appropriate workup procedures to isolate and characterize the resulting amine.
-
Disposal of Reaction Mixture: The resulting reaction mixture must still be considered hazardous waste and disposed of through a professional waste management service, as it will contain residual reagents and byproducts.
Summary of Disposal Options and Key Considerations
| Disposal Method | Key Considerations | Safety Level |
| Professional Hazardous Waste Disposal | Primary and Recommended Method. Ensures regulatory compliance and minimizes risk. Requires proper labeling and storage. | High |
| Investigational Chemical Neutralization (Reduction) | Experimental only. For research purposes by qualified personnel. Requires extensive safety precautions and small-scale operation. The final reaction mixture must still be disposed of as hazardous waste. | Low (Requires expert handling) |
Logical Workflow for Disposal Decision-Making
Caption: Decision workflow for the disposal of 7-Nitro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide.
Conclusion
The responsible disposal of 7-Nitro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide is a critical aspect of laboratory safety and environmental stewardship. Due to its likely hazardous nature, the unequivocal recommendation is to engage professional hazardous waste disposal services. While chemical neutralization presents a potential avenue for treatment, it should only be undertaken as a carefully controlled research experiment by experienced scientists. By adhering to these guidelines, researchers can ensure the safe and compliant management of this specialized chemical compound.
References
-
PubChem. 4H-1,2,4-Benzothiadiazine, 1,1-dioxide. [Link]
- Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8), 2667-2692.
-
U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
- Wang, X., et al. (2016). The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. International Journal of Environmental Research and Public Health, 13(12), 1205.
- Sassman, S. A., & Lee, L. S. (2005). Sorption of sulfonamide antibiotics and their degradation products to soils and sediments. Environmental Science & Technology, 39(19), 7492-7499.
- Patai, S. (Ed.). (1982). The Chemistry of the Sulphonium Group. John Wiley & Sons.
- Zeman, S. (1995). The thermal decomposition of nitroaromatic explosives. Thermochimica Acta, 269-270, 291-301.
- MDPI. (2022). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 27(1), 123.
-
PubMed. (2018). Removal of sulfonamide antibiotics and human metabolite by biochar and biochar/H2O2 in synthetic urine. [Link]
- Journal of Research in Chemistry. (2023).
-
OSTI.GOV. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. [Link]
Sources
- 1. 4H-1,2,4-Benzothiadiazine, 1,1-dioxide | C7H6N2O2S | CID 67756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. Removal of selected sulfonamides and sulfonamide resistance genes from wastewater in full-scale constructed wetlands - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling 7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Operational Guide: Safe Handling of 7-Nitro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling 7-Nitro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide (CAS No. 37162-50-8).[4] Given the compound's classification as a bioactive benzothiadiazine derivative, a class of molecules with wide-ranging pharmacological effects, it must be handled as a potent compound.[5][6] This guide is structured to provide a comprehensive framework for risk mitigation, from initial preparation to final disposal, ensuring the safety of personnel and the integrity of the research environment.
Hazard Identification and Risk Assessment: The Precautionary Principle
Due to the absence of a comprehensive safety data sheet (SDS) for this specific molecule, we must operate under the precautionary principle. The guidance herein is synthesized from safety data for structurally similar compounds and industry best practices for handling High Potency Active Pharmaceutical Ingredients (HPAPIs).[1][7]
The non-nitrated parent compound, 4H-Benzo[e][1][2][3]thiadiazine 1,1-dioxide, is classified with the following hazards, which should be considered the minimum potential hazards for the nitrated analogue:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The addition of a nitro group can increase the toxicological and energetic properties of a molecule. Therefore, exposure through inhalation, skin contact, or ingestion must be rigorously prevented.[3] All handling of this compound, especially in powdered form, presents a significant risk of generating airborne particles, necessitating stringent containment measures.[3]
| Potential Hazard | Route of Exposure | Primary Mitigation Strategy |
| Acute Toxicity | Ingestion, Inhalation, Skin Contact | Engineering Controls & Full PPE |
| Skin Irritation/Corrosion | Skin Contact | Chemical-resistant Gloves & Gown |
| Eye Damage/Irritation | Eye Contact | Goggles and/or Face Shield |
| Respiratory Irritation | Inhalation of dust/aerosol | Use in a certified Chemical Fume Hood or Isolator |
| Unknown Chronic Effects | All routes | Strict adherence to all protocols to minimize any exposure |
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the last line of defense.[2] Before any procedure, a risk assessment must be performed, and the primary focus should be on engineering and administrative controls to minimize exposure potential.[3]
-
Elimination/Substitution : In the context of research, this is often not feasible.
-
Engineering Controls : This is the most critical step. All work with 7-Nitro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide in solid or powdered form must be conducted within a certified containment system.
-
Primary Choice : A negative-pressure isolator (glove box) provides the highest level of protection.[3]
-
Alternative : A certified Chemical Fume Hood with proper airflow. Ensure the working area is deep within the hood.
-
Ventilation : The laboratory should have single-pass air to prevent cross-contamination, with air pressure differentials that keep the handling area negative to adjacent spaces.[2]
-
-
Administrative Controls :
-
Restricted Access : Clearly demarcate areas where the compound is handled and restrict access to trained personnel only.
-
Training : All personnel must be trained on the specific hazards and handling procedures for this compound, including emergency protocols.[1]
-
Safe Work Practices : Minimize the quantities of material handled. Develop and strictly follow Standard Operating Procedures (SOPs).
-
-
Personal Protective Equipment (PPE) : A final, essential barrier. See Section 3 for a detailed breakdown.
Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE is dictated by the specific procedure being performed. The following represents a baseline for all activities involving this compound.
-
Inner Gloves : Don a pair of powder-free nitrile gloves.
-
Head and Shoe Covers : Put on disposable head/hair covers and shoe covers. Shoe covers used in the potent compound area must not be worn outside.
-
Gown : Wear a disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Cuffs should be tight-fitting (knit or elastic).
-
Outer Gloves : Don a second pair of chemical-resistant gloves (e.g., thicker nitrile or neoprene) over the inner pair, ensuring the cuffs of the gown are tucked into the outer gloves.
-
Respiratory Protection : For any procedure involving weighing or transferring powder outside of an isolator, a respirator is mandatory. An N95 is the minimum, but a powered air-purifying respirator (PAPR) with a HEPA filter is strongly recommended. All respirator use requires a formal fit-testing and training program.
-
Eye and Face Protection : Wear chemical splash goggles that conform to ANSI Z87.1 or EN166 standards. If there is a significant splash risk, a full-face shield should be worn in addition to goggles.[7]
// Nodes start [label="Start: Assess Task", fillcolor="#F1F3F4", fontcolor="#202124"]; task_type [label="Is the compound in solid/powder form?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; solid_handling [label="Weighing, Transferring, or Manipulating Powder", fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution_handling [label="Handling Dilute Solutions (<1 mg/mL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; containment [label="Is work in an Isolator?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; isolator_ppe [label="Standard Lab Coat\nDouble Nitrile Gloves\nSafety Glasses", fillcolor="#34A853", fontcolor="#FFFFFF"]; fume_hood_ppe [label="Full PPE Protocol:\n- Double Gloves\n- Back-closing Gown\n- Goggles & Face Shield\n- N95/PAPR Respirator", fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution_ppe [label="Standard Lab Coat\nDouble Nitrile Gloves\nChemical Goggles", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_procedure [label="End: Follow De-gowning & Disposal Protocol", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> task_type; task_type -> solid_handling [label="Yes"]; task_type -> solution_handling [label="No (in solution)"]; solid_handling -> containment; containment -> isolator_ppe [label="Yes"]; containment -> fume_hood_ppe [label="No (in Fume Hood)"]; solution_handling -> solution_ppe; isolator_ppe -> end_procedure; fume_hood_ppe -> end_procedure; solution_ppe -> end_procedure; }
Caption: PPE selection workflow based on the task and engineering controls.Operational Plans: From Receipt to Disposal
-
Upon receipt, inspect the container for any damage within a fume hood.
-
The compound should be stored in a clearly labeled, sealed container in a designated, ventilated, and secure area away from incompatible materials.
-
Weighing : Always weigh solid material inside a ventilated balance enclosure or an isolator to contain dust.[1]
-
Transfers : Use closed-system transfer techniques whenever possible. If handling solutions, use a Luer-lock syringe to prevent accidental disconnection.
-
Housekeeping : Maintain a clean workspace. Wet wiping is preferred over dry sweeping to avoid aerosolizing dust.
Emergency and Disposal Plans
-
Spill (Solid) :
-
Evacuate and secure the area.
-
Don the highest level of PPE, including respiratory protection.
-
Gently cover the spill with absorbent pads wetted with a suitable solvent (e.g., isopropanol) to prevent dust from becoming airborne.
-
Carefully wipe up the material, working from the outside in.
-
Place all contaminated materials into a labeled hazardous waste container.
-
Decontaminate the area using a validated cleaning procedure.[7]
-
-
Skin Exposure : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Exposure : Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Ingestion/Inhalation : Move to fresh air. Seek immediate medical attention.
-
Decontamination : All surfaces and equipment must be decontaminated after use. A validated cleaning procedure, which may involve a deactivating solution followed by solvent rinses, is essential.[8] The efficacy of the cleaning should be verified analytically.
-
Waste Disposal : All disposable PPE, contaminated labware, and excess compound must be disposed of as hazardous chemical waste.
-
Collect waste in clearly labeled, sealed, and leak-proof containers.[1]
-
Follow all institutional and local regulations for hazardous waste disposal. Do not mix with other waste streams.
-
This guide provides a framework for the safe handling of 7-Nitro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide. It is imperative that these recommendations are adapted into detailed, site-specific Standard Operating Procedures (SOPs) and that all personnel receive comprehensive training before commencing work.
References
-
The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins. [Link]
-
It's more than just being Fragile : How to Handle Potent Formulation? Esco Pharma. Published September 25, 2017. [Link]
-
Fay, J. E. Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry. Organic Process Research & Development. Published March 19, 1999. [Link]
-
Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. [Link]
-
Handling Highly Potent Actives and Controlled Substances Safely and Securely. Cambrex. Published November 20, 2016. [Link]
-
7-NITRO-4H-BENZO[E][1][2][3]THIADIAZINE 1,1-DIOXIDE. 2a biotech. [Link]
-
7-Nitro-3,4-dihydro-2H-benzo[b][1][3]thiazine. PubChem. [Link]
-
4H-1,2,4-Benzothiadiazine, 1,1-dioxide. PubChem. [Link]
-
Frigerio, F., et al. 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1][2][3]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. ACS Chemical Neuroscience. Published February 17, 2016. [Link]
-
Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules. Published January 20, 2020. [Link]
-
7-Fluoro-2H-benzo[e][1][2][3]thiadiazin-3(4H)-one 1, 1-dioxide, 1 mg. CP Lab Safety. [Link]
-
Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. Journal of Research in Chemistry. [Link]
Sources
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. escopharma.com [escopharma.com]
- 3. agnopharma.com [agnopharma.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistryjournal.net [chemistryjournal.net]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
